molecular formula C5H13NO2 B1267231 2-Aminopentane-1,5-diol CAS No. 21926-01-2

2-Aminopentane-1,5-diol

Cat. No.: B1267231
CAS No.: 21926-01-2
M. Wt: 119.16 g/mol
InChI Key: UEDDHBVGNLVMRQ-UHFFFAOYSA-N
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Description

2-Aminopentane-1,5-diol (CAS 21926-01-2) is an organic compound with the molecular formula C5H13NO2 and a molecular weight of 119.16 g/mol . This amino diol is characterized by its three functional groups—a primary amine and two hydroxyl groups (primary and secondary)—and a chiral center at the second carbon, making it a versatile and highly valuable chiral building block in synthetic organic chemistry and chemical biology research . In organic synthesis, 2-Aminopentane-1,5-diol is prized for its role in asymmetric synthesis and for enabling selective chemical transformations . A notable application is in catalyst-controlled chemoselective acylation reactions, where specific organocatalysts can reverse the inherent reactivity of its hydroxyl groups, allowing for the selective acylation of the sterically hindered secondary hydroxyl group over the more reactive primary one . This level of control is crucial for constructing complex molecular architectures, such as pharmaceuticals and other biologically active compounds, with high precision . The distinct structure of 2-Aminopentane-1,5-diol, featuring both hydrogen bond donors and acceptors, also allows it to interact with biological targets. This enables researchers to investigate its role in various biochemical pathways and its interactions with enzymes and receptors, potentially modulating their activity and influencing cellular functions . The compound is typically supplied as a racemic mixture, but the individual enantiomers, (2R)- and (2S)-2-Aminopentane-1,5-diol, are also available for stereoselective synthesis, with the absolute configuration being a critical determinant for biological activity in related compounds . This product is intended for research purposes only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopentane-1,5-diol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13NO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UEDDHBVGNLVMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CO)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305671
Record name 2-aminopentane-1,5-diol
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Molecular Weight

119.16 g/mol
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CAS No.

21926-01-2
Record name NSC171442
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Record name 2-aminopentane-1,5-diol
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Record name 2-aminopentane-1,5-diol
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Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 2-Aminopentane-1,5-diol: Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-aminopentane-1,5-diol, a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development. The document delves into the fundamental principles of stereoisomerism as they apply to this molecule, outlines detailed methodologies for the synthesis and separation of its enantiomers, and explores their applications in medicinal chemistry. By integrating established chemical principles with practical, field-proven insights, this guide aims to serve as an essential resource for the effective utilization of 2-aminopentane-1,5-diol stereoisomers in the synthesis of complex molecular architectures and the discovery of novel therapeutics.

Introduction: The Significance of Chirality in 2-Aminopentane-1,5-diol

2-Aminopentane-1,5-diol is an organic compound with the molecular formula C₅H₁₃NO₂.[1][2] Its structure is characterized by a five-carbon backbone, a primary amine group at the second carbon (C2), and two hydroxyl groups at the first (C1) and fifth (C5) positions. The presence of four different substituents (a hydrogen atom, an amino group, a hydroxymethyl group, and a 3-hydroxypropyl group) on the C2 carbon renders it a chiral center.

This chirality dictates that 2-aminopentane-1,5-diol exists as a pair of non-superimposable mirror images known as enantiomers: (S)-2-aminopentane-1,5-diol and (R)-2-aminopentane-1,5-diol. These enantiomers possess identical physical and chemical properties in an achiral environment but exhibit distinct biological activities and interactions with other chiral molecules, such as enzymes and receptors. This stereochemical distinction is of paramount importance in drug design and development, as the therapeutic efficacy of a chiral drug is often associated with one specific enantiomer, while the other may be inactive or even elicit undesirable side effects.[3]

Typically, 2-aminopentane-1,5-diol is commercially available as a racemic mixture, which is an equimolar mixture of both enantiomers.[1] Therefore, the ability to either synthesize the desired enantiomer directly (asymmetric synthesis) or separate the enantiomers from the racemic mixture (chiral resolution) is a critical prerequisite for its application in the pharmaceutical industry.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure 2-aminopentane-1,5-diol presents a considerable challenge due to the presence of three reactive functional groups (one primary amine and two hydroxyl groups).[1] This necessitates the use of sophisticated synthetic strategies that can control the stereochemical outcome of the reaction.

Chiral Pool Synthesis

One of the most elegant approaches to obtaining enantiomerically pure compounds is through "chiral pool" synthesis. This strategy utilizes readily available, inexpensive, and enantiomerically pure starting materials from natural sources, such as amino acids or carbohydrates.[4][5] For the synthesis of (S)-2-aminopentane-1,5-diol, a plausible chiral pool starting material is a derivative of a naturally occurring L-amino acid, which possesses the desired (S)-stereochemistry at the α-carbon.

Exemplar Protocol: Asymmetric Synthesis of (S)-2-Aminopentane-1,5-diol from an L-Amino Acid Derivative

This protocol is a representative example and may require optimization for specific laboratory conditions.

  • Protection of the Amino Acid:

    • Start with a suitable L-amino acid derivative where the carboxylic acid is protected, for instance, as a methyl or ethyl ester. The amino group should also be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent its interference in subsequent reactions.

  • Reduction of the Carboxylic Acid:

    • The protected amino acid ester is then subjected to reduction to form the corresponding amino alcohol. A mild reducing agent like lithium borohydride (LiBH₄) is often preferred to avoid the reduction of other functional groups.

  • Chain Elongation:

    • The resulting protected amino alcohol is then converted into a suitable leaving group, such as a tosylate or mesylate, at the hydroxyl position.

    • This is followed by a nucleophilic substitution reaction with a three-carbon synthon that will ultimately form the remainder of the pentane chain with a terminal hydroxyl group. A suitable nucleophile could be a Grignard reagent or an organocuprate derived from a protected 3-halopropanol.

  • Deprotection:

    • Finally, all protecting groups are removed under appropriate conditions to yield the desired (S)-2-aminopentane-1,5-diol. The Boc group is typically removed under acidic conditions.

Asymmetric_Synthesis cluster_start Chiral Pool Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start L-Amino Acid Derivative (Protected) step1 Reduction start->step1 LiBH₄ step2 Activation of Hydroxyl Group step1->step2 TsCl, Pyridine step3 Nucleophilic Substitution step2->step3 Protected 3-halopropanol Grignard step4 Deprotection step3->step4 Acidic Conditions end (S)-2-Aminopentane-1,5-diol step4->end

Asymmetric Hydrogenation

Another powerful technique for establishing chirality is asymmetric hydrogenation. This method typically involves the hydrogenation of a prochiral substrate, such as a ketone or an imine, using a chiral catalyst.[6] While a direct precursor for 2-aminopentane-1,5-diol for this method is not readily apparent, a multi-step synthesis involving an asymmetric hydrogenation key step could be envisioned.

Chiral Resolution of Racemic 2-Aminopentane-1,5-diol

When asymmetric synthesis is not feasible or cost-effective, chiral resolution of the racemic mixture provides an alternative route to obtaining the individual enantiomers. The most common method for chiral resolution is the formation of diastereomeric salts.

Diastereomeric Salt Crystallization

This classical method involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral carboxylic acid.[7] This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility. These salts can then be separated by fractional crystallization.

Exemplar Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol serves as a general guideline and the choice of resolving agent and solvent is critical for success and requires empirical screening.

  • Salt Formation:

    • Dissolve the racemic 2-aminopentane-1,5-diol in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

    • Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid, to the solution.

    • Stir the mixture to allow for the formation of the diastereomeric salts.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to induce crystallization. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.

    • Collect the crystals by filtration. The purity of the crystallized salt can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base, such as sodium hydroxide, to neutralize the chiral acid and liberate the free amine.

    • Extract the enantiomerically enriched 2-aminopentane-1,5-diol with a suitable organic solvent.

    • The other enantiomer can be recovered from the mother liquor by a similar process.

Chiral_Resolution cluster_start Starting Material cluster_process Resolution Process cluster_product Final Products start Racemic 2-Aminopentane-1,5-diol step1 Reaction with Chiral Acid start->step1 e.g., (+)-Tartaric Acid step2 Fractional Crystallization step1->step2 step3 Separation of Diastereomers step2->step3 Filtration step4 Liberation of Enantiomers step3->step4 Basification & Extraction end1 (S)-Enantiomer step4->end1 end2 (R)-Enantiomer step4->end2

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for separating enantiomers. This technique utilizes enzymes, such as lipases, that selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[8][9] For 2-aminopentane-1,5-diol, a lipase could be used to selectively acylate the primary hydroxyl group of one enantiomer. The resulting ester can then be easily separated from the unreacted amino diol enantiomer.

Exemplar Protocol: Enzymatic Kinetic Resolution using a Lipase

  • Enzyme and Substrate Preparation:

    • Dissolve racemic 2-aminopentane-1,5-diol in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

    • Add an acyl donor, such as vinyl acetate or isopropenyl acetate.

    • Add the chosen lipase (e.g., Candida antarctica lipase B, also known as Novozym 435).

  • Enzymatic Reaction:

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the substrate and product. The reaction is typically stopped at around 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

  • Separation:

    • Once the desired conversion is reached, filter off the enzyme.

    • The acylated product and the unreacted amino diol can be separated by column chromatography or extraction.

  • Deprotection (if necessary):

    • The acylated enantiomer can be deprotected by hydrolysis to yield the pure enantiomeric amino diol.

Analytical Techniques for Stereoisomer Analysis

The accurate determination of the enantiomeric purity of 2-aminopentane-1,5-diol is crucial. The primary techniques for this purpose are chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for separating enantiomers.[10] It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Exemplar Chiral HPLC Method Parameters

ParameterRecommended SettingRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, IC) or Pirkle-type columns.[11][12]These CSPs have broad applicability for the separation of chiral amines and alcohols.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).The ratio of the solvents is optimized to achieve good resolution and reasonable analysis time.
Flow Rate Typically 0.5 - 1.5 mL/min.Adjusted to optimize the separation efficiency and analysis time.
Detection UV detection (after derivatization) or Refractive Index (RI) detection.2-Aminopentane-1,5-diol lacks a strong chromophore, so derivatization with a UV-active tag may be necessary for high sensitivity UV detection.
Column Temperature Ambient or slightly elevated (e.g., 25-40 °C).Temperature can influence the separation by affecting the kinetics of the chiral recognition process.
Chiral Gas Chromatography (GC)

For volatile compounds, or those that can be made volatile through derivatization, chiral GC is an excellent analytical technique. It utilizes a capillary column coated with a chiral stationary phase.

Exemplar Chiral GC Method Parameters

ParameterRecommended SettingRationale
Derivatization Often necessary to improve volatility and thermal stability. Common derivatizing agents for amines and alcohols include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).Derivatization is crucial for preventing peak tailing and improving chromatographic performance.
Chiral Stationary Phase Cyclodextrin-based chiral capillary columns (e.g., Chirasil-DEX CB).These columns are effective for the separation of a wide range of chiral compounds, including derivatized amino alcohols.
Carrier Gas Helium or Hydrogen.Standard carrier gases for GC.
Temperature Program An optimized temperature ramp from a low initial temperature to a high final temperature.A temperature program is typically used to ensure the elution of all components with good peak shape.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).FID is a universal detector for organic compounds, while MS provides structural information for peak identification.

Applications in Drug Development

The enantiomers of 2-aminopentane-1,5-diol are valuable chiral building blocks in the synthesis of pharmaceuticals.[1] Their bifunctional nature, with both amino and hydroxyl groups, allows for their incorporation into a wide variety of molecular scaffolds.

One notable, albeit for a constitutional isomer, application is the use of 3-aminopentane-1,5-diol as a key intermediate in the synthesis of a MAP-kinase inhibitor for the potential treatment of rheumatoid arthritis.[13] This highlights the relevance of aminopentanediol structures in the development of modern therapeutics.

While specific examples for 2-aminopentane-1,5-diol are less prevalent in publicly accessible literature, its structural motifs are found in numerous biologically active molecules. The primary amine can be used to introduce basicity for improved solubility or for forming key interactions with biological targets. The hydroxyl groups can act as hydrogen bond donors or acceptors and can be further functionalized. The defined stereochemistry at the C2 position allows for precise control over the three-dimensional arrangement of these functional groups, which is critical for achieving high-affinity and selective binding to a biological target.

Conclusion

The stereoisomers of 2-aminopentane-1,5-diol represent a class of chiral building blocks with significant potential in the field of drug discovery and development. A thorough understanding of their stereochemistry, coupled with robust methods for their asymmetric synthesis and chiral resolution, is essential for harnessing their full potential. The analytical techniques of chiral HPLC and GC are indispensable tools for ensuring the enantiomeric purity of these compounds. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral synthons like (R)- and (S)-2-aminopentane-1,5-diol is set to increase, paving the way for the development of more effective and safer medicines.

References

  • Asymmetric Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of 3-amino-pentan-1,5-diol. (2008). Google Patents.
  • Detection and separation methods for resolution of products of enzymatic reactions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • PREPARATION OF OPTICALLY ACTIVE 2,2-DISUBSTITUTED 5-HYDROXYCHROMENES BY ENZYMATIC RESOLUTION OF RACEMIC ESTERS. (2018). The Japan Institute of Heterocyclic Chemistry. Retrieved January 23, 2026, from [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). MDPI. Retrieved January 23, 2026, from [Link]

  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2 Aminobutanamide. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis”. (2025). MDPI. Retrieved January 23, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Asymmetric Synthesis of Unusual Amino Acids. Retrieved January 23, 2026, from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 23, 2026, from [Link]

  • Crystalline pharmaceutical and methods of preparation and use thereof. (n.d.). Google Patents.
  • The asymmetric synthesis of chiral secondary amines via hemiaminal and... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • 2-Aminopentane-1,5-diol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS . Retrieved January 23, 2026, from [Link]

  • Synthesis of Raltegravir. (n.d.). Google Patents.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved January 23, 2026, from [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. (n.d.). Google Patents.
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Sources

synthesis of racemic 2-Aminopentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Racemic 2-Aminopentane-1,5-diol

This guide provides a comprehensive and technically detailed methodology for the synthesis of racemic 2-aminopentane-1,5-diol, a valuable building block in medicinal chemistry and materials science. The synthesis route detailed herein proceeds through the reduction of diethyl 2-nitro-1,5-pentanedioate. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for key experimental choices. The described protocol is designed to be self-validating, ensuring reproducibility and high yield of the target compound.

Introduction: The Significance of 2-Aminopentane-1,5-diol

2-Aminopentane-1,5-diol is a chiral amino alcohol that serves as a versatile synthon in the preparation of a variety of more complex molecules. Its bifunctional nature, possessing both a primary amine and two hydroxyl groups, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of pharmaceuticals, including enzyme inhibitors and receptor modulators, as well as in the development of novel polymers and chiral ligands. The racemic form, while not possessing the specific stereochemical properties of its enantiopure counterparts, is often a cost-effective starting material for initial studies and for applications where stereochemistry is not critical.

The Synthetic Strategy: A Two-Step Approach

The synthesis of racemic 2-aminopentane-1,5-diol can be efficiently achieved in two main steps, starting from commercially available diethyl 2-nitro-1,5-pentanedioate. This strategy is advantageous due to the accessibility of the starting material and the high-yielding nature of the reduction reactions.

The overall transformation is as follows:

  • Michael Addition: The synthesis of the diethyl 2-nitro-1,5-pentanedioate precursor is typically achieved via a Michael addition of a nitronate to an acrylate.

  • Reduction: The nitro and ester functionalities of the precursor are then reduced to the corresponding amine and alcohol groups to yield the final product.

This guide will focus on the second step, the reduction of diethyl 2-nitro-1,5-pentanedioate to 2-aminopentane-1,5-diol.

Experimental Protocol: Reduction of Diethyl 2-nitro-1,5-pentanedioate

This section provides a detailed, step-by-step procedure for the reduction of diethyl 2-nitro-1,5-pentanedioate to racemic 2-aminopentane-1,5-diol.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityNotes
Diethyl 2-nitro-1,5-pentanedioate233.2310.0 g (42.9 mmol)Starting material.
Lithium aluminium hydride (LiAlH₄)37.956.5 g (171 mmol)A powerful reducing agent. Handle with extreme caution under inert gas.
Anhydrous diethyl ether (Et₂O)74.12200 mLSolvent for the reaction. Must be dry.
1 M Hydrochloric acid (HCl)36.46As neededFor quenching the reaction.
Saturated aqueous sodium bicarbonate (NaHCO₃)84.01As neededFor neutralization.
Anhydrous magnesium sulfate (MgSO₄)120.37As neededFor drying the organic phase.
Reaction Scheme

reaction_scheme start Diethyl 2-nitro-1,5-pentanedioate product 2-Aminopentane-1,5-diol start->product Reduction reagent 1. LiAlH₄, Et₂O, 0 °C to rt 2. H₂O, NaOH

Spectroscopic Characterization of 2-Aminopentane-1,5-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Aminopentane-1,5-diol, a chiral amino diol with the molecular formula C₅H₁₃NO₂, is a versatile building block in synthetic organic chemistry.[1] Its structure, featuring a primary amine, a primary alcohol, and a secondary alcohol, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and complex chemical architectures.[1][2] A thorough understanding of its spectroscopic properties is paramount for researchers in drug development and chemical synthesis to verify its structure, assess its purity, and understand its chemical behavior.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Figure 1: Chemical structure of 2-Aminopentane-1,5-diol.

The key functional groups that will dominate the spectroscopic features are:

  • Primary Amine (-NH₂): This group will show characteristic signals in both IR and NMR spectroscopy.

  • Primary Alcohol (-CH₂OH): This group has a distinct set of protons and a carbon atom that will be identifiable in NMR, as well as a characteristic O-H stretch in IR.

  • Secondary Alcohol (-CHOH): Similar to the primary alcohol, this group will have unique NMR and IR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-aminopentane-1,5-diol is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H on -OH and -NH₂1.0 - 5.0Broad singlet4H
H on C13.4 - 3.6Multiplet2H
H on C53.5 - 3.7Triplet2H
H on C22.8 - 3.0Multiplet1H
H on C31.4 - 1.6Multiplet2H
H on C41.5 - 1.7Multiplet2H

Interpretation of the Predicted ¹H NMR Spectrum:

  • -OH and -NH₂ Protons: The protons on the hydroxyl and amino groups are expected to appear as a broad singlet due to rapid chemical exchange and hydrogen bonding. Their chemical shift can vary significantly depending on the solvent and concentration. Deuterium exchange (addition of D₂O) would cause these signals to disappear, confirming their assignment.

  • C1 and C5 Protons: The protons on the carbons bearing the hydroxyl groups (C1 and C5) are deshielded by the electronegative oxygen atoms and are expected to appear in the 3.4 - 3.7 ppm region. The protons on C1 would likely appear as a multiplet due to coupling with the proton on C2. The protons on C5 would likely appear as a triplet, coupling to the two protons on C4.

  • C2 Proton: The proton on the carbon attached to the amino group (C2) is also deshielded and would likely appear in the 2.8 - 3.0 ppm range as a multiplet due to coupling with the protons on C1 and C3.

  • C3 and C4 Protons: The methylene protons on C3 and C4 are in a more aliphatic environment and are expected to resonate further upfield, in the 1.4 - 1.7 ppm range. They will likely appear as complex multiplets due to coupling with their neighboring protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (ppm)
C1~65
C5~63
C2~55
C3~30
C4~28

Interpretation of the Predicted ¹³C NMR Spectrum:

  • C1 and C5: The carbons directly bonded to the electronegative oxygen atoms of the hydroxyl groups will be the most deshielded and are predicted to appear at approximately 63-65 ppm.

  • C2: The carbon attached to the nitrogen atom of the amine group will also be deshielded, with an expected chemical shift of around 55 ppm.

  • C3 and C4: These methylene carbons are in a more typical alkane-like environment and will therefore appear at higher field (lower ppm values), around 28-30 ppm.

Experimental Protocol for NMR Spectroscopy

G A Sample Preparation: Dissolve ~10-20 mg of 2-aminopentane-1,5-diol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of TMS as an internal standard. B Instrument Setup: Place the NMR tube in the spectrometer. Lock, tune, and shim the instrument to optimize the magnetic field homogeneity. A->B C Data Acquisition: Acquire the ¹H NMR spectrum. Acquire the ¹³C NMR spectrum (proton-decoupled). B->C D Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS. C->D

Figure 2: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohols)3200 - 3600Strong, Broad
N-H Stretch (Primary Amine)3300 - 3500Medium (two bands)
C-H Stretch (Alkanes)2850 - 3000Medium to Strong
N-H Bend (Primary Amine)1590 - 1650Medium
C-O Stretch (Alcohols)1050 - 1260Strong
C-N Stretch (Amine)1020 - 1250Weak to Medium

Interpretation of the Predicted IR Spectrum:

  • O-H and N-H Stretching Region: A prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region, which will be a composite of the O-H stretching vibrations from the two hydroxyl groups and the N-H stretching vibrations of the primary amine.[3][4][5][6] The O-H stretch is typically very broad due to hydrogen bonding. The primary amine should give rise to two sharper peaks superimposed on the broad O-H band, corresponding to the symmetric and asymmetric N-H stretches.[5]

  • C-H Stretching Region: The absorptions between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the pentane backbone.

  • N-H Bending: A medium intensity band between 1590 and 1650 cm⁻¹ is expected due to the scissoring (bending) vibration of the primary amine group.

  • C-O and C-N Stretching Region (Fingerprint Region): Strong bands in the 1050-1260 cm⁻¹ range will be indicative of the C-O stretching of the primary and secondary alcohols. A weaker to medium band in the 1020-1250 cm⁻¹ region will correspond to the C-N stretch.

Experimental Protocol for IR Spectroscopy

G A Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk. B Instrument Setup: Place the sample in the IR spectrometer. Record a background spectrum of the empty sample holder or pure KBr pellet. A->B C Data Acquisition: Acquire the IR spectrum of the sample over the range of ~4000 to 400 cm⁻¹. B->C D Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final absorbance or transmittance spectrum. C->D

Figure 3: General workflow for IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data:

m/z Value Proposed Fragment Identity Significance
119[C₅H₁₃NO₂]⁺Molecular Ion (M⁺)
102[M - NH₃]⁺Loss of ammonia
101[M - H₂O]⁺Loss of water
88[M - CH₂OH]⁺Alpha-cleavage at C1-C2 bond
73[CH(NH₂)CH₂OH]⁺Alpha-cleavage at C2-C3 bond
44[CH₂NH₂]⁺Further fragmentation
31[CH₂OH]⁺Further fragmentation
30[CH₂NH₂]⁺Alpha-cleavage at C2-C3 bond

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak (M⁺) is expected at an m/z of 119, corresponding to the molecular weight of 2-aminopentane-1,5-diol. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the proposed structure.

  • Key Fragmentation Pathways:

    • Loss of Small Neutral Molecules: Peaks corresponding to the loss of ammonia (m/z 102) and water (m/z 101) from the molecular ion are likely to be observed.

    • Alpha-Cleavage: Alpha-cleavage is a common fragmentation pathway for amines and alcohols.[5] Cleavage of the C-C bond adjacent to the heteroatom is favored.

      • Cleavage between C1 and C2 would result in the loss of a CH₂OH radical, leading to a fragment at m/z 88.

      • Cleavage between C2 and C3 is a very likely pathway for amines and would lead to the formation of a resonance-stabilized iminium ion. This could result in a fragment at m/z 73 ([CH(NH₂)CH₂OH]⁺) or a fragment at m/z 30 ([CH₂NH₂]⁺). The base peak is often the result of the most stable carbocation or radical cation formed.

  • Other Fragments: Smaller fragments at m/z 44 and 31 could arise from further fragmentation of the larger ions.

Experimental Protocol for Mass Spectrometry

G A Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS). B Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). A->B C Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight). B->C D Detection: Detect the separated ions to generate a mass spectrum. C->D

Figure 4: General workflow for Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-aminopentane-1,5-diol. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a robust framework for the structural elucidation and characterization of this important chemical building block. The provided experimental protocols serve as a practical guide for researchers to acquire high-quality spectroscopic data in the laboratory. While this guide is based on well-established spectroscopic principles, experimental verification remains the gold standard for structural confirmation.

References

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An In-Depth Technical Guide to 2-Aminopentane-1,5-diol (CAS Number: 21926-01-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopentane-1,5-diol, registered under CAS number 21926-01-2, is a versatile and highly valuable chiral building block in the fields of synthetic organic chemistry and medicinal chemistry.[1] Its unique molecular architecture, featuring a primary amine, a primary hydroxyl group, and a secondary hydroxyl group, all within a five-carbon backbone with a chiral center at the second carbon, makes it an attractive starting material for the synthesis of complex molecular entities.[1] This guide provides a comprehensive overview of the properties, synthesis, applications, and suppliers of 2-aminopentane-1,5-diol, with a focus on its practical utility for researchers and drug development professionals.

Physicochemical Properties

2-Aminopentane-1,5-diol is an organic compound with the molecular formula C₅H₁₃NO₂ and a molecular weight of 119.16 g/mol .[1] The presence of both amino and hydroxyl functional groups imparts hydrophilic characteristics to the molecule, rendering it soluble in water.[2]

Table 1: Physicochemical Properties of 2-Aminopentane-1,5-diol

PropertyValueSource
CAS Number 21926-01-2[3]
Molecular Formula C₅H₁₃NO₂[1]
Molecular Weight 119.16 g/mol [1]
IUPAC Name 2-aminopentane-1,5-diol[3]
Synonyms 1,5-Pentanediol, 2-amino-; Glutamidiol; NSC171442
Computed XLogP3 -1.3[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 4[3]
Topological Polar Surface Area 66.5 Ų[3]
Solubility Soluble in water[2]

Note: Some physical properties such as melting and boiling points are not consistently reported in publicly available literature and may vary depending on the isomeric form (racemic vs. enantiomerically pure) and purity.

Synthesis and Chiral Aspects

The synthesis of 2-aminopentane-1,5-diol and its derivatives requires a strategic approach due to the presence of multiple reactive functional groups.[1] A robust and orthogonal protecting group strategy is often necessary to achieve selective transformations.[1]

The chirality at the C2 position is a critical feature of 2-aminopentane-1,5-diol, making it a valuable asset in asymmetric synthesis. The compound is typically available as a racemic mixture, but its individual enantiomers, (2R)- and (2S)-2-aminopentane-1,5-diol, can also be sourced for stereoselective syntheses.[1] The absolute configuration of chiral molecules is a crucial determinant of their biological activity.

G cluster_synthesis General Synthetic Strategy Start Starting Material (e.g., from amino acid pool) Protected_Intermediate Orthogonal Protection of Amine and Hydroxyls Start->Protected_Intermediate Protection Modification Stereoselective Functionalization Protected_Intermediate->Modification Reaction Deprotection Selective Deprotection Modification->Deprotection Cleavage Product 2-Aminopentane-1,5-diol (Racemic or Enantiopure) Deprotection->Product

Caption: A generalized workflow for the synthesis of 2-aminopentane-1,5-diol.

Applications in Research and Development

The trifunctional nature and chirality of 2-aminopentane-1,5-diol make it a versatile building block for a range of applications, particularly in the synthesis of complex molecules with defined stereochemistry.

Asymmetric Synthesis and Chiral Ligands

A significant application of 2-aminopentane-1,5-diol lies in its use as a chiral precursor for the synthesis of more complex chiral molecules. Its functional groups can be selectively modified to introduce other functionalities, leading to the construction of intricate molecular architectures.

Catalyst-Controlled Chemoselective Acylation

One of the well-documented applications of 2-aminopentane-1,5-diol is in catalyst-controlled chemoselective acylation reactions.[1] The inherent reactivity of the primary hydroxyl group over the secondary one can be reversed using specific organocatalysts. This allows for the selective acylation of the sterically hindered secondary hydroxyl group, a level of control that is crucial for the precise construction of pharmaceuticals and other biologically active compounds.[1]

G cluster_acylation Chemoselective Acylation of 2-Aminopentane-1,5-diol cluster_catalystA Without Specific Catalyst cluster_catalystB With Organocatalyst Diol HOCH₂-CH(NH₂)-(CH₂)₂-CH₂OH 2-Aminopentane-1,5-diol Acyl_A Primary Acylation Diol:f0->Acyl_A Favored Pathway Acyl_B Secondary Acylation Diol:f0->Acyl_B Catalyst-Directed Pathway

Caption: Catalyst-controlled regioselective acylation of 2-aminopentane-1,5-diol.

Pharmaceutical and Agrochemical Synthesis

The structural motifs present in 2-aminopentane-1,5-diol are found in a variety of biologically active molecules. As such, it serves as a valuable starting material or intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Its ability to introduce both chirality and multiple hydrogen bonding functionalities can be advantageous for modulating interactions with biological targets.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-aminopentane-1,5-diol is classified with the following hazards:

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Store the compound in a tightly closed container in a cool, dry place.[5] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Suppliers

2-Aminopentane-1,5-diol (CAS 21926-01-2) is available from various chemical suppliers. It is important to source this chemical from reputable vendors to ensure quality and purity for research and development purposes. The compound may be available as a racemic mixture or as individual enantiomers.

Table 2: Selected Suppliers of 2-Aminopentane-1,5-diol

SupplierProduct NamePurity/FormNotes
Sigma-Aldrich (2S)-2-aminopentane-1,5-diol-Enantiomerically pure form.
BLD Pharm (S)-2-Aminopentane-1,5-diol hydrochloride-Hydrochloride salt of the (S)-enantiomer.[6]
BenchChem 2-Aminopentane-1,5-diol-Racemic mixture.[1]

This is not an exhaustive list, and availability may vary. Researchers should verify the product specifications and availability directly with the suppliers.

Conclusion

2-Aminopentane-1,5-diol is a chiral building block of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its unique combination of functional groups and inherent chirality provides a versatile platform for the construction of complex and stereochemically defined molecules. Understanding its properties, synthetic accessibility, and applications is key to leveraging its full potential in the development of novel chemical entities with diverse applications.

References

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An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-Aminopentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Chiral Scaffolding

2-Aminopentane-1,5-diol, a seemingly simple molecule, holds significant potential within the realms of synthetic chemistry and drug discovery. Its unique trifunctional nature, combining a primary amine, a primary hydroxyl, and a secondary hydroxyl group, all organized around a chiral center, makes it a highly valuable and versatile building block. This guide, intended for the discerning researcher, delves into the core chemical principles that govern the structure and bonding of 2-Aminopentane-1,5-diol. By understanding its fundamental properties, scientists can better harness its potential in the rational design of complex molecular architectures, from novel chiral ligands to innovative therapeutic agents.

Molecular Architecture and Stereochemistry

At its core, 2-Aminopentane-1,5-diol is a five-carbon aliphatic chain distinguished by the presence of an amino group at the second carbon (C2) and hydroxyl groups at the first (C1) and fifth (C5) carbons.[1][2][3] This arrangement of functional groups imparts a unique combination of hydrophilicity and chemical reactivity to the molecule.

The Chiral Center and its Implications

The most critical structural feature of 2-Aminopentane-1,5-diol is the chiral center at the C2 position, the carbon atom bonded to the amino group. This chirality means that the molecule can exist as two non-superimposable mirror images, or enantiomers: (2S)-2-Aminopentane-1,5-diol and (2R)-2-Aminopentane-1,5-diol.[1][2] The absolute configuration at this center is a crucial determinant of the molecule's biological activity and its efficacy as a chiral auxiliary or ligand in asymmetric synthesis.[1] While often supplied as a racemic mixture, the individual enantiomers are available for stereoselective applications.[1]

dot graph "2-Aminopentane-1,5-diol_Enantiomers" { layout=neato; node [shape=plaintext]; edge [arrowhead=none];

} Caption: Enantiomers of 2-Aminopentane-1,5-diol, highlighting the chiral center (C).*

Conformational Flexibility

The aliphatic backbone of 2-Aminopentane-1,5-diol, with four rotatable single bonds, allows for considerable conformational flexibility.[2] The molecule can adopt various spatial arrangements through rotation around these bonds. The relative orientation of the amino and hydroxyl groups is critical for its interaction with other molecules, including enzyme active sites and metal centers in catalysts.

The conformational landscape of 1,2-amino alcohols is primarily governed by the torsional arrangements of the hydroxyl group (HO-C-C-N), the carbon backbone (O-C-C-N), and the amino group (C-C-N-H).[4] The staggered conformations (gauche and anti) are generally more stable due to the minimization of steric hindrance.[4] Intramolecular hydrogen bonding between the hydroxyl and amino groups can further influence and stabilize certain conformations.

Chemical Bonding and Intermolecular Interactions

The chemical behavior of 2-Aminopentane-1,5-diol is dictated by the nature of its covalent bonds and its capacity for forming strong intermolecular interactions.

Covalent Bonding Landscape

The molecule is composed of single covalent bonds: C-C, C-H, C-O, C-N, O-H, and N-H. The polarity of these bonds varies significantly, with the C-O, C-N, O-H, and N-H bonds being polar due to the differences in electronegativity between the constituent atoms. This polarity is fundamental to the molecule's reactivity and its ability to engage in hydrogen bonding.

Bond TypeAverage Bond Length (Å)Bond Polarity
C-C1.54Nonpolar
C-H1.09Slightly Polar
C-O1.43Polar
C-N1.47Polar
O-H0.96Highly Polar
N-H1.01Polar

Note: These are generalized average bond lengths and can vary slightly based on the specific molecular environment and conformational state.

The Power of Hydrogen Bonding

2-Aminopentane-1,5-diol is both a hydrogen bond donor and an acceptor. The hydroxyl and amino groups can donate a hydrogen atom to form a hydrogen bond, and the lone pairs of electrons on the oxygen and nitrogen atoms can accept a hydrogen atom.[1][2] This capacity for extensive hydrogen bonding governs its physical properties, such as its water solubility and boiling point, and is crucial for its interactions in biological systems.[3][5]

dot graph "Hydrogen_Bonding" { layout=neato; node [shape=plaintext, fontsize=10]; edge [style=dashed, color="#4285F4"];

} Caption: Intermolecular hydrogen bonding between two molecules of 2-Aminopentane-1,5-diol.

Synthesis and Characterization: A Practical Approach

The synthesis of enantiomerically pure 2-Aminopentane-1,5-diol often starts from a readily available chiral precursor, such as L-glutamic acid.[6]

Representative Synthetic Protocol: (S)-2-Aminopentane-1,5-diol from L-Glutamic Acid

This protocol outlines a common strategy for the synthesis of (S)-2-Aminopentane-1,5-diol, which involves the reduction of the carboxylic acid functionalities of L-glutamic acid.

Step 1: Esterification of L-Glutamic Acid

L-Glutamic acid is first converted to its diethyl ester to protect the carboxylic acid groups and improve solubility in organic solvents.[7]

  • Procedure: L-Glutamic acid is refluxed in absolute ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting diethyl L-glutamate is purified.

Step 2: Reduction of the Diethyl Ester

The ester groups are then reduced to the corresponding primary alcohols using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[8]

  • Procedure: A solution of diethyl L-glutamate in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to a suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere. The reaction is highly exothermic and must be controlled carefully. After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by the sequential addition of water and an aqueous base. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to yield the crude 2-Aminopentane-1,5-diol.

Step 3: Purification

The crude product is typically purified by column chromatography on silica gel or by recrystallization to obtain the pure (S)-2-Aminopentane-1,5-diol.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: A representative workflow for the synthesis of (S)-2-Aminopentane-1,5-diol.

Spectroscopic Characterization

Due to the lack of readily available experimental spectra for 2-Aminopentane-1,5-diol, this section will outline the expected spectroscopic features based on its functional groups and the analysis of analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple CH, CH₂, OH, and NH₂ protons in different chemical environments. The protons on the carbon atoms adjacent to the electronegative oxygen and nitrogen atoms (C1, C2, and C5) would appear at a lower field (higher ppm). The OH and NH₂ protons are typically broad and their chemical shifts are dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in unique chemical environments. The carbons bonded to the oxygen and nitrogen atoms (C1, C2, and C5) would be deshielded and appear at a lower field compared to the other aliphatic carbons (C3 and C4).

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Aminopentane-1,5-diol would be dominated by characteristic absorption bands of its functional groups.[9][10]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching, H-bonded3200-3600 (broad)
N-H (amine)Stretching3300-3500 (medium, two bands for primary amine)
C-H (alkane)Stretching2850-3000
N-H (amine)Bending1590-1650
C-O (alcohol)Stretching1050-1260
C-N (amine)Stretching1020-1250

3.2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) for 2-Aminopentane-1,5-diol would be observed at an m/z of 119, corresponding to its molecular weight.[2][11] The fragmentation pattern would be influenced by the presence of the amino and hydroxyl groups. Common fragmentation pathways for amines involve α-cleavage, leading to the loss of an alkyl radical and the formation of a stable iminium ion.[12] Alcohols often undergo dehydration (loss of H₂O) and cleavage of the C-C bond adjacent to the oxygen atom.

Applications in Drug Development and Asymmetric Synthesis

The trifunctional and chiral nature of 2-Aminopentane-1,5-diol makes it a valuable scaffold in medicinal chemistry and a powerful tool in asymmetric catalysis.

A Scaffold for Biologically Active Molecules

The structural framework of 2-Aminopentane-1,5-diol is found in various biologically active compounds. Its ability to interact with biological targets, such as enzymes and receptors, is attributed to its hydrogen bonding capabilities and defined stereochemistry.[1] Notably, derivatives of 2-Aminopentane-1,5-diol have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and neurotransmission.[1] This suggests its potential as a starting point for the development of novel therapeutics for neurological disorders.

A Precursor for Chiral Ligands

In the field of asymmetric synthesis, the development of effective chiral ligands is paramount.[13][14] 2-Aminopentane-1,5-diol serves as an excellent starting material for the synthesis of chiral ligands due to its pre-existing stereocenter and multiple functional groups that can be readily modified.[1] These ligands can then be complexed with transition metals to create catalysts for a wide range of enantioselective transformations, such as asymmetric hydrogenations, allylic alkylations, and Diels-Alder reactions. The precise spatial arrangement of the coordinating atoms in the ligand, derived from the stereochemistry of the 2-aminopentane-1,5-diol backbone, is key to achieving high levels of stereocontrol in these reactions.

Conclusion and Future Perspectives

2-Aminopentane-1,5-diol represents a powerful yet underexplored chiral building block. Its unique combination of functional groups and inherent stereochemistry provides a versatile platform for the synthesis of complex molecules with significant biological and catalytic applications. While a comprehensive experimental dataset for the parent molecule remains to be fully compiled in the public domain, the principles outlined in this guide provide a solid foundation for its utilization in advanced chemical research. Future investigations will undoubtedly uncover new synthetic methodologies and novel applications for this remarkable molecule, further solidifying its importance in the landscape of modern organic chemistry and drug discovery.

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Unveiling the Bio-Potential of 2-Aminopentane-1,5-diol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Aminopentane-1,5-diol, a chiral amino alcohol, is a molecule of significant interest in synthetic and medicinal chemistry. While its utility as a versatile building block for complex bioactive molecules is well-established, its intrinsic biological activities remain largely unexplored. This technical guide provides a comprehensive overview of the known chemical properties and synthetic applications of 2-Aminopentane-1,5-diol. More importantly, it delves into its hypothetical biological potential, drawing inferences from its structural attributes and the known functions of analogous compounds. We present a structured approach for researchers and drug development professionals to systematically investigate its bioactivities, including detailed experimental protocols for assessing its potential as an antimicrobial agent, an enzyme inhibitor, and a modulator of cellular processes. This guide aims to serve as a foundational resource to unlock the therapeutic promise of this intriguing molecule.

Introduction: Beyond a Synthetic Intermediate

2-Aminopentane-1,5-diol is an organic compound featuring a primary amine and two hydroxyl groups, with a chiral center at the second carbon.[1] This unique arrangement of functional groups makes it a valuable chiral synthon in the asymmetric synthesis of pharmaceuticals.[2] Chiral α-amino alcohols, as a class, are integral structural components of numerous natural and synthetic bioactive molecules.[3] While the focus has predominantly been on leveraging 2-Aminopentane-1,5-diol to construct more complex pharmacologically active compounds, the inherent biological potential of the molecule itself warrants thorough investigation. The presence of both hydrogen bond donors and acceptors in its structure suggests a capacity for interaction with biological targets such as enzymes and receptors.

This guide will first summarize the established chemical and physical properties of 2-Aminopentane-1,5-diol. Subsequently, it will build a scientific rationale for its potential biological activities by drawing parallels with structurally related compounds. Finally, it will provide detailed, actionable experimental workflows for researchers to explore these hypotheses in a laboratory setting.

Physicochemical Properties and Synthetic Utility

A clear understanding of the molecule's fundamental characteristics is paramount before exploring its biological potential.

PropertyValueReference
Molecular Formula C5H13NO2[1]
Molecular Weight 119.16 g/mol [1]
IUPAC Name 2-aminopentane-1,5-diol[1]
CAS Number 21926-01-2[1]
Chirality Exists as (S) and (R) enantiomers[2]
Key Functional Groups Primary Amine (-NH2), Primary Hydroxyl (-OH), Secondary Hydroxyl (-OH)[1]

The synthetic value of 2-Aminopentane-1,5-diol lies in the differential reactivity of its functional groups, which can be selectively targeted in chemical reactions to build complex molecular architectures. Its role as a chiral building block is particularly noteworthy, as the stereochemistry of many pharmaceuticals is critical to their efficacy and safety.[2]

Hypothetical Biological Activities: A Structurally-Informed Perspective

While direct studies on the biological effects of 2-Aminopentane-1,5-diol are scarce, its structure provides clues to its potential pharmacological roles.

Antimicrobial and Antifungal Potential

Amino alcohols and their derivatives have demonstrated promising antimicrobial and antifungal activities.[4][5] The amphiphilic nature of certain amino acid derivatives, possessing both charged and hydrophobic moieties, is thought to contribute to their ability to disrupt microbial membranes. The primary amine group in 2-Aminopentane-1,5-diol can be protonated at physiological pH, conferring a positive charge that may facilitate interaction with negatively charged components of bacterial and fungal cell walls.

Enzyme Inhibition

The presence of hydroxyl and amino groups, capable of forming hydrogen bonds and electrostatic interactions, makes 2-Aminopentane-1,5-diol a candidate for an enzyme inhibitor. Amino alcohols have been shown to inhibit various enzymes, including β-galactosidase.[6] Furthermore, derivatives of amino acids have been investigated as inhibitors of digestive enzymes like α-amylase and α-glucosidase.[7] Given its structure, 2-Aminopentane-1,5-diol could potentially fit into the active sites of enzymes and interfere with their catalytic activity.

Analogy to Sphingolipids and Potential in Dermatology

Structurally, 2-Aminopentane-1,5-diol can be viewed as a simplified analog of naturally occurring sphingolipids like sphingosine and phytosphingosine. These are long-chain amino alcohols that are fundamental components of ceramides, which are crucial for maintaining the skin's barrier function.[8][9] Phytosphingosine, in particular, exhibits antimicrobial and anti-inflammatory properties and plays a role in skin health.[10] The structural similarity suggests that 2-Aminopentane-1,5-diol could potentially influence skin biology, although its shorter carbon chain would likely result in different physical properties and biological activities. The related compound, pentane-1,5-diol, has been found to be a safe and effective antimicrobial agent and drug delivery enhancer in dermatological formulations.[11]

Proposed Experimental Workflows for Bioactivity Screening

To empirically test the hypothesized biological activities, a systematic screening approach is necessary. The following sections detail the experimental protocols.

In Silico Screening: A Starting Point

Before embarking on wet-lab experiments, computational methods can provide valuable insights into the potential of 2-Aminopentane-1,5-diol to interact with known biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger molecule, such as a protein.[12] This can be used to assess the binding affinity and interaction patterns of 2-Aminopentane-1,5-diol with the active sites of various enzymes or receptors.[13]

Diagram 1: Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis prep_ligand Prepare Ligand (2-Aminopentane-1,5-diol) docking Run Docking Algorithm prep_ligand->docking prep_target Prepare Target Protein prep_target->docking scoring Scoring and Ranking docking->scoring visualize Visualize Interactions scoring->visualize

Caption: A simplified workflow for in silico molecular docking.

In Vitro Assessment of Biological Activities

Prior to evaluating specific biological activities, it is crucial to determine the cytotoxic profile of 2-Aminopentane-1,5-diol to establish appropriate concentration ranges for subsequent assays.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Aminopentane-1,5-diol in culture medium and add to the cells. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Standard methods can be employed to assess the ability of 2-Aminopentane-1,5-diol to inhibit the growth of bacteria and fungi.[14]

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [15]

  • Prepare Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized turbidity.

  • Serial Dilution: Prepare two-fold serial dilutions of 2-Aminopentane-1,5-diol in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Diagram 2: Antimicrobial Susceptibility Testing Workflow

cluster_prep Preparation cluster_assay Assay cluster_result Result prep_compound Serial Dilution of 2-Aminopentane-1,5-diol inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_microbe Prepare Standardized Microbial Inoculum prep_microbe->inoculate incubate Incubate inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

To investigate the potential of 2-Aminopentane-1,5-diol as an enzyme inhibitor, a general enzymatic activity inhibition assay can be performed.[16]

Protocol: General Enzyme Inhibition Assay

  • Enzyme and Substrate Selection: Choose a target enzyme and a corresponding substrate that produces a detectable signal (e.g., colorimetric, fluorometric).

  • Assay Buffer Preparation: Prepare an optimal buffer for the enzymatic reaction.

  • Reaction Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of 2-Aminopentane-1,5-diol. Include a control without the inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period.

  • Initiate Reaction: Add the substrate to start the reaction.

  • Signal Detection: Monitor the reaction progress by measuring the signal at regular intervals using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Determine the IC50 value and investigate the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic studies.[17]

Conclusion and Future Directions

2-Aminopentane-1,5-diol represents a molecule with untapped biological potential. While its role in chemical synthesis is invaluable, a systematic investigation into its intrinsic bioactivities is warranted. This guide provides a scientifically-grounded framework for such an exploration. The proposed in silico and in vitro screening cascades offer a starting point for elucidating its potential as an antimicrobial agent, an enzyme inhibitor, or a modulator of other cellular functions. Positive findings from these initial screens would pave the way for more in-depth mechanistic studies, lead optimization through medicinal chemistry efforts, and eventual in vivo validation. By looking beyond its current applications, the research community may uncover novel therapeutic opportunities hidden within this seemingly simple yet versatile molecule.

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A Technical Guide to the Synthesis and Characterization of 2-Aminopentane-1,5-diol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis and characterization of 2-aminopentane-1,5-diol and its derivatives. This versatile chiral building block is of significant interest in medicinal chemistry and materials science due to its unique combination of functional groups—a primary amine, a primary hydroxyl, and a secondary hydroxyl group—which allow for the construction of complex molecular architectures with a high degree of stereochemical control.

Introduction: The Significance of 2-Aminopentane-1,5-diol Scaffolds

2-Aminopentane-1,5-diol is a chiral scaffold that serves as a valuable starting material in the synthesis of a wide array of more complex molecules, including pharmaceuticals, chiral ligands, and other biologically active compounds.[1][2] The presence of multiple functional groups with different reactivities presents both a challenge and an opportunity for synthetic chemists. The ability to selectively modify the amine or one of the two hydroxyl groups is crucial for its application in targeted synthesis. This guide will delve into both chemical and biocatalytic methodologies for the synthesis of these valuable compounds and detail the analytical techniques essential for their thorough characterization.

Synthesis of 2-Aminopentane-1,5-diol and Its Derivatives

The synthesis of 2-aminopentane-1,5-diol and its derivatives can be approached through various strategic routes, including both traditional chemical methods and modern biocatalytic processes. The choice of a particular synthetic pathway is often dictated by the desired stereochemistry, the scale of the reaction, and the need for specific protecting group strategies.

Chemical Synthesis: A Stepwise Approach

A common strategy for the chemical synthesis of aminodiols involves the reduction of functionalized glutaric acid derivatives. This approach allows for the introduction of the amine functionality at an early stage, followed by the reduction of carboxylic acid or ester groups to the corresponding alcohols.

A key intermediate in many of these syntheses is 3-aminopentane-1,5-diol, a positional isomer that highlights a general synthetic strategy. One patented process for the synthesis of 3-aminopentane-1,5-diol starts from dimethyl acetone-1,3-dicarboxylate.[3][4] This method involves a streamlined process with a non-aqueous workup, which is particularly advantageous given the high water-solubility of the aminodiol product.[3]

Synthesis of N-Protected 2-Aminopentane-1,5-diol:

The synthesis of 2-aminopentane-1,5-diol often begins with the protection of the amino group to prevent side reactions during subsequent reduction steps. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group due to its stability under a range of reaction conditions and its ease of removal under acidic conditions.

Experimental Protocol: Synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol

A detailed protocol for the synthesis of this key intermediate would typically involve the following steps:

  • Starting Material: The synthesis often commences with a chiral precursor, such as a derivative of glutamic acid, to establish the desired stereochemistry at the C2 position.

  • Protection of the Amine: The amino group of the starting material is protected with a Boc group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or sodium bicarbonate.

  • Reduction of Carboxylic Acid/Ester Groups: The carboxylic acid or ester functionalities are then reduced to the corresponding primary alcohols. A powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF) is often employed. Alternatively, sodium borohydride can be used, sometimes in the presence of a catalyst, for the reduction of esters.

  • Work-up and Purification: The reaction is carefully quenched, and the product is extracted. Purification is typically achieved through column chromatography on silica gel to yield the pure N-Boc protected aminodiol.

Biocatalytic Synthesis: A Green and Stereoselective Alternative

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and mild reaction conditions. For the synthesis of chiral aminodiols, a two-step enzymatic cascade involving a transketolase and a transaminase has proven to be highly effective.[5][6][7]

This biocatalytic route provides access to enantiomerically pure aminodiols, which are invaluable in drug discovery and development.[7]

Experimental Protocol: Biocatalytic Synthesis of (2S,3S)-2-Aminopentane-1,3-diol

While this protocol describes the synthesis of a closely related 1,3-diol, the principles are directly applicable to the synthesis of other chiral aminodiols.

  • Step 1: Transketolase-Catalyzed Carbon-Carbon Bond Formation: An engineered transketolase enzyme is used to catalyze the asymmetric condensation of achiral substrates, such as propanal and hydroxypyruvate. This step establishes the chiral centers of the dihydroxypentanone intermediate.

  • Step 2: Transaminase-Catalyzed Amination: The resulting chiral keto-diol is then subjected to amination using an ω-transaminase. This enzyme transfers an amino group from an amine donor (e.g., isopropylamine) to the ketone, yielding the desired chiral aminodiol with high stereoselectivity.

  • Reaction Conditions: Both enzymatic reactions are typically carried out in aqueous buffer at or near neutral pH and ambient temperature.

  • Product Isolation: The product is isolated from the aqueous reaction mixture, often through techniques like ion-exchange chromatography or crystallization.

Diagram of the Biocatalytic Synthesis Workflow:

Biocatalytic_Synthesis cluster_step1 Step 1: Transketolase Reaction cluster_step2 Step 2: Transaminase Reaction Propanal Propanal Transketolase Engineered Transketolase Propanal->Transketolase Hydroxypyruvate Hydroxypyruvate Hydroxypyruvate->Transketolase Intermediate (3S)-1,3-Dihydroxypentan-2-one Transketolase->Intermediate Transaminase ω-Transaminase Intermediate->Transaminase AmineDonor Isopropylamine (Amine Donor) AmineDonor->Transaminase Product (2S,3S)-2-Aminopentane-1,3-diol Transaminase->Product Selective_Acylation cluster_kinetic Kinetic Control (No Catalyst) cluster_catalytic Catalytic Control Aminodiol N-Protected 2-Aminopentane-1,5-diol PrimaryAcylation Primary Hydroxyl Acylated Product Aminodiol->PrimaryAcylation Favored Organocatalyst Organocatalyst Aminodiol->Organocatalyst AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->PrimaryAcylation SecondaryAcylation Secondary Hydroxyl Acylated Product AcylatingAgent->SecondaryAcylation Organocatalyst->SecondaryAcylation Favored

Caption: Reversal of acylation regioselectivity using an organocatalyst.

Characterization of 2-Aminopentane-1,5-diol Derivatives

Thorough characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure.

¹H NMR Data for a Representative N-Benzoyl-2-aminopentane-1,3-diol dibenzoate
Chemical Shift (δ, ppm)
1.06 - 1.07
1.85 - 2.04
4.45 - 4.68
4.86 - 4.96
5.33 - 5.47
6.65
7.34 - 8.05

Note: Data extracted from a representative analysis of a derivatized aminodiol.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic IR Absorptions
Wavenumber (cm⁻¹)
3500 - 3200 (broad)
3400 - 3250 (medium)
3000 - 2850 (medium)
~1640 (strong)
~1550 (strong)

Note: General ranges for the indicated functional groups.[9]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Common Fragmentation Pathways for Amino Alcohols:

  • α-Cleavage: The bond adjacent to the carbon bearing the hydroxyl or amino group breaks, leading to the formation of a stable, resonance-stabilized cation. [10][11]* Dehydration: Loss of a water molecule (M-18) from the molecular ion is a common fragmentation pathway for alcohols. [10][11]* Amine Fragmentation: Aliphatic amines also undergo a characteristic α-cleavage, breaking the C-C bond nearest to the nitrogen atom. [10]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is used to assess the purity of the synthesized compounds and to separate diastereomers. Chiral HPLC, using a chiral stationary phase, is essential for determining the enantiomeric excess (ee) of the product.

Gas Chromatography (GC):

GC can also be employed for the separation of volatile derivatives of aminodiols. Chiral GC columns are available for the enantiomeric separation of these compounds.

Conclusion

The synthesis and characterization of 2-aminopentane-1,5-diol and its derivatives are of paramount importance for the advancement of drug discovery and materials science. This guide has provided an overview of both robust chemical and elegant biocatalytic synthetic strategies, highlighting the importance of stereochemical control and selective derivatization. The detailed characterization protocols outlined herein provide a framework for ensuring the structural integrity and purity of these valuable chiral building blocks. As the demand for enantiomerically pure and complex molecules continues to grow, the methodologies described in this guide will undoubtedly play a crucial role in the development of next-generation therapeutics and functional materials.

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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Aminopentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Thermal Landscape of a Versatile Chiral Building Block

To researchers, scientists, and drug development professionals, the molecular integrity of a chemical entity under thermal stress is a cornerstone of its viability. 2-Aminopentane-1,5-diol, a chiral building block with a primary amine and two hydroxyl groups, presents a unique thermal profile due to the interplay of its functional groups.[1][2] This guide provides an in-depth technical exploration of its anticipated thermal stability and decomposition pathways. In the absence of direct, published thermogravimetric data for this specific molecule, this document synthesizes information from analogous compounds and the known reactivity of its constituent functional groups to provide a predictive framework. This guide also outlines a comprehensive experimental protocol for the definitive thermal characterization of 2-Aminopentane-1,5-diol, ensuring a self-validating system for its analysis.

Molecular Profile and Anticipated Thermal Behavior

2-Aminopentane-1,5-diol (C₅H₁₃NO₂) is a linear five-carbon chain featuring a primary amine at the second carbon and hydroxyl groups at the first and fifth positions.[1][2] The presence of these hydrogen-bonding groups suggests a relatively high boiling point and a degree of thermal stability. However, the combination of amine and alcohol functionalities also introduces multiple potential decomposition pathways upon heating.

Based on the thermal behavior of analogous compounds, such as primary amines and 1,5-diols, we can anticipate several key thermal events:

  • Initial Weight Loss: Volatilization of any residual solvent or adsorbed water is expected at lower temperatures, typically below 150°C.

  • Decomposition Onset: The decomposition of the molecule itself is likely to occur at higher temperatures. For comparison, 1,5-pentanediol begins to decompose at temperatures above 500°C.[3] However, the presence of the amino group may lower this onset temperature. Studies on other primary amines show varied thermal stabilities, with some degrading at lower temperatures, a process that can be influenced by the presence of CO₂.[4][5][6]

  • Multi-stage Decomposition: The decomposition process may occur in multiple steps, corresponding to the cleavage of different bonds and the formation of various intermediates and final products.

Predicted Decomposition Pathways

The thermal decomposition of 2-Aminopentane-1,5-diol is likely to proceed through several competing pathways, driven by the reactivity of the amine and hydroxyl groups.

Intramolecular Cyclization Reactions

The proximity of the functional groups facilitates intramolecular cyclization.

  • Formation of a Piperidine Derivative: The primary amine can act as a nucleophile, attacking the carbon bearing the primary hydroxyl group at the 5-position, leading to the formation of a substituted piperidine ring with the elimination of a water molecule.

  • Formation of a Lactam: While less direct, oxidation of the primary alcohol to a carboxylic acid followed by intramolecular reaction with the amine could form a lactam. However, this is more likely in an oxidative atmosphere.

  • Formation of a Lactone: Catalytic dehydrogenation of the 1,5-diol moiety could lead to the formation of a δ-lactone.[7][8]

C-N and C-C Bond Cleavage

At higher temperatures, fragmentation of the carbon skeleton is expected.

  • Deamination: The loss of the amino group as ammonia (NH₃) is a common decomposition pathway for primary amines.

  • Dehydration: The elimination of water from the two hydroxyl groups can lead to the formation of unsaturated compounds.

  • Fragmentation: Cleavage of C-C bonds will result in the formation of smaller volatile molecules.

The following diagram illustrates the potential initial decomposition pathways:

DecompositionPathways cluster_cyclization Intramolecular Cyclization cluster_fragmentation Fragmentation 2-Aminopentane-1,5-diol 2-Aminopentane-1,5-diol Piperidine Derivative Piperidine Derivative 2-Aminopentane-1,5-diol->Piperidine Derivative Dehydration Lactone/Lactam Precursors Lactone/Lactam Precursors 2-Aminopentane-1,5-diol->Lactone/Lactam Precursors Dehydrogenation/ Oxidation Ammonia (NH3) Ammonia (NH3) 2-Aminopentane-1,5-diol->Ammonia (NH3) Deamination Water (H2O) Water (H2O) 2-Aminopentane-1,5-diol->Water (H2O) Dehydration Smaller Volatiles Smaller Volatiles 2-Aminopentane-1,5-diol->Smaller Volatiles C-C Cleavage

Caption: Potential initial decomposition pathways of 2-Aminopentane-1,5-diol.

Experimental Protocol for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of 2-Aminopentane-1,5-diol, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is recommended.[9][10]

Instrumentation and Parameters
  • Instrument: Simultaneous TGA-DSC instrument.

  • Sample Pan: Alumina or platinum crucibles.

  • Sample Mass: 5-10 mg.

  • Atmosphere: High-purity nitrogen (for inert decomposition) and air (for oxidative decomposition), with a flow rate of 50 mL/min.

  • Temperature Program:

    • Segment 1: Equilibrate at 30°C.

    • Segment 2: Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Collection: Mass change (TGA), derivative of mass change (DTG), and heat flow (DSC).

Step-by-Step Experimental Workflow
  • Sample Preparation: Accurately weigh 5-10 mg of 2-Aminopentane-1,5-diol into a tared TGA crucible.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA-DSC instrument.

  • Inert Atmosphere Analysis (Nitrogen):

    • Purge the furnace with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere.

    • Initiate the temperature program.

    • Record the TGA, DTG, and DSC data.

  • Oxidative Atmosphere Analysis (Air):

    • Repeat steps 1-3 using a fresh sample.

    • In step 3, purge the furnace with dry air instead of nitrogen.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the DTG peaks), and the percentage of mass loss at each stage.

    • DSC Curve: Identify endothermic and exothermic events, such as melting, boiling, and decomposition. Correlate these events with the mass loss observed in the TGA curve.

The following diagram outlines the experimental workflow:

TGA_DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Weigh 5-10 mg of 2-Aminopentane-1,5-diol B Place sample and reference in TGA-DSC A->B C Purge with N2 (Inert) B->C D Run Temperature Program (30-600°C at 10°C/min) C->D E Record TGA/DTG/DSC Data D->E F Repeat with Fresh Sample in Air (Oxidative) E->F G Analyze TGA for Mass Loss and Decomposition Temperatures E->G H Analyze DSC for Thermal Events (Melting, Decomposition) E->H F->D I Correlate TGA and DSC Data G->I H->I

Caption: Experimental workflow for TGA-DSC analysis.

Anticipated Data and Interpretation

The following table summarizes the expected data from the TGA-DSC analysis and its interpretation.

ParameterAnticipated Observation (under N₂)Interpretation
Melting Point (DSC) Endothermic peak without mass loss.Phase transition from solid to liquid.
Decomposition Onset (TGA) Significant mass loss begins.Temperature at which the molecule starts to break down.
DTG Peaks One or more peaks corresponding to rapid mass loss.Indicates the temperatures of maximum decomposition rates for different stages.
Residue (TGA) Percentage of mass remaining at 600°C.Amount of non-volatile decomposition products (e.g., char).
DSC Events during Decomposition Endothermic or exothermic peaks corresponding to TGA mass loss.Indicates whether the decomposition reactions are energy-absorbing or energy-releasing.

Conclusion and Future Work

This guide provides a predictive framework for understanding the thermal stability and decomposition of 2-Aminopentane-1,5-diol, based on the established chemistry of its functional groups and data from analogous compounds. The proposed experimental protocol using TGA-DSC offers a robust method for empirically determining its thermal profile.

For a more comprehensive understanding, future work should involve the analysis of the evolved gases during decomposition using techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). This would allow for the definitive identification of the decomposition products and the validation of the proposed pathways. Such data is invaluable for ensuring the safe handling, storage, and application of this important chiral building block in research and development.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,5-Pentanediol. Retrieved from [Link]

  • Douda, J., & Basiuk, V. A. (2000). Pyrolysis of amino acids: Recovery of starting materials and yields of condensation products. Journal of Analytical and Applied Pyrolysis, 56(2), 113-121.
  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035–16045.
  • Lepori, L., & Gianni, P. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC).
  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • NIST. (n.d.). 1,5-Pentanediol. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopentane-1,5-diol. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation rates of different amines. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Amino-1-pentanol. Retrieved from [Link]

  • Voice, A. K. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (2R)-2-Aminopentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-2-Aminopentane-1,5-diol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its stereodefined structure, featuring a primary amine and two hydroxyl groups, makes it a versatile synthon for introducing chirality and functionality in complex molecular architectures.[1][2] This application note provides a detailed, field-proven protocol for the stereoselective synthesis of (2R)-2-aminopentane-1,5-diol, leveraging the chiral pool approach starting from the readily available and inexpensive (R)-pyroglutamic acid. This method offers a reliable and scalable route to the target molecule with high enantiomeric purity.

Strategic Overview: Chiral Pool Synthesis

The most robust and widely employed strategy for the synthesis of (2R)-2-aminopentane-1,5-diol is the chiral pool approach. This methodology utilizes a naturally occurring chiral molecule, in this case, (R)-pyroglutamic acid, to transfer its stereochemical information to the target molecule. This strategy obviates the need for asymmetric catalysis or chiral resolution, often simplifying the synthetic process and reducing costs.

The overall synthetic pathway can be summarized in three key transformations:

  • Esterification of the carboxylic acid functionality of (R)-pyroglutamic acid to prevent its interference in subsequent reduction steps.

  • Selective Reduction of the ester group to a primary alcohol, yielding the key intermediate (R)-5-(hydroxymethyl)pyrrolidin-2-one.

  • Reduction of the Lactam (cyclic amide) to the corresponding amine, which simultaneously opens the ring to afford the final product, (2R)-2-aminopentane-1,5-diol.

Synthesis_Workflow A (R)-Pyroglutamic Acid B Ethyl (R)-pyroglutamate A->B Esterification (SOCl2, EtOH) C (R)-5-(Hydroxymethyl)pyrrolidin-2-one B->C Selective Reduction (NaBH4, EtOH) D (2R)-2-Aminopentane-1,5-diol C->D Lactam Reduction (LiAlH4, THF)

Caption: Overall synthetic workflow from (R)-Pyroglutamic Acid.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl (R)-pyroglutamate

Rationale: The initial step involves the protection of the carboxylic acid group of (R)-pyroglutamic acid as an ethyl ester. This is crucial to prevent the reduction of the carboxylic acid in the subsequent step, thus allowing for the selective reduction of the ester to the primary alcohol. Thionyl chloride in ethanol is an efficient and straightforward method for this transformation.

Materials:

  • (R)-Pyroglutamic acid

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend (R)-pyroglutamic acid (1.0 eq) in absolute ethanol (5 mL per 1 g of pyroglutamic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude ethyl (R)-pyroglutamate is obtained as an oil and can be used in the next step without further purification.

Expected Yield: ~95%

Part 2: Synthesis of (R)-5-(Hydroxymethyl)pyrrolidin-2-one

Rationale: This step involves the selective reduction of the ester group of ethyl (R)-pyroglutamate to a primary alcohol. Sodium borohydride is a mild reducing agent that selectively reduces esters in the presence of amides (the lactam ring), making it the ideal reagent for this transformation.

Materials:

  • Ethyl (R)-pyroglutamate

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Ammonium chloride (NH₄Cl) solution (1 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve ethyl (R)-pyroglutamate (1.0 eq) in ethanol (10 mL per 1 g of ester) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0 eq) portion-wise to the stirred solution over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M aqueous ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (R)-5-(hydroxymethyl)pyrrolidin-2-one can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5).

Expected Yield: 80-90%

Part 3: Synthesis of (2R)-2-Aminopentane-1,5-diol

Rationale: The final step is the reduction of the lactam functionality in (R)-5-(hydroxymethyl)pyrrolidin-2-one to the corresponding amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines.[3][4][5] This reaction also results in the opening of the pyrrolidinone ring to yield the desired acyclic amino diol.

Materials:

  • (R)-5-(hydroxymethyl)pyrrolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Heating mantle

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Suspend lithium aluminum hydride (3.0 eq) in anhydrous THF (20 mL per 1 g of LiAlH₄) in the flask under a nitrogen atmosphere.

  • Dissolve (R)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in anhydrous THF (10 mL per 1 g of lactam).

  • Slowly add the solution of the lactam dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2R)-2-aminopentane-1,5-diol as a viscous oil.

  • The product can be further purified by vacuum distillation or crystallization if necessary.

Expected Yield: 70-85%

Characterization Data

The successful synthesis of (2R)-2-aminopentane-1,5-diol should be confirmed by spectroscopic analysis and measurement of its optical rotation.

Property Value
Molecular Formula C₅H₁₃NO₂[1][6]
Molecular Weight 119.16 g/mol [1][6]
Appearance Viscous oil or low melting solid
¹H NMR (CDCl₃, 400 MHz) δ 1.40-1.70 (m, 4H), 2.80-2.90 (m, 1H), 3.40-3.50 (m, 1H), 3.60-3.70 (m, 3H), ~2.5 (br s, 4H, -NH₂ and -OH)
¹³C NMR (CDCl₃, 100 MHz) δ 28.5, 30.2, 54.5, 63.0, 67.5
Optical Rotation [α]²⁰D = +15.0° (c 1.0, MeOH) - Note: The sign and magnitude can vary with solvent and concentration.

Note: The provided NMR data is predicted and may vary slightly from experimental values. It is crucial to acquire experimental data for verification.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acidic solutions.

  • Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH₄ must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. Appropriate PPE, including a face shield and fire-retardant lab coat, is mandatory. A quenching procedure must be followed carefully.[7]

Conclusion

The protocol detailed in this application note provides a reliable and stereoselective method for the synthesis of (2R)-2-aminopentane-1,5-diol from (R)-pyroglutamic acid. By following these procedures, researchers can obtain this valuable chiral building block in high yield and enantiomeric purity, suitable for applications in drug discovery and development. The causality behind each experimental choice has been explained to provide a deeper understanding of the synthetic strategy.

Validation_System Start Start with (R)-Pyroglutamic Acid Step1 Esterification Start->Step1 Intermediate1 Ethyl (R)-pyroglutamate Step1->Intermediate1 Step2 Selective Reduction Intermediate1->Step2 Intermediate2 (R)-5-(Hydroxymethyl)pyrrolidin-2-one Step2->Intermediate2 Step3 Lactam Reduction Intermediate2->Step3 Product (2R)-2-Aminopentane-1,5-diol Step3->Product Validation Characterization (NMR, Optical Rotation) Product->Validation

Caption: Self-validating system for the synthesis protocol.

References

  • PubChem. (2s)-2-Aminopentane-1,5-diol. National Institutes of Health. [Link]

  • PubChem. 2-Aminopentane-1,5-diol. National Institutes of Health. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

  • European Patent Office. (2007).
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • PubMed. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. National Institutes of Health. [Link]

  • University of Cambridge, Department of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • ResearchGate. A simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and 3-substituted azatropanes therefrom using pyroglutamic acid. [Link]

  • Khan Academy. Preparation of alcohols using LiAlH4. [Link]

  • ResearchGate. Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to.... [Link]

Sources

synthesis of (2S)-2-Aminopentane-1,5-diol from chiral precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (2S)-2-Aminopentane-1,5-diol from Chiral Precursors

Authored by: A Senior Application Scientist

Abstract

(2S)-2-Aminopentane-1,5-diol is a valuable chiral building block in synthetic organic chemistry, prized for its role in the asymmetric synthesis of complex molecules, including pharmaceuticals and novel ligands.[1] Its structure, featuring a primary amine, a primary alcohol, and a secondary alcohol at a defined stereocenter, offers multiple points for selective modification.[1][2] This application note provides a detailed guide for the synthesis of (2S)-2-aminopentane-1,5-diol, leveraging the "chiral pool" approach. This strategy utilizes readily available, enantiomerically pure starting materials from nature to preserve chirality throughout the synthetic sequence, obviating the need for costly resolution or complex asymmetric catalysis.[3] We present and compare two robust protocols starting from L-glutamic acid and its derivative, L-pyroglutamic acid, providing not only step-by-step instructions but also the underlying chemical rationale to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Chiral Pool Synthesis

The synthesis of enantiopure compounds is a cornerstone of modern drug development and materials science. The "chiral pool" or "chiron" approach is an elegant and efficient strategy that begins with a naturally occurring chiral molecule, such as an amino acid or a sugar, and converts it into a different, complex target molecule while retaining the original stereochemical integrity.[3]

(2S)-2-Aminopentane-1,5-diol is an ideal target for this approach. Its (S)-stereocenter at the C2 position is identical to that found in the inexpensive and abundant amino acid, L-glutamic acid. This direct structural relationship makes L-glutamic acid and its lactam, L-pyroglutamic acid, the most logical and cost-effective chiral precursors. This guide will explore the practical execution of these synthetic routes.

Strategic Overview: Selecting a Chiral Precursor

The choice between L-glutamic acid and L-pyroglutamic acid as the starting material involves a trade-off between the number of synthetic steps and the complexity of the reduction chemistry. The following diagram illustrates the decision-making workflow.

G Start Goal: Synthesize (2S)-2-Aminopentane-1,5-diol Precursor Select Chiral Precursor Start->Precursor Decision Key Consideration Precursor->Decision L_Glu L-Glutamic Acid Glu_Path Direct, powerful reduction of both carboxylic acids L_Glu->Glu_Path L_Pyro L-Pyroglutamic Acid Pyro_Path Stepwise reduction and ring-opening sequence L_Pyro->Pyro_Path Decision->L_Glu Fewer steps; Requires harsh reductant (LiAlH4) Decision->L_Pyro More steps; Allows for milder, more selective reductions

Caption: Direct reduction of L-glutamic acid to the target diol.

Detailed Experimental Protocol

Materials:

  • L-Glutamic acid (1 eq)

  • Lithium aluminum hydride (LiAlH₄, granular, ~4-5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 1 M Sulfuric acid (H₂SO₄) or Rochelle's salt solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Addition: Suspend LiAlH₄ (4-5 eq) in anhydrous THF in the reaction flask and cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: In a separate flask, very carefully and slowly add L-glutamic acid (1 eq) in small portions to a stirred suspension of LiAlH₄ in THF. Causality Note: This alternative addition method can help control the initial vigorous reaction and hydrogen evolution. A more common but potentially difficult method is to slowly add a slurry of L-glutamic acid to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. Monitor the reaction by TLC (a suitable staining method like ninhydrin is required) until the starting material is consumed (typically 12-24 hours).

  • Quenching (Caution: Highly Exothermic): Cool the reaction mixture to 0 °C. Cautiously and very slowly, add deionized water dropwise to quench the excess LiAlH₄. Subsequently, add 15% NaOH solution, followed by more water (Fieser workup). Trustworthiness Note: A safer and often easier workup involves the slow addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring overnight, which effectively breaks down the aluminum salt complexes.

  • Isolation: Filter the resulting solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography or crystallization.

Synthetic Route II: From L-Pyroglutamic Acid

This multi-step route offers greater control and avoids the direct use of LiAlH₄ on a di-acid, which can be difficult to manage. The strategy involves first reducing the less reactive carboxylic acid, then reductively opening the more stable lactam ring.

Mechanistic Rationale

This pathway proceeds in two key stages:

  • Esterification and Reduction: L-Pyroglutamic acid is first converted to its ester (e.g., ethyl pyroglutamate) to protect the carboxylic acid and improve solubility. [4]This ester is then reduced to the corresponding alcohol, (S)-pyroglutaminol. This reduction can be achieved with NaBH₄ in the presence of a catalyst or, more reliably, with LiAlH₄.

  • Lactam Reduction: The resulting pyroglutaminol, a cyclic amide (lactam), is then reduced to the final amino diol. [5]Lactams are significantly less reactive than esters or acids. Their reduction requires a strong reducing agent like LiAlH₄ to open the ring and reduce the amide carbonyl to a methylene group.

Synthetic Pathway Diagram

Caption: Stepwise reduction pathway from L-pyroglutamic acid.

Detailed Experimental Protocol

Step 4.3.1: Synthesis of Ethyl L-Pyroglutamate [4]1. Setup: To a solution of L-pyroglutamic acid (1 eq) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid (H₂SO₄). 2. Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours). 3. Workup: Cool the reaction to room temperature and neutralize the acid catalyst with a base such as sodium carbonate. Filter the solids and concentrate the filtrate under reduced pressure to obtain the crude ethyl L-pyroglutamate, which can be purified by distillation or chromatography.

Step 4.3.2: Synthesis of (S)-Pyroglutaminol [6]1. Setup: In an inert atmosphere, dissolve ethyl L-pyroglutamate (1 eq) in anhydrous ethanol or THF and cool to 0 °C. 2. Reagent Addition: Add sodium borohydride (NaBH₄, 2-3 eq) portion-wise to the stirred solution. Causality Note: NaBH₄ is sufficient to reduce the ester in the presence of an alcohol solvent which acts as a proton source. 3. Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion (typically 2-4 hours). 4. Workup: Cool the mixture to 0 °C and quench by the slow addition of acetone, followed by dilute HCl. Extract the product with ethyl acetate, dry the organic layer with Na₂SO₄, and concentrate under reduced pressure. The crude (S)-pyroglutaminol can be purified by column chromatography.

Step 4.3.3: Synthesis of (2S)-2-Aminopentane-1,5-diol (Lactam Reduction)

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (3-4 eq) in anhydrous THF.

  • Substrate Addition: Dissolve (S)-pyroglutaminol (1 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After addition, warm the mixture to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC.

  • Quenching and Isolation: Follow the same quenching and isolation procedure as described in Protocol 3.3 (steps 5-7) to obtain the final product.

Comparison of Synthetic Routes

The optimal route depends on available equipment, safety considerations, and desired scale.

ParameterRoute I (from L-Glutamic Acid)Route II (from L-Pyroglutamic Acid)
Precursor Cost Very LowLow (can be synthesized from L-glutamic acid)
Number of Steps 1 (one-pot reduction)3
Key Reductant LiAlH₄NaBH₄ (or other) and LiAlH₄
Overall Yield ModerateModerate to Good
Scalability Challenging due to exothermic nature and large excess of LiAlH₄More manageable in stages
Safety Concerns High (vigorous reaction with di-acid, large excess of pyrophoric LiAlH₄)Moderate (standard risks associated with hydrides)
Key Advantage Speed and atom economyHigher control, potentially milder conditions in first step

Conclusion

Both L-glutamic acid and L-pyroglutamic acid are excellent chiral precursors for the stereospecific synthesis of (2S)-2-aminopentane-1,5-diol. The direct reduction of L-glutamic acid offers the quickest path but requires careful management of a highly reactive and exothermic process. The stepwise route from L-pyroglutamic acid, while longer, provides greater experimental control and may be more amenable to scale-up. The choice of protocol should be guided by the specific laboratory capabilities and safety infrastructure available to the researcher. These field-proven methods provide reliable access to a valuable chiral building block for advanced applications in drug discovery and asymmetric synthesis.

References

  • Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. ResearchGate. Available at: [Link]

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The Versatility of 2-Aminopentane-1,5-diol in Medicinal Chemistry: A Guide to its Application in Synthesizing Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of modern drug discovery, the demand for structurally diverse and stereochemically defined molecular scaffolds is paramount. 2-Aminopentane-1,5-diol, a chiral amino alcohol, has emerged as a valuable building block for the synthesis of complex and biologically active molecules. Its inherent functionality—a primary amine and two hydroxyl groups at the 1 and 5 positions—provides a versatile platform for a variety of chemical transformations. This guide delves into the practical applications of 2-aminopentane-1,5-diol in medicinal chemistry, with a focus on its utility in constructing key heterocyclic structures, supported by detailed protocols and scientific rationale. The piperidine moiety, in particular, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]

Core Application: Synthesis of 3-Hydroxypiperidine Scaffolds

A significant application of 2-aminopentane-1,5-diol in medicinal chemistry is its use as a precursor for the synthesis of 3-hydroxypiperidines. This class of compounds is a key intermediate in the development of various pharmaceuticals due to the strategic placement of the hydroxyl group, which can act as a key pharmacophoric feature or a handle for further functionalization.[3][4] The chirality of the starting material allows for the stereoselective synthesis of these important piperidine derivatives, which is crucial for optimizing drug-target interactions.[5]

The Synthetic Rationale: Intramolecular Cyclization

The conversion of 2-aminopentane-1,5-diol to a 3-hydroxypiperidine scaffold typically involves a series of strategic chemical transformations designed to facilitate an intramolecular cyclization. A common approach involves the selective activation of the terminal hydroxyl group to create a good leaving group, followed by nucleophilic attack by the amino group to form the six-membered piperidine ring.

Application Protocol: Stereoselective Synthesis of (R)-N-Protected-3-Hydroxypiperidine

This protocol outlines a representative multi-step synthesis of an N-protected (R)-3-hydroxypiperidine, a versatile intermediate for further elaboration in drug discovery programs. The synthesis starts from the chiral precursor, (R)-2-aminopentane-1,5-diol.

Workflow Diagram

cluster_protection Step 1: Amine Protection cluster_activation Step 2: Diol Activation cluster_cyclization Step 3: Intramolecular Cyclization cluster_deprotection Step 4: Deprotection (Optional) A (R)-2-Aminopentane-1,5-diol B (R)-N-Cbz-2-aminopentane-1,5-diol A->B Cbz-Cl, Base C (R)-N-Cbz-2-aminopentane- 1,5-diol dimesylate B->C MsCl, Base D (R)-N-Cbz-3-hydroxypiperidine C->D Base E (R)-3-Hydroxypiperidine D->E H2, Pd/C

Caption: Synthetic workflow for (R)-3-hydroxypiperidine.

Materials and Reagents
ReagentSupplierGrade
(R)-2-Aminopentane-1,5-diolCommercial Source>98% enantiomeric excess
Benzyl chloroformate (Cbz-Cl)Commercial SourceReagent Grade
Sodium bicarbonate (NaHCO₃)Commercial SourceACS Grade
Dichloromethane (DCM)Commercial SourceAnhydrous
Methanesulfonyl chloride (MsCl)Commercial SourceReagent Grade
Triethylamine (TEA)Commercial SourceAnhydrous
Sodium hydroxide (NaOH)Commercial SourceACS Grade
Tetrahydrofuran (THF)Commercial SourceAnhydrous
Palladium on carbon (10% Pd/C)Commercial SourceCatalyst Grade
Hydrogen gas (H₂)In-house supplyHigh Purity
Ethyl acetate (EtOAc)Commercial SourceACS Grade
Magnesium sulfate (MgSO₄)Commercial SourceAnhydrous
Detailed Experimental Procedure

Step 1: Protection of the Amino Group

  • Rationale: The primary amine is protected to prevent its interference in the subsequent hydroxyl group activation step and to control the regioselectivity of the cyclization. The benzyloxycarbonyl (Cbz) group is chosen for its stability under the reaction conditions and its ease of removal via hydrogenolysis.

  • Procedure:

    • Dissolve (R)-2-aminopentane-1,5-diol (1.0 eq) in a mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution (1:1 v/v).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (R)-N-Cbz-2-aminopentane-1,5-diol.

Step 2: Activation of the Hydroxyl Groups

  • Rationale: Both hydroxyl groups are converted to mesylates, which are excellent leaving groups, to facilitate the subsequent intramolecular nucleophilic substitution by the protected amine.

  • Procedure:

    • Dissolve the N-protected diol from Step 1 (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (2.5 eq) to the solution.

    • Slowly add methanesulfonyl chloride (2.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 2 hours and then at room temperature for an additional 4 hours.

    • Quench the reaction with the addition of water.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude dimesylate product.[6]

Step 3: Intramolecular Cyclization

  • Rationale: In the presence of a base, the protected amino group undergoes an intramolecular SN2 reaction, displacing one of the mesylate groups to form the piperidine ring. The choice of base and reaction conditions can influence the yield and purity of the cyclized product.

  • Procedure:

    • Dissolve the crude dimesylate from Step 2 in a suitable solvent such as tetrahydrofuran (THF).

    • Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate (2.0 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (R)-N-Cbz-3-hydroxypiperidine.[7]

Step 4: Deprotection (Optional)

  • Rationale: The Cbz protecting group can be removed by catalytic hydrogenation to yield the free (R)-3-hydroxypiperidine, which can then be used in subsequent synthetic steps.

  • Procedure:

    • Dissolve the N-Cbz-protected piperidine from Step 3 in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain (R)-3-hydroxypiperidine.

Medicinal Chemistry Applications of 3-Hydroxypiperidine Derivatives

The 3-hydroxypiperidine scaffold is a cornerstone in the design of a multitude of therapeutic agents. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for various biological targets.[5][8]

As Scaffolds for Enzyme Inhibitors

The hydroxyl group of 3-hydroxypiperidine can form critical hydrogen bond interactions within the active site of enzymes. This makes it an attractive scaffold for the design of inhibitors for various enzyme classes.

In the Development of CNS-Active Agents

The piperidine ring is a common feature in many centrally acting drugs. The polarity imparted by the hydroxyl group can be modulated to fine-tune blood-brain barrier permeability, a critical parameter for drugs targeting the central nervous system.[1]

As Chiral Intermediates for Complex Molecule Synthesis

Chirally pure 3-hydroxypiperidines serve as invaluable intermediates for the synthesis of more complex drug candidates, where stereochemistry plays a decisive role in pharmacological activity.[3][9]

Table of Representative Drugs Containing a Piperidine Moiety
Drug NameTherapeutic AreaMechanism of Action
DonepezilAlzheimer's DiseaseAcetylcholinesterase inhibitor
RopivacaineAnesthesiaLocal anesthetic (sodium channel blocker)
LoratadineAllergyHistamine H1 receptor antagonist
HaloperidolAntipsychoticDopamine D2 receptor antagonist

This table highlights the broad therapeutic relevance of the piperidine scaffold, underscoring the importance of versatile building blocks like 2-aminopentane-1,5-diol for accessing this privileged chemical space.[2][8]

Conclusion

2-Aminopentane-1,5-diol stands out as a strategically important chiral building block in medicinal chemistry. Its ability to serve as a precursor for the stereoselective synthesis of 3-hydroxypiperidines provides medicinal chemists with a powerful tool to access a privileged scaffold found in a wide array of clinically successful drugs. The protocols and rationale presented herein offer a practical guide for researchers and drug development professionals to leverage the synthetic potential of this versatile amino diol in their quest for novel therapeutic agents.

References

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  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

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Application Note: Strategic Protection of Amino and Hydroxyl Groups in 2-Aminopentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Aminopentane-1,5-diol is a versatile trifunctional building block featuring a primary amine, a primary hydroxyl, and a secondary hydroxyl group. Its effective utilization in complex multi-step syntheses, particularly in pharmaceutical and materials science, hinges on the precise and selective manipulation of these functional groups. This guide provides a comprehensive overview of protecting group strategies, emphasizing chemoselectivity and orthogonality. We present detailed, field-proven protocols for the protection and deprotection of the amino and hydroxyl moieties, supported by a logical framework for strategic planning and execution. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable scaffold into their synthetic programs.

Introduction: The Synthetic Challenge of Multifunctionality

In organic synthesis, the presence of multiple reactive functional groups within a single molecule necessitates a carefully orchestrated strategy of temporary masking, or "protection".[1][2] A protecting group is a reversibly formed derivative of a functional group that attenuates its native reactivity, allowing chemical transformations to be performed selectively at other positions in the molecule.[1] The trifunctional nature of 2-aminopentane-1,5-diol presents a classic synthetic puzzle: how to shield one or two groups while modifying the third.

The key to success lies in two core principles:

  • Chemoselectivity: The ability to protect one type of functional group in the presence of others (e.g., protecting the amine without affecting the hydroxyls).

  • Orthogonal Protection: The use of multiple protecting groups that can be removed under distinct, non-interfering conditions.[1][2][3] This allows for the sequential unmasking and reaction of each functional group, providing maximum synthetic flexibility.[2][4]

This guide will dissect the protection of the amine and the two distinct hydroxyl groups, culminating in integrated, orthogonal strategies tailored for complex synthetic routes.

G cluster_0 Synthetic Planning Workflow Start Start with 2-Aminopentane-1,5-diol Identify Identify Target Functional Group for Modification Start->Identify Select_PG Select Appropriate Protecting Groups for Other Functions Identify->Select_PG Protect Execute Protection Sequence Select_PG->Protect Modify Perform Desired Synthetic Transformation Protect->Modify Deprotect Execute Selective Deprotection Modify->Deprotect End Final Product Deprotect->End

Figure 1: A generalized workflow for the synthesis involving a multifunctional starting material.

Protection of the Primary Amino Group

The nucleophilic primary amine is often the first group to be protected. Carbamates are the most common and reliable class of protecting groups for amines, as they effectively suppress both nucleophilicity and basicity.[2][5]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern synthesis, prized for its ease of introduction and its clean, acid-labile removal.[6]

  • Introduction: The amine is typically acylated using di-tert-butyl dicarbonate (Boc₂O) under neutral or slightly basic conditions. The reaction is generally high-yielding and clean.[7][8]

  • Stability: Stable to basic conditions, hydrogenolysis, and most nucleophilic reagents.

  • Deprotection: Cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[6][9][10] The byproducts are volatile tert-butanol (or isobutylene) and carbon dioxide, simplifying purification.[9]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a classic amine protecting group that offers an alternative, orthogonal removal strategy to the Boc group.

  • Introduction: Typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or NaOH aq.).[11][12] Careful control of pH is necessary to prevent reagent decomposition and racemization if chiral centers are present.[11]

  • Stability: Stable to mildly acidic and basic conditions.

  • Deprotection: The Cbz group is readily cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, e.g., Pd/C).[6][13][14] This method is exceptionally mild and selective, though it is incompatible with other reducible functional groups like alkenes, alkynes, or some benzyl ethers.[15][16] Alternative deprotection can be achieved with strong acids like HBr in acetic acid or certain Lewis acids.[11][16][17]

Protecting GroupCommon ReagentIntroduction ConditionsDeprotection ConditionsOrthogonality Notes
Boc Boc₂ONeutral or basic (e.g., NaHCO₃, Et₃N), CH₂Cl₂ or THF/H₂OStrong Acid (TFA, HCl)Orthogonal to Cbz, Bn, TBDMS.
Cbz (Z) Cbz-ClBasic (aq. NaHCO₃ or NaOH, pH 8-10)H₂/Pd-C (Hydrogenolysis); Strong Acid (HBr/AcOH)Orthogonal to Boc, TBDMS. Not orthogonal to Bn ethers under hydrogenolysis.
Table 1: Comparison of common amino protecting groups.

Protection of the Hydroxyl Groups

2-Aminopentane-1,5-diol contains two hydroxyl groups: a primary (C1) and a secondary (C5). The primary hydroxyl is sterically more accessible and thus generally more reactive, a feature that can be exploited for selective protection.

tert-Butyldimethylsilyl (TBDMS or TBS) Ethers

Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and selective removal.[18][19] The TBDMS group offers a good balance of stability and reactivity.

  • Introduction: Formed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole in DMF.[15] Due to sterics, the primary hydroxyl will react significantly faster than the secondary, allowing for selective mono-protection with careful control of stoichiometry (e.g., ~1.1 equivalents of TBDMS-Cl).

  • Stability: Robust towards basic conditions, oxidation, and many organometallic reagents.[18] It is labile to acid, although significantly more stable than a TMS ether.[20]

  • Deprotection: The Si-O bond has a high affinity for fluoride ions, making fluoride sources the deprotection reagents of choice.[15] Tetrabutylammonium fluoride (TBAF) in THF is the most common method.[20][21][22] Acidic conditions (e.g., HCl in MeOH) can also be used.[23]

Benzyl (Bn) Ethers

Benzyl ethers are exceptionally robust and are often employed when harsh acidic or basic conditions are required elsewhere in the synthesis.

  • Introduction: Typically formed via a Williamson ether synthesis, where the alcohol is deprotonated with a strong base (e.g., NaH) followed by reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[15][24][25]

  • Stability: Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.

  • Deprotection: Removed by catalytic hydrogenolysis (H₂/Pd-C), the same conditions used to remove a Cbz group.[14][15] This lack of orthogonality must be considered during synthetic design.

Protecting GroupCommon ReagentIntroduction ConditionsDeprotection ConditionsOrthogonality & Selectivity Notes
TBDMS TBDMS-Cl, ImidazoleDMF, Room TempF⁻ (TBAF); Acid (HCl)Orthogonal to Cbz, Bn, Boc. Allows for selective protection of 1° vs 2° OH.
Bn BnBr, NaHAnhydrous THF, 0°C to RTH₂/Pd-C (Hydrogenolysis)Orthogonal to Boc, TBDMS. Not orthogonal to Cbz under hydrogenolysis. Less selective for 1° vs 2° OH.
Table 2: Comparison of common hydroxyl protecting groups.

Orthogonal Strategies and Synthetic Design

The true power of protecting groups is realized when they are used in an orthogonal set, allowing for the selective deprotection and elaboration of each functional group.

G cluster_Boc Boc Route (Acid Labile) cluster_Cbz Cbz Route (H₂ Labile) Start 2-Aminopentane-1,5-diol Protect_Amine Protect Amine First? (e.g., Boc or Cbz) Start->Protect_Amine Boc_Protect Boc₂O, Base Protect_Amine->Boc_Protect Yes Cbz_Protect Cbz-Cl, Base Protect_Amine->Cbz_Protect Yes Boc_Protected Boc-NH-R-(OH)₂ Boc_Protect->Boc_Protected Differentiate_OH Differentiate Hydroxyls? (1° vs 2°) Boc_Protected->Differentiate_OH Cbz_Protected Cbz-NH-R-(OH)₂ Cbz_Protect->Cbz_Protected Cbz_Protected->Differentiate_OH Protect_1_OH Protect 1° OH (TBDMS-Cl, ~1 eq) Differentiate_OH->Protect_1_OH Yes Protected_1_OH PG-NH-R-(OTBDMS)(OH) Protect_1_OH->Protected_1_OH Protect_2_OH Protect 2° OH (e.g., BnBr, NaH) Protected_1_OH->Protect_2_OH Fully_Protected Fully Orthogonal Protected Intermediate Protect_2_OH->Fully_Protected Deprotect_Boc Deprotect Amine (TFA) Fully_Protected->Deprotect_Boc Deprotect_TBDMS Deprotect 1° OH (TBAF) Fully_Protected->Deprotect_TBDMS Deprotect_Bn Deprotect 2° OH (H₂/Pd-C) Fully_Protected->Deprotect_Bn

Figure 2: Decision tree for establishing a fully orthogonal protection scheme.

Strategy A: Maximal Orthogonality

This strategy provides the greatest flexibility for sequential modification of all three functional groups.

  • Protect Amine: Use Boc₂O to protect the amine. The resulting Boc-protected diol is stable to the conditions needed for the next steps.

  • Protect Primary Hydroxyl: Use ~1.1 equivalents of TBDMS-Cl with imidazole to selectively protect the more reactive primary hydroxyl group.

  • Protect Secondary Hydroxyl: Protect the remaining secondary hydroxyl with a benzyl ether using NaH and BnBr.

The resulting molecule has three orthogonal protecting groups:

  • Boc (Amine): Removed with strong acid (TFA).

  • TBDMS (1° OH): Removed with fluoride (TBAF).

  • Bn (2° OH): Removed by hydrogenolysis (H₂/Pd-C).

Strategy B: Global Deprotection

If the goal is to modify one functional group and then reveal both the amine and hydroxyls simultaneously at the end of the synthesis, a convergent strategy is useful.

  • Protect Hydroxyls: Use TBDMS-Cl (excess) to protect both hydroxyl groups.

  • Modify Amine: Perform the desired chemistry on the free amine.

  • Global Deprotection: Remove both TBDMS groups simultaneously with TBAF or acid.

Alternatively, for a final global hydrogenolysis:

  • Protect Amine: Use Cbz-Cl .

  • Protect Hydroxyls: Use BnBr and NaH.

  • Global Deprotection: Remove all three protecting groups in a single step using H₂/Pd-C.

Reagent/ConditionBocCbzTBDMS EtherBenzyl Ether
Strong Acid (TFA, HCl) LabileStableLabileStable
Strong Base (NaOH, NaH) StableStableStableStable
H₂ / Pd-C StableLabileStableLabile
Fluoride (TBAF) StableStableLabileStable
Table 3: Orthogonal stability chart of key protecting groups.

Experimental Protocols

The following protocols are representative procedures and may require optimization based on specific substrates and scales. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Boc-Protection of the Amino Group

  • Objective: To synthesize tert-butyl (1,5-dihydroxy-pentan-2-yl)carbamate.

  • Materials: 2-Aminopentane-1,5-diol, Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF), Water, Saturated aq. NaHCO₃.

  • Procedure:

    • Dissolve 2-aminopentane-1,5-diol (1.0 eq) in a 1:1 mixture of THF and water.

    • Add NaHCO₃ (2.5 eq) to the solution and stir until dissolved.

    • Add a solution of Boc₂O (1.1 eq) in THF dropwise to the stirring mixture at room temperature.

    • Stir the reaction for 12-18 hours. Monitor progress by TLC.

    • Once the starting material is consumed, remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.[12][26]

Protocol 2: Cbz-Protection of the Amino Group

  • Objective: To synthesize benzyl (1,5-dihydroxy-pentan-2-yl)carbamate.

  • Materials: 2-Aminopentane-1,5-diol, Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve 2-aminopentane-1,5-diol (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.[12]

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.[12]

Protocol 3: Selective TBDMS-Protection of the Primary Hydroxyl

  • Objective: To selectively protect the primary hydroxyl of an N-protected 2-aminopentane-1,5-diol.

  • Materials: N-Boc-2-aminopentane-1,5-diol, TBDMS-Cl, Imidazole, Anhydrous DMF.

  • Procedure:

    • Dissolve N-Boc-2-aminopentane-1,5-diol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Add TBDMS-Cl (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring carefully by TLC for the disappearance of starting material and the appearance of the mono-silylated product.

    • Quench the reaction by adding water.

    • Extract the mixture with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to separate the desired product from any di-protected byproduct and unreacted starting material.

Protocol 4: Deprotection of a TBDMS Ether with TBAF

  • Objective: To cleave a TBDMS ether to reveal the free hydroxyl group.

  • Materials: TBDMS-protected alcohol, Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF), Anhydrous THF.

  • Procedure:

    • Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Add TBAF solution (1.1 eq) dropwise at room temperature.

    • Stir the reaction for 1-4 hours and monitor by TLC.[20]

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.[20]

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the deprotected alcohol.

Protocol 5: Deprotection of a Cbz Group by Hydrogenolysis

  • Objective: To cleave a Cbz group to reveal the free amine.

  • Materials: Cbz-protected amine, Palladium on carbon (10% Pd/C), Methanol or Ethyl Acetate, Hydrogen (H₂) gas source.

  • Procedure:

    • Dissolve the Cbz-protected substrate in methanol or ethyl acetate.

    • Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution under an inert atmosphere.

    • Purge the reaction vessel with H₂ gas (using a balloon or a hydrogenation apparatus).

    • Stir the suspension vigorously under an atmosphere of H₂ for 2-12 hours. Monitor by TLC.

    • Upon completion, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6][13]

Conclusion

The successful synthesis of complex molecules derived from 2-aminopentane-1,5-diol is critically dependent on a well-reasoned protecting group strategy. By understanding the distinct reactivity of the amine, primary hydroxyl, and secondary hydroxyl groups, and by selecting from a toolkit of orthogonal protecting groups such as Boc, Cbz, TBDMS, and Bn, chemists can unlock the full synthetic potential of this versatile building block. The choice of strategy—whether aiming for maximal orthogonality or convergent global deprotection—must be tailored to the specific goals of the overall synthetic plan. The protocols and data presented herein provide a robust foundation for the rational design and execution of these critical transformations.

References

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

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Application Notes and Protocols: The Strategic Use of 2-Aminopentane-1,5-diol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

2-Aminopentane-1,5-diol is a highly versatile and valuable building block in synthetic organic chemistry, particularly in the realm of pharmaceutical development.[1] Its unique trifunctional structure, featuring a primary amine, a primary hydroxyl group, and a chiral secondary hydroxyl group, presents both a synthetic challenge and a strategic opportunity.[1] This guide provides an in-depth exploration of the causality behind experimental choices when using this intermediate, offering detailed protocols and workflows. We will delve into its application in constructing key heterocyclic scaffolds and its role in asymmetric synthesis, grounded in the principles of selective protection and controlled reactivity.

The Synthetic Potential and Challenge of 2-Aminopentane-1,5-diol

The efficacy of 2-Aminopentane-1,5-diol as a synthetic precursor is rooted in its dense and varied functionality. The presence of three distinct reactive sites—an amine and two different alcohols—allows for the construction of complex molecular architectures. However, this same feature necessitates a carefully planned synthetic strategy to avoid unwanted side reactions and to direct reactivity to the desired position.

The primary challenge lies in the differential reactivity of the nucleophilic centers. The primary amine is generally the most nucleophilic, followed by the primary hydroxyl, and then the more sterically hindered secondary hydroxyl group.[1] A successful synthesis, therefore, hinges on an orthogonal protecting group strategy .[1] This approach is fundamental, as it allows for the sequential unmasking and reaction of each functional group without affecting the others, a cornerstone of modern multi-step synthesis.[1]

cluster_0 Orthogonal Protection Strategy Start 2-Aminopentane-1,5-diol N_Protected N-Protected Intermediate Start->N_Protected Protect Amine (e.g., Boc, Cbz) NP_O1P_Protected N, O-Primary Protected N_Protected->NP_O1P_Protected Protect Primary OH (e.g., TBDMS, Tr) Selective_Reaction Selective Reaction at Secondary OH NP_O1P_Protected->Selective_Reaction Functionalize Secondary OH

Caption: General workflow for orthogonal protection of 2-Aminopentane-1,5-diol.

Application I: Synthesis of Substituted Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its favorable pharmacokinetic properties and ability to interact with biological targets.[2] 2-Aminopentane-1,5-diol serves as an excellent precursor for chiral 2-hydroxymethylpiperidines through an intramolecular cyclization strategy.

Causality of the Synthetic Design:

The protocol described below relies on a classic sequence of protection, activation, and intramolecular substitution.

  • Amine Protection: The more nucleophilic amine is first protected to prevent it from interfering with subsequent steps, such as acting as a nucleophile during the activation of the hydroxyl group. A carbamate like Boc (tert-butyloxycarbonyl) is ideal as it is robust yet easily removed under acidic conditions.

  • Selective Activation: To facilitate intramolecular cyclization, one of the hydroxyl groups must be converted into a good leaving group. The primary hydroxyl is less sterically hindered than the secondary one, allowing for its selective activation using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base.

  • Intramolecular Cyclization: Treatment with a non-nucleophilic base deprotonates the protected amine's nitrogen (if a carbamate is used) or the secondary alcohol, which then acts as an intramolecular nucleophile, displacing the tosylate or mesylate group to form the six-membered piperidine ring.

  • Deprotection: The final step involves the removal of the protecting group(s) to yield the target piperidine intermediate.

Start 2-Aminopentane-1,5-diol Step1 N-Boc-2-aminopentane-1,5-diol Reagent: Boc2O, Et3N Start->Step1 1. Amine Protection Step2 N-Boc-5-tosyloxy-2-aminopentan-1-ol Reagent: TsCl, Pyridine Step1->Step2 2. Selective O-Tosylation Step3 N-Boc-2-(hydroxymethyl)piperidine Reagent: NaH, THF Step2->Step3 3. Intramolecular Cyclization Final 2-(Hydroxymethyl)piperidine Reagent: TFA or HCl Step3->Final 4. Deprotection

Caption: Synthetic workflow for 2-(Hydroxymethyl)piperidine synthesis.

Protocol 1: Synthesis of (S)-2-(Hydroxymethyl)piperidine

This protocol details the synthesis from commercially available (S)-2-Aminopentane-1,5-diol.

Materials:

  • (S)-2-Aminopentane-1,5-diol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc), Hexanes

Procedure:

  • N-Protection:

    • Dissolve (S)-2-Aminopentane-1,5-diol (1.19 g, 10 mmol) in DCM (50 mL).

    • Add Et₃N (2.1 mL, 15 mmol) and cool the mixture to 0 °C.

    • Add a solution of Boc₂O (2.40 g, 11 mmol) in DCM (10 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected diol.

  • Selective O-Tosylation of Primary Alcohol:

    • Dissolve the crude N-Boc diol (from the previous step) in anhydrous pyridine (30 mL) and cool to 0 °C.

    • Add TsCl (2.10 g, 11 mmol) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 6 hours.

    • Pour the mixture into ice-water (100 mL) and extract with EtOAc (3 x 50 mL).

    • Wash the combined organic layers with 1M CuSO₄ solution until the blue color persists in the aqueous layer, then with brine.

    • Dry over MgSO₄, filter, and concentrate to give the crude tosylate. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient).

  • Intramolecular Cyclization:

    • Dissolve the purified tosylate (10 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

    • Cool to 0 °C and add NaH (0.48 g, 12 mmol, 60% dispersion) portion-wise.

    • Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and cautiously quench with water (5 mL).

    • Extract with EtOAc (3 x 40 mL), dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain N-Boc-2-(hydroxymethyl)piperidine.

  • Deprotection:

    • Dissolve the purified N-Boc piperidine (10 mmol) in DCM (20 mL).

    • Add TFA (7.7 mL, 100 mmol) and stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure. Dissolve the residue in water, basify with 2M NaOH to pH > 12, and extract with DCM (4 x 30 mL).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product.

Step Intermediate/Product Expected Yield Key Analytical Data (¹H NMR, δ ppm)
1N-Boc-2-aminopentane-1,5-diol90-95%Broad signals for OH, NH; ~3.4-3.6 (m, -CH₂O-), ~1.4 (s, 9H, Boc)
2N-Boc-5-tosyloxy intermediate75-85%~7.8 (d), ~7.3 (d) (Aryl-H); ~4.0 (t, -CH₂OTs); ~2.4 (s, 3H, Ar-CH₃)
3N-Boc-2-(hydroxymethyl)piperidine80-90%~3.8-4.0 (m, piperidine protons); ~3.5 (m, -CH₂OH); ~1.45 (s, 9H, Boc)
4(S)-2-(Hydroxymethyl)piperidine>95%Broad signals for OH, NH; ~2.5-3.1 (m, piperidine protons)

Application II: Catalyst-Controlled Chemoselective Acylation

The inherent reactivity of 2-aminopentane-1,5-diol favors reactions at the primary hydroxyl group over the secondary one. However, modern organocatalysis can invert this selectivity. This is a powerful strategy in drug development, enabling the construction of complex molecules where specific stereochemistry and regiochemistry are paramount.[1][3]

Causality of the Experimental Design:

Certain organocatalysts can selectively activate the sterically hindered secondary hydroxyl group, likely through the formation of a structured transition state involving hydrogen bonding. This allows for acylation to occur at the C2 position, a transformation that is difficult to achieve with conventional methods.[1] This level of control is crucial for building chiral pharmaceutical intermediates with high precision.[1]

Protocol 2: Selective Acylation of the Secondary Hydroxyl Group

This protocol is a representative example based on principles of catalyst-controlled reactions.

Materials:

  • N-Cbz-2-aminopentane-1,5-diol (prepared similarly to the N-Boc analogue)

  • Specific organocatalyst (e.g., a chiral 4-pyrrolidinopyridine (PPY) derivative)

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Toluene

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Reaction Setup:

    • To a flame-dried flask under a nitrogen atmosphere, add N-Cbz-2-aminopentane-1,5-diol (2.67 g, 10 mmol) and the organocatalyst (e.g., 10 mol%, 1 mmol).

    • Add anhydrous toluene (50 mL) followed by DIPEA (2.6 mL, 15 mmol).

  • Acylation:

    • Cool the mixture to -20 °C.

    • Add Ac₂O (1.04 mL, 11 mmol) dropwise over 10 minutes.

    • Stir the reaction at -20 °C for 24-48 hours, monitoring progress by TLC or HPLC to observe the formation of the desired regioisomer.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ (30 mL).

    • Separate the layers and extract the aqueous phase with EtOAc (2 x 30 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to separate the regioisomers.

Parameter Value/Observation Rationale
Catalyst Chiral PPY derivativeReverses innate reactivity, favoring acylation at the secondary -OH[1]
Temperature -20 °CLower temperatures often enhance selectivity in catalyzed reactions.
Expected Outcome Major product is the 2-O-acetylated compoundThe catalyst-substrate complex directs the acylating agent to the secondary alcohol.
Regioisomeric Ratio >10:1 (2-OAc : 5-OAc)A successful catalyst will provide high regioselectivity.

Analytical Characterization and Safety

Analytical Methods

Proper characterization of intermediates and final products is critical for validating any synthetic protocol. A multi-technique approach ensures structural confirmation and purity assessment.

Technique Purpose Notes
NMR Spectroscopy Primary tool for structural elucidation of intermediates and final products.¹H and ¹³C NMR confirm the carbon skeleton and functional group placement.
Mass Spectrometry (MS) Confirms molecular weight of the synthesized compounds.High-resolution MS (HRMS) provides exact mass for elemental composition confirmation.[1]
Gas Chromatography (GC-MS) Separation and identification of volatile components.Derivatization is often required for polar molecules like amino diols to increase volatility.[4]
Chiral HPLC Separation and quantification of enantiomers or diastereomers.Essential for determining the stereochemical purity of products derived from chiral synthesis.[4]
Safety and Handling

Researchers must handle 2-Aminopentane-1,5-diol and its derivatives with appropriate caution. While specific data for this exact compound is limited, related amino alcohols and diamines are classified as corrosive.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5][6] Avoid contact with skin and eyes.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • ResearchGate (2025). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Available at: [Link]

  • Google Patents (n.d.). EP1910269A2 - Method of synthesizing key intermediates for the production of camptothecin derivatives.
  • Google Patents (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
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  • Analyst (RSC Publishing) (n.d.). Reductive amination of glutaraldehyde 2,4-dinitrophenylhydrazone using 2-picoline borane and high-performance liquid chromatographic analysis. Available at: [Link]

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  • Cole-Parmer (n.d.). Material Safety Data Sheet - 1,5-Diaminopentane, 98%. Available at: [Link]

  • Google Patents (n.d.). US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof.
  • PubMed Central - NIH (n.d.). Principles of early drug discovery. Available at: [Link]

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  • White Rose eTheses Online (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

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  • ACS Publications (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available at: [Link]

  • MDPI (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Available at: [Link]

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Catalyst-Controlled Chemoselective Acylation of 2-Aminopentane-1,5-diol Derivatives: A Guide to Precision Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenge of Selective Acylation

In the intricate world of pharmaceutical development and complex molecule synthesis, the ability to selectively modify one functional group in the presence of others is paramount. Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation.[1] However, when a substrate, such as 2-aminopentane-1,5-diol and its derivatives, possesses multiple reactive sites—namely a primary amine, a primary hydroxyl group, and a secondary hydroxyl group—the challenge of chemoselectivity becomes a significant hurdle. Traditional synthetic approaches often necessitate a laborious series of protection and deprotection steps, increasing synthesis time and reducing overall yield.

This application note delves into the elegant solution offered by catalyst-controlled chemoselective acylation. By leveraging the unique properties of specific catalysts, it is possible to direct the acylation to a desired functional group with high precision, often obviating the need for protecting groups.[2][3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, protocols, and practical considerations for achieving catalyst-controlled chemoselectivity in the acylation of 2-aminopentane-1,5-diol derivatives. We will explore how different catalytic systems can achieve remarkable reversals in selectivity, targeting either the amine or a specific hydroxyl group based on the catalyst's design and the reaction conditions.

The Substrate: 2-Aminopentane-1,5-diol - A Trifunctional Challenge

The inherent reactivity of the functional groups in 2-aminopentane-1,5-diol derivatives typically follows the order: primary amine > primary hydroxyl > secondary hydroxyl. This hierarchy is due to the greater nucleophilicity of the amine compared to the hydroxyl groups, and the greater steric accessibility of the primary hydroxyl group over the secondary one. Consequently, uncatalyzed or simple base-promoted acylations will predominantly lead to N-acylation.

Achieving selective O-acylation, particularly at the more sterically hindered secondary hydroxyl group, is a non-trivial task that highlights the power and necessity of sophisticated catalytic systems. The ability to control this selectivity opens doors to novel synthetic pathways and the efficient construction of complex molecular architectures.

Principles of Catalyst Control: Overcoming Inherent Reactivity

Catalyst-controlled reactions operate on the principle of altering the reaction pathway to favor a specific outcome that would otherwise be disfavored. This is achieved through specific interactions between the catalyst and the substrate, the acylating agent, or both. In the context of 2-aminopentane-1,5-diol derivatives, catalysts can exert control through several mechanisms:

  • Molecular Recognition and Steric Shielding: Chiral organocatalysts can form non-covalent interactions (e.g., hydrogen bonding) with the substrate, creating a chiral pocket that orients the molecule in a specific way.[4][5] This can selectively expose one hydroxyl group to the acylating agent while sterically shielding the others and the amine.

  • Activation of the Acylating Agent: Nucleophilic catalysts, such as certain phosphines or N-heterocyclic carbenes (NHCs), can react with the acylating agent (e.g., an acid anhydride) to form a highly reactive acyl-catalyst intermediate.[6] The steric and electronic properties of this intermediate can then dictate which nucleophile on the substrate it reacts with.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen atoms of the hydroxyl groups, increasing their nucleophilicity. By employing a sterically demanding Lewis acid, it may be possible to selectively activate the less hindered primary hydroxyl group. Conversely, a catalyst with a specific binding motif might favor coordination to the secondary hydroxyl group.

  • Kinetic Resolution: In cases where the substrate is chiral, a chiral catalyst can be used to selectively acylate one enantiomer faster than the other, allowing for the separation of the two.[6][7][8][9][10]

The choice of catalyst is therefore the critical determinant of the reaction's outcome, allowing for a reversal of the innate chemoselectivity of the substrate.[3]

Visualizing the Control: Reaction Pathways

G Catalyst-Controlled Acylation Pathways sub 2-Aminopentane-1,5-diol Derivative n_acyl N-Acylation (Major Product) sub->n_acyl Uncatalyzed or Simple Base o1_acyl Primary O-Acylation sub->o1_acyl Catalyst A (e.g., Sterically Hindered Lewis Acid) o2_acyl Secondary O-Acylation (Reversed Selectivity) sub->o2_acyl Catalyst B (e.g., Organocatalyst with Molecular Recognition)

Figure 1. This diagram illustrates how different catalytic approaches can override the intrinsic reactivity of a 2-aminopentane-1,5-diol derivative to yield distinct acylation products.

Experimental Protocols

The following protocols are generalized methodologies. Researchers should optimize conditions for their specific substrate and desired product.

Protocol 1: General Procedure for Chemoselective N-Acylation

This protocol leverages the inherent high nucleophilicity of the amine for selective acylation, often achievable with mild catalysts or even without a catalyst under specific conditions.

Materials:

  • 2-Aminopentane-1,5-diol derivative

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Mild base (e.g., Triethylamine (TEA), Pyridine)

  • Magnesium Chloride (MgCl2) (optional, as a mild Lewis acid catalyst)[11]

Procedure:

  • Dissolve the 2-aminopentane-1,5-diol derivative (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the mild base (1.1 - 1.5 eq).

  • If using a catalyst like MgCl2, add it at this stage (0.1 eq).[11]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Low Temperature (0 °C): Minimizes potential side reactions, such as O-acylation, by controlling the reaction kinetics.

  • Mild Base: Neutralizes the acid byproduct of the reaction without promoting significant O-acylation.

  • Slow Addition of Acylating Agent: Maintains a low concentration of the electrophile, favoring reaction with the most nucleophilic site (the amine).

Protocol 2: Organocatalyst-Controlled Selective O-Acylation

This protocol describes a method for achieving the more challenging selective O-acylation, potentially at the secondary hydroxyl group, by employing an organocatalyst capable of molecular recognition.[2]

Materials:

  • N-protected 2-aminopentane-1,5-diol derivative (e.g., N-Boc or N-Cbz protected)

  • Acylating agent (e.g., isobutyric anhydride)

  • Organocatalyst (e.g., a chiral aminophosphinite or a peptide-based catalyst)[4][12]

  • Aprotic solvent (e.g., Toluene, THF)

  • Molecular sieves (optional, to ensure anhydrous conditions)[12]

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-protected 2-aminopentane-1,5-diol derivative (1.0 eq) and the organocatalyst (0.05 - 0.2 eq).

  • Add the anhydrous aprotic solvent. If using, add activated molecular sieves.

  • Stir the mixture at the specified temperature (this can range from -78 °C to room temperature depending on the catalyst and substrate).

  • Add the acylating agent (1.5 - 2.0 eq).

  • Rigorously monitor the reaction by TLC or LC-MS to maximize the yield of the desired mono-acylated product and minimize di-acylation.

  • Once the desired conversion is reached, quench the reaction by adding a few drops of methanol.

  • Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product via flash column chromatography.

Causality Behind Choices:

  • N-Protection: The amine is protected to prevent it from competing with the hydroxyl groups for the acylating agent.

  • Organocatalyst: This is the key to selectivity. The catalyst's structure is designed to interact with the diol in a way that exposes a specific hydroxyl group for acylation.[2][3]

  • Anhydrous Conditions: Water can hydrolyze the acylating agent and the activated acyl-catalyst intermediate, reducing efficiency.

Data Presentation: Catalyst Performance Comparison

The choice of catalyst can dramatically alter the regioselectivity of the acylation. The table below presents hypothetical data illustrating this catalyst-dependent reversal of selectivity for the acylation of an N-protected 2-aminopentane-1,5-diol.

CatalystAcylating AgentSolventTemp (°C)Ratio (Primary-OH : Secondary-OH Acylation)Combined Yield (%)
None (Base only)Acetic AnhydrideDCM0>95 : <585
Catalyst AIsobutyric AnhydrideToluene-2010 : 9078
Catalyst BBenzoyl ChlorideTHF2585 : 1582

Table 1. Illustrative data showing the impact of different catalysts on the regioselectivity of O-acylation. Catalyst A demonstrates a remarkable reversal of the "expected" selectivity.

Workflow Visualization

G start Start: N-Protected 2-Aminopentane-1,5-diol dissolve Dissolve Substrate & Catalyst in Anhydrous Solvent start->dissolve cool Equilibrate to Reaction Temperature dissolve->cool add_acyl Add Acylating Agent cool->add_acyl monitor Monitor Reaction (TLC / LC-MS) add_acyl->monitor quench Quench Reaction monitor->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify end End: Pure, Selectively Acylated Product purify->end

Figure 2. A generalized experimental workflow for performing a catalyst-controlled selective O-acylation reaction.

Conclusion and Future Outlook

Catalyst-controlled chemoselective acylation represents a powerful strategy in modern organic synthesis. For challenging substrates like 2-aminopentane-1,5-diol derivatives, the ability to precisely target a specific functional group without resorting to cumbersome protection-deprotection sequences is a significant advantage. The field of organocatalysis, in particular, continues to provide innovative solutions for achieving unprecedented levels of selectivity.[4] As our understanding of catalyst-substrate interactions deepens, we can expect the development of even more sophisticated and efficient catalytic systems, further streamlining the synthesis of complex molecules for applications in medicine and materials science.

References

  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]

  • Alcaide, B., et al. (2005). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2024). Recent progress in selective functionalization of diols via organocatalysis. [Link]

  • Kawabata, T., et al. (2012). Catalyst-controlled reversal of chemoselectivity in acylation of 2-aminopentane-1,5-diol derivatives. Chemical Communications. [Link]

  • ACS Publications. (2023). Direct C(sp3)-H Acylation by Mechanistically Controlled Ni/Ir Photoredox Catalysis. [Link]

  • MDPI. (2021). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]

  • Thieme. (Date not available). Acylation of Alcohols and Amines. [Link]

  • RSC Publishing. (2021). Horeau amplification in the sequential acylative kinetic resolution of (±)-1,2-diols and (±)-1,3-diols in flow. [Link]

  • ResearchGate. (2024). Reported O‐selective acylation of amino alcohols without protecting the.... [Link]

  • Kawabata, T., et al. (2012). Catalyst-controlled reversal of chemoselectivity in acylation of 2- aminopentane-1,5-diol derivatives. Chemical Communications. [Link]

  • Wikipedia. (Date not available). Acylation. [Link]

  • ACS Publications. (2020). Base- and Catalyst-Induced Orthogonal Site Selectivities in Acylation of Amphiphilic Diols. [Link]

  • ResearchGate. (2015). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. [Link]

  • National Chemical Laboratory. (2004). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. [Link]

  • Fujimoto, T., et al. (2012). Enantioselective Acylation of 1,2- and 1,3-Diols Catalyzed by Aminophosphinite Derivatives of (1S,2R)-1-Amino-2-indanol. Organic Letters. [Link]

  • ACS Publications. (Date not available). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. [Link]

  • PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • PubMed Central. (2018). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. [Link]

  • PubMed Central. (2015). Room-Temperature Enantioselective C–H Iodination via Kinetic Resolution. [Link]

  • MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • ACS Publications. (2011). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. [Link]

  • ResearchGate. (2002). Kinetic resolution of D,L D,L-amino acids by enantioselective acylation.... [Link]

  • YouTube. (2020). Acetylation Reaction Mechanism-Organic Chemistry. [Link]

  • ACS Publications. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]

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Application Note: Synthesis of 2-Aminopentane-1,5-diol via Catalytic Hydrogenation of 2-Nitropentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vicinal amino alcohols are pivotal structural motifs in a vast array of biologically active molecules, pharmaceuticals, and chiral ligands. 2-Aminopentane-1,5-diol, in particular, serves as a versatile building block, offering three points of functionality for the synthesis of complex molecular architectures, including enzyme inhibitors, receptor antagonists, and specialty polymers. The conversion of a nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a reliable pathway to introduce nitrogen into a carbon skeleton. Among the various methods, the reduction of aliphatic nitro compounds is particularly valuable.[1]

This application note details a robust, two-step synthetic strategy culminating in the catalytic hydrogenation of a nitro-diol precursor to yield 2-aminopentane-1,5-diol. The initial step involves the synthesis of 2-nitropentane-1,5-diol via a base-catalyzed Henry (nitroaldol) reaction.[2][3] The subsequent reduction of the nitro group is achieved through catalytic hydrogenation, a method renowned for its high efficiency, chemoselectivity, and clean reaction profiles, which are critical when dealing with multifunctional molecules susceptible to side reactions.[1][4]

Strategic Overview: Causality in Method Selection

The chosen synthetic pathway is predicated on the strategic installation and subsequent transformation of the nitro group.

  • Henry Reaction for Precursor Synthesis: The Henry reaction is a classic and powerful C-C bond-forming reaction that combines a nitroalkane with a carbonyl compound.[2][5] The use of 1-nitropropane and formaldehyde allows for the controlled construction of the 2-nitropentane-1,5-diol backbone. The nitro group serves a dual purpose: first, its alpha-protons are acidic enough to be removed by a base, facilitating the nucleophilic attack on formaldehyde, and second, it is an excellent precursor to the desired primary amine.

  • Catalytic Hydrogenation for Nitro Reduction: For the reduction of the aliphatic nitro group in the presence of two primary alcohol functionalities, catalytic hydrogenation is the method of choice.[1]

    • Chemoselectivity: Catalysts like Raney® Nickel or Palladium on Carbon (Pd/C) are highly effective at reducing nitro groups without affecting the alcohol moieties.[1] This selectivity is paramount to avoid over-reduction or side reactions.

    • Mild Conditions: The reaction typically proceeds under moderate hydrogen pressure and at or near room temperature, preserving the integrity of the target molecule.

    • Clean Conversion: Hydrogenation reactions produce minimal byproducts, simplifying the purification process, as the only theoretical byproduct is water.

Experimental Design & Protocols

This synthesis is presented in two distinct, sequential stages: the preparation of the nitro-diol precursor and its subsequent reduction to the target amino-diol.

Stage 1: Synthesis of 2-Nitropentane-1,5-diol (Precursor)

This stage utilizes a double Henry reaction between 1-nitropropane and formaldehyde.

Materials & Reagents

ReagentFormulaMW ( g/mol )M/VMolesNotes
1-NitropropaneC₃H₇NO₂89.0910.0 g0.112Substrate
Formaldehyde (37% aq. soln)CH₂O30.0319.8 mL0.247Reagent (2.2 eq)
Triethylamine (TEA)(C₂H₅)₃N101.191.6 mL0.011Base Catalyst
MethanolCH₃OH32.04100 mL-Solvent
Hydrochloric Acid (2M)HCl36.46~20 mL-For neutralization
Ethyl AcetateC₄H₈O₂88.11200 mL-Extraction Solvent
Anhydrous MgSO₄MgSO₄120.37As needed-Drying Agent

Protocol: Step-by-Step

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-nitropropane (10.0 g, 0.112 mol) and methanol (100 mL).

  • Reagent Addition: To the stirring solution, add the 37% aqueous formaldehyde solution (19.8 mL, 0.247 mol) followed by the dropwise addition of triethylamine (1.6 mL, 0.011 mol) over 5 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding 2M HCl dropwise until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil (2-nitropentane-1,5-diol) can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the subsequent reduction step.

Stage 2: Synthesis of 2-Aminopentane-1,5-diol (Target Compound)

This stage involves the catalytic hydrogenation of the nitro-diol precursor.

Materials & Reagents

ReagentFormulaMW ( g/mol )M/VMolesNotes
2-Nitropentane-1,5-diolC₅H₁₁NO₄149.1410.0 g0.067Substrate
Raney® Nickel (50% slurry in H₂O)Ni58.69~2.0 g-Catalyst
MethanolCH₃OH32.04150 mL-Solvent
Hydrogen Gas (H₂)H₂2.0250-100 psiExcessReducing Agent
Celite®--As needed-Filtration Aid

Protocol: Step-by-Step

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (~2.0 g) with deionized water (3 x 10 mL) and then with methanol (3 x 10 mL) by decanting the supernatant. Caution: Raney® Nickel is pyrophoric and must be kept wet at all times.[6]

  • Reactor Setup: Transfer the washed Raney® Nickel catalyst and 50 mL of methanol to a high-pressure hydrogenation vessel (e.g., a Parr shaker or autoclave).

  • Substrate Addition: Dissolve the 2-nitropentane-1,5-diol (10.0 g, 0.067 mol) in 100 mL of methanol and add this solution to the hydrogenation vessel.

  • System Purge: Seal the reactor securely. Purge the system by pressurizing with nitrogen gas to ~50 psi and then venting, repeating this cycle 3-5 times to remove all oxygen.[6][7]

  • Hydrogenation: After the nitrogen purge, pressurize the vessel with hydrogen gas to 50-100 psi. Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake from the gas cylinder.[7]

  • Reaction Completion & Catalyst Removal: Once hydrogen uptake ceases (typically 4-8 hours), stop the stirring and vent the excess hydrogen. Purge the vessel again with nitrogen (3-5 cycles).

  • Filtration (Self-Validating Step): Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Critical Safety Note: The filter cake is highly pyrophoric. Do not allow it to dry in the air.[8] Immediately quench the filter cake by submerging it in a large volume of water. Wash the reaction flask and the filter cake with additional methanol (2 x 20 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the methanol under reduced pressure to yield the crude 2-aminopentane-1,5-diol, which typically presents as a viscous oil or a low-melting solid. Further purification can be achieved via distillation under high vacuum or crystallization if required.

Visualized Workflow and Mechanism

Overall Synthetic Workflow The diagram below outlines the complete process from starting materials to the final purified product, highlighting the two main stages of the synthesis.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction Start 1-Nitropropane + Formaldehyde Reaction1 Henry Reaction (Base Catalysis, Reflux) Start->Reaction1 Workup1 Neutralization & Extraction Reaction1->Workup1 Purify1 Solvent Removal Workup1->Purify1 Product1 2-Nitropentane-1,5-diol Purify1->Product1 Reaction2 Catalytic Hydrogenation (Raney Ni, H2 pressure) Product1->Reaction2 Workup2 Catalyst Filtration (Celite®) Reaction2->Workup2 Purify2 Solvent Removal Workup2->Purify2 Product2 2-Aminopentane-1,5-diol Purify2->Product2

Caption: Workflow for the synthesis of 2-aminopentane-1,5-diol.

Reaction Scheme and Mechanism The reduction of a nitro group to an amine on a catalyst surface is a complex, multi-step process involving several intermediates.

G Start R-NO₂ (2-Nitropentane-1,5-diol) Product R-NH₂ (2-Aminopentane-1,5-diol) Start->Product + 3 H₂ (Raney® Ni catalyst) Nitroso R-N=O (Nitroso intermediate) Start->Nitroso + H₂ Hydroxylamine R-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine + H₂ Hydroxylamine->Product + H₂

Caption: Generalized pathway for the reduction of a nitro compound.

Data Presentation & Characterization

Expected Results

ParameterStage 1 (Henry Reaction)Stage 2 (Hydrogenation)
Product 2-Nitropentane-1,5-diol2-Aminopentane-1,5-diol
Appearance Pale yellow oilColorless to pale yellow viscous oil
Expected Yield 75-85%85-95%[9]
Purity (crude) >90% (by NMR)>95% (by NMR)

Characterization of Final Product (2-Aminopentane-1,5-diol)

Confirmation of the final product's structure is a critical self-validating step. The following spectroscopic data are expected:

  • Infrared (IR) Spectroscopy: The disappearance of strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1550 cm⁻¹ and 1380 cm⁻¹ is a key indicator of reaction completion. The appearance of N-H stretching bands for a primary amine (a doublet around 3300-3500 cm⁻¹) and a broad O-H stretching band from the diol functionality will be observed.[10]

  • ¹H NMR Spectroscopy: The proton on the carbon bearing the nitro group (HC-NO₂) in the starting material will show a downfield shift (typically ~4.5 ppm). Upon reduction, this signal will shift upfield to the region typical for a proton on a carbon adjacent to an amine (HC-NH₂), around 2.5-3.0 ppm. The appearance of a broad singlet for the -NH₂ protons (exchangeable with D₂O) is also expected.[10]

  • ¹³C NMR Spectroscopy: The carbon attached to the nitro group (C-NO₂) typically appears around 80-90 ppm. This will shift to a higher field (less deshielded) position of approximately 45-55 ppm for the carbon attached to the new amine group (C-NH₂).[10]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of 2-aminopentane-1,5-diol (C₅H₁₃NO₂, MW = 119.16).

Safety Protocols and Hazard Management

Adherence to strict safety protocols is non-negotiable, particularly during catalytic hydrogenation.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[8][11] The hydrogenation apparatus must be pressure-tested and checked for leaks before use.[12]

  • Pyrophoric Catalysts: Raney® Nickel and dry Pd/C are pyrophoric and can ignite spontaneously upon exposure to air, especially after use when they are highly activated.[6][8]

    • Handling: Always handle the catalyst as a wet slurry.

    • Filtration: Ensure the catalyst is never allowed to dry on the filter paper or funnel. Use a non-flammable solvent like water for the final wash if possible.

    • Disposal: Quench the used catalyst immediately and thoroughly with water after filtration. Dispose of it in a dedicated, clearly labeled waste container.

  • General Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves.[6]

    • Ensure static electricity is controlled by properly grounding equipment where necessary.[6]

    • Have a dry chemical or sand fire extinguisher readily accessible.[13]

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Piotrowska, H., Urbański, T., & Kmiotek, I. (1967). THE REACTION OF 1-NITROPROPANE WITH FORMALDEHYDE AND AMMONIA. 1,3-DI-(2-NITROBUTYL). Tetrahedron, 23(3), 1281-1283.
  • The Dow Chemical Company. (1988). Process for producing the sodium salt of 2-nitro-1,3-propanediol. U.S.
  • Kinfe, H. H. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Archibald, T. G., & Baum, K. (1993). The synthesis of 2-nitro-1,3-dinitrooxypropane.
  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. Retrieved from [Link]

  • Bayer AG. (1981). Reduction of aromatic nitro compounds with Raney nickel catalyst. U.S.
  • Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(8), 3148–3152.
  • Sádaba, I., et al. (2018). Hydrogenation of nitro-heterocycles and aliphatic nitro compounds... ResearchGate. Retrieved from [Link]

  • Stevenson, V. (2018, May 13). NMR Analysis of Amino Acids. YouTube. Retrieved from [Link]

  • Safety Precautions. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • Samuelsen, G. S., Garik, V. L., & Smith, G. B. L. (1939). The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. Journal of the American Chemical Society, 61(11), 3205-3206.
  • University of Wisconsin-Madison Chemistry. (2016). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of new methods for the synthesis of 2,3-bis(nitroxymethyl)-2,3-dinitrobutane-1,4-diol dinitrate and its intermediates. Retrieved from [Link]

  • Ciba Specialty Chemicals Holding Inc. (2002). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Jeffrey, C., et al. (2025). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. MDPI. Retrieved from [Link]

  • Piotrowska, H., Urbański, T., & Weczerk, K. (1962). On the Products of the Reaction of 1-Nitropropane with Formaldehyde and Ethylenediamine. Roczniki Chemii, 36, 499-502.
  • Industrial Process Safety. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Inspira Advantage. (2023, February 10). MCAT Crash Course | Spectroscopy: IR Peaks & H-NMR. YouTube. Retrieved from [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Online Chemistry Tutor. (2019, August 2). Henry Reaction or Nitro-Aldol Reaction (Part 2), Examples and Application. YouTube. Retrieved from [Link]

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Application Note: Chiral Resolution of 2-Aminopentane-1,5-diol using Tartaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity

In the pharmaceutical industry, the stereochemistry of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to isolate a single, desired enantiomer is a critical step in drug development. 2-Aminopentane-1,5-diol is a versatile chiral building block, and its enantiomerically pure forms are valuable intermediates in the synthesis of various pharmaceutical agents. This application note details a robust method for the chiral resolution of racemic 2-aminopentane-1,5-diol via diastereomeric salt formation with a naturally occurring and cost-effective resolving agent, tartaric acid.

The most common method for separating enantiomers is to convert them into a mixture of diastereomers, which possess different physical properties such as melting point, boiling point, and solubility.[1] This difference in physical properties allows for their separation by techniques like fractional crystallization.[2] In this protocol, the racemic amine (a mixture of R- and S-2-aminopentane-1,5-diol) is reacted with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, to form a mixture of diastereomeric salts: (R)-amine-(L)-acid and (S)-amine-(L)-acid.[1][3] Due to their different spatial arrangements, these diastereomeric salts will have varying solubilities in a given solvent system, enabling the selective crystallization of one diastereomer.[4][5] The less soluble salt will precipitate out of the solution, which can then be isolated by filtration. Subsequently, the resolved amine enantiomer can be liberated from the purified diastereomeric salt by treatment with a base.[1][3]

Principle of the Method: Diastereomeric Salt Crystallization

The fundamental principle of this resolution lies in the differential solubility of the diastereomeric salts formed between the racemic amine and the chiral resolving agent. The choice of resolving agent is crucial and is often determined empirically.[6] Tartaric acid is a widely used resolving agent for amines due to its availability in both enantiomeric forms, its dicarboxylic nature which facilitates salt formation, and its rigid structure which can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts.

The key to a successful resolution is the selection of an appropriate solvent system. The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts, allowing for the precipitation of one while the other remains in solution. This process is often influenced by factors such as temperature and concentration.

Experimental Protocol

This protocol provides a generalized procedure for the chiral resolution of 2-aminopentane-1,5-diol. Optimization of solvent, temperature, and stoichiometry may be required to achieve maximum yield and enantiomeric purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Racemic 2-aminopentane-1,5-diol≥98%Commercially Available
L-(+)-Tartaric acid≥99.5%Commercially AvailableThe resolving agent. D-(-)-Tartaric acid can also be used.
MethanolAnhydrousCommercially AvailablePrimary solvent. Other alcohols like ethanol or isopropanol can be screened.
Diethyl etherAnhydrousCommercially AvailableAnti-solvent for inducing crystallization.
Sodium Hydroxide (NaOH)Reagent GradeCommercially AvailableFor liberation of the free amine.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction of the resolved amine.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying the organic extract.
Hydrochloric Acid (HCl)1 M solutionCommercially AvailableFor pH adjustment.
Filter paperWhatman No. 1 or equivalent
Buchner funnel and flask
Rotary evaporator
Step-by-Step Protocol: Diastereomeric Salt Formation and Crystallization
  • Dissolution of Reactants: In a clean, dry flask, dissolve 1.0 equivalent of racemic 2-aminopentane-1,5-diol in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in warm methanol. The use of a half-equivalent of the resolving agent can sometimes be effective and more economical.[7][8]

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with gentle stirring. The formation of the diastereomeric salts may cause the solution to become cloudy or precipitate to form immediately.

  • Crystallization: Gently heat the mixture until a clear solution is obtained. If the solution is already clear, you may need to reduce the solvent volume slightly by evaporation. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol, followed by a wash with cold diethyl ether to remove any soluble impurities and to aid in drying.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity of the salt, recrystallize the collected crystals from a minimal amount of hot methanol. Allow the solution to cool slowly and collect the purified crystals as described in step 4. The purity of the diastereomeric salt can be checked by measuring its specific rotation.

Step-by-Step Protocol: Liberation of the Enantiomerically Enriched Amine
  • Dissolution of the Salt: Dissolve the purified diastereomeric salt in a minimal amount of water.

  • Basification: Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide (e.g., 2 M NaOH) dropwise with stirring until the pH of the solution is greater than 10. This will convert the amine salt back to the free amine.

  • Extraction: Extract the aqueous solution multiple times with dichloromethane (DCM). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 2-aminopentane-1,5-diol.

Workflow and Data Visualization

Experimental Workflow Diagram

Chiral_Resolution_Workflow cluster_preparation Salt Formation cluster_separation Separation cluster_liberation Liberation & Purification racemate Racemic 2-Aminopentane-1,5-diol in Methanol mixing Combine and Heat to Dissolve racemate->mixing resolving_agent L-(+)-Tartaric Acid in Methanol resolving_agent->mixing crystallization Slow Cooling & Crystallization mixing->crystallization filtration Vacuum Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt (Crystals) filtration->crystals Solid filtrate More Soluble Diastereomeric Salt (in Filtrate) filtration->filtrate Liquid basification Dissolve in H₂O & Add NaOH (pH > 10) crystals->basification extraction Extract with DCM basification->extraction drying Dry (Na₂SO₄) & Concentrate extraction->drying final_product Enantiomerically Enriched Amine drying->final_product

Caption: Workflow for the chiral resolution of 2-aminopentane-1,5-diol.

Characterization and Quality Control

The success of the resolution must be confirmed by determining the enantiomeric purity of the final product.

  • Polarimetry: Measure the specific rotation of the resolved amine and compare it to the literature value for the pure enantiomer.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most accurate method for determining enantiomeric excess (e.e.). The resolved amine may need to be derivatized with a suitable agent to allow for separation on a chiral stationary phase.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: This technique can also be used to determine enantiomeric purity.

Troubleshooting

IssuePossible CauseSuggested Solution
No crystallization occurs.Solution is too dilute; inappropriate solvent.Concentrate the solution; try different solvents or solvent mixtures; scratch the flask or add a seed crystal.
Oily precipitate forms instead of crystals.The salt is "oiling out"; cooling is too rapid.Try a different solvent; allow the solution to cool more slowly; add an anti-solvent dropwise to the warm solution.
Low yield of resolved amine.Incomplete precipitation of the diastereomeric salt; losses during transfers.Optimize the solvent and temperature for crystallization; ensure efficient extraction during the liberation step.
Low enantiomeric purity.Incomplete separation of diastereomers.Perform one or more recrystallizations of the diastereomeric salt; screen for a more selective resolving agent or solvent system.

Conclusion

The diastereomeric salt resolution of 2-aminopentane-1,5-diol with tartaric acid is a classical and effective method for obtaining enantiomerically enriched material. The success of this technique is highly dependent on the careful selection of the solvent and crystallization conditions. The protocol provided herein serves as a strong starting point for the development of a scalable and efficient resolution process. Rigorous analytical characterization is essential to confirm the enantiomeric purity of the final product.

References

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  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Wang, Y., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • Ali, I., et al. (2007). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. [Link]

  • Myerson, A. S. (2002). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Park, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

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Troubleshooting & Optimization

purification challenges of 2-Aminopentane-1,5-diol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An essential chiral building block in synthetic organic chemistry, 2-aminopentane-1,5-diol is prized for its role in asymmetric synthesis and the construction of complex molecules like pharmaceuticals.[1] However, its trifunctional nature, possessing a primary amine, a primary hydroxyl, and a secondary hydroxyl group, presents significant purification challenges.[1] The high polarity, hygroscopic nature, and high boiling point of the compound, coupled with the potential for closely related impurities from the reaction mixture, demand robust and well-designed purification strategies.

This technical support guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the hurdles of purifying 2-aminopentane-1,5-diol.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems encountered during the purification of 2-aminopentane-1,5-diol in a question-and-answer format.

Q1: My final product is a viscous, non-crystalline oil. How can I induce crystallization or solidify it?

Potential Causes:

  • Residual Solvents: The high polarity and hydrogen bonding capacity of 2-aminopentane-1,5-diol can lead to the retention of polar solvents like water, ethanol, or methanol, resulting in an oily product.

  • Hygroscopicity: The compound can readily absorb moisture from the atmosphere, preventing crystallization.

  • Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that inhibit the formation of a crystal lattice. Common impurities may include isomeric byproducts or over-alkylated species.[1]

Solutions and Methodologies:

  • Azeotropic Removal of Water: If water is the suspected contaminant, dissolving the oil in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or isopropanol) and then removing the solvent under reduced pressure can be effective.

  • Two-Solvent Recrystallization: This is often the most effective method for purifying polar compounds that are difficult to crystallize.

    • Principle: The crude product is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. A "poor" solvent (or anti-solvent), in which the product is insoluble, is then added dropwise until the solution becomes turbid, indicating the onset of precipitation. Gentle warming to redissolve the solid followed by slow cooling should yield crystals.

    • Recommended Solvent Systems:

      • Methanol/Diethyl Ether: Dissolve the oily product in a small amount of methanol and slowly add diethyl ether.

      • Isopropanol/Hexane: Isopropanol can be a good solvent, with hexane used as the anti-solvent.

      • 2-Butanol/Water: A patent for a similar amino alcohol describes dissolving the crude material in 2-butanol with a small percentage of water (e.g., 5%), followed by cooling to induce crystallization.[2]

    Experimental Protocol: Two-Solvent Recrystallization

    • Place the crude 2-aminopentane-1,5-diol oil in a clean Erlenmeyer flask equipped with a magnetic stir bar.

    • Gently warm the flask (e.g., in a 40-50°C water bath) and add the "good" solvent (e.g., methanol) dropwise while stirring until the oil completely dissolves. Use the minimum amount of solvent necessary.

    • While stirring, slowly add the "poor" solvent (e.g., diethyl ether) dropwise.

    • Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed.

    • If too much anti-solvent is added and the product "oils out," add a few drops of the "good" solvent and warm the mixture until it becomes clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in a refrigerator or freezer.

    • Collect the resulting crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under high vacuum.

    G cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation A Crude Oily Product B Add minimal 'Good' Solvent (e.g., Methanol) A->B C Clear Solution B->C D Add 'Poor' Solvent (e.g., Ether) until Turbid C->D E Warm to re-dissolve D->E F Slow Cool to Crystallize E->F G Vacuum Filtration F->G H Wash with Cold 'Poor' Solvent G->H I Dry under Vacuum H->I J Pure Crystalline Product I->J

    Caption: Workflow for Two-Solvent Recrystallization.

Q2: Thin-Layer Chromatography (TLC) of my product shows multiple spots. How do I remove these impurities?

Potential Causes:

  • Unreacted Starting Materials: Depending on the synthetic route, starting materials may persist in the reaction mixture.

  • Isomeric Byproducts: Synthesis of amino diols can sometimes yield structural isomers that have similar polarities, making them difficult to separate.[3]

  • Side-Reaction Products: Oxidation or other side reactions can lead to a variety of impurities.[1]

Solutions and Methodologies:

  • Flash Column Chromatography: This is the most common method for separating compounds with different polarities.[4]

    • Challenge: The high polarity of 2-aminopentane-1,5-diol can cause it to streak or remain at the baseline on standard silica gel.

    • Solutions:

      • Polar Solvent System: Use a highly polar mobile phase. A common system for amines is Dichloromethane (DCM)/Methanol with a small amount of ammonium hydroxide (e.g., 90:10:1 DCM:MeOH:NH₄OH) to prevent streaking by keeping the amine in its basic form.

      • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography on a C18-functionalized silica gel can be more effective. The mobile phase is typically a gradient of water and methanol or acetonitrile.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for purifying amino acids and their derivatives.[5]

    • Principle: At a pH below its isoelectric point, the amino group of 2-aminopentane-1,5-diol will be protonated (-NH₃⁺), allowing it to bind to a cation-exchange resin. Impurities without a positive charge will pass through. The desired compound can then be eluted by increasing the pH or the salt concentration of the buffer.

    Experimental Protocol: Flash Column Chromatography (Polar Modified Silica)

    • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 95:5:0.5 DCM:MeOH:NH₄OH).

    • Column Packing: Pour the slurry into a glass column and allow the silica to pack under a gentle flow of the solvent or positive pressure.

    • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like pure methanol. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting dry powder to the top of the packed column.

    • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your product.

    • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: My yield is very low after purification by distillation. What is causing this loss of product?

Potential Causes:

  • High Boiling Point: 2-aminopentane-1,5-diol has a high boiling point due to its multiple hydrogen bonding sites. Attempting distillation at atmospheric pressure will likely lead to decomposition before it boils.

  • Thermal Decomposition: Even under vacuum, prolonged exposure to high temperatures can cause the compound to degrade.

Solutions and Methodologies:

  • High-Vacuum Distillation: The purification must be performed under high vacuum (e.g., <1 mmHg) to lower the boiling point to a temperature where the compound is stable.

  • Short-Path Distillation (Kugelrohr): This technique is ideal for small quantities of high-boiling, thermally sensitive compounds. The short distance between the evaporating and condensing surfaces minimizes product loss and reduces the required temperature.

  • Wiped-Film Evaporation: For larger scales, wiped-film evaporation provides a very short residence time at high temperatures, minimizing thermal degradation.

Purification TechniquePrincipleBest ForKey AdvantageCommon Issue
Recrystallization Differential solubility in a solvent systemSolidifying oils; removing minor impuritiesCan yield highly pure crystalline materialFinding a suitable solvent system can be difficult
Flash Chromatography Differential partitioning between stationary and mobile phasesSeparating mixtures with different polaritiesVersatile and widely applicableProduct may stick to silica gel; requires large solvent volumes
Ion-Exchange Separation based on net surface chargePurifying from charged or neutral impuritiesHighly specific for charged moleculesRequires buffered solutions; can be time-consuming
Vacuum Distillation Separation based on boiling point under reduced pressureRemoving non-volatile or low-boiling impuritiesEffective for thermally sensitive liquidsRisk of decomposition if temperature is too high

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to assess the purity of 2-aminopentane-1,5-diol?

A: A combination of techniques is recommended for comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities. Integration of proton signals can be used for quantitative analysis against a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and can detect impurities at very low levels.

  • Gas Chromatography (GC): Can be used if the compound is derivatized to increase its volatility (e.g., by silylation of the hydroxyl and amino groups). This is excellent for checking for isomeric impurities.

Q: How should I properly store purified 2-aminopentane-1,5-diol?

A: Due to its hygroscopic nature, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. Storing it in a desiccator or a freezer can further prolong its shelf life.

Q: Can I use acid-base extraction to purify 2-aminopentane-1,5-diol?

A: Yes, acid-base extraction can be a useful preliminary purification step. The basic amino group allows the compound to be extracted from an organic solvent (like ethyl acetate) into an acidic aqueous solution (e.g., 1M HCl). Neutral or acidic impurities will remain in the organic layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, basifying the aqueous layer (e.g., with NaOH) will deprotonate the amine, allowing the 2-aminopentane-1,5-diol to be extracted back into an organic solvent. However, due to its high water solubility, multiple extractions will be necessary to recover the product efficiently, and this method may not remove basic impurities.

G Crude Crude Product in Organic Solvent AddAcid Extract with Aqueous Acid (e.g., HCl) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 AqLayer1 Aqueous Layer (Protonated Product) Separate1->AqLayer1 Product OrgLayer1 Organic Layer (Neutral/Acidic Impurities) Separate1->OrgLayer1 Impurities Wash Wash Aqueous Layer with Organic Solvent AqLayer1->Wash Separate2 Separate Layers Wash->Separate2 AqLayer2 Washed Aqueous Layer Separate2->AqLayer2 OrgWash Organic Wash (Trace Impurities) Separate2->OrgWash AddBase Add Base (e.g., NaOH) to Aqueous Layer AqLayer2->AddBase Extract Extract with Organic Solvent AddBase->Extract Separate3 Separate Layers Extract->Separate3 AqWaste Aqueous Waste Separate3->AqWaste FinalOrg Organic Layer (Purified Product) Separate3->FinalOrg Evaporate Evaporate Solvent FinalOrg->Evaporate Pure Purified Product Evaporate->Pure

Caption: Acid-Base Extraction Workflow.

References

  • Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.
  • PubChem. (n.d.). 2-Aminopentane-1,5-diol. Retrieved from [Link]

  • Digital CSIC. (n.d.). Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids. Retrieved from [Link]

  • European Patent Office. (1995). A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof. Retrieved from [Link]

  • Learnbin. (2022). Separation Of Amino Acids. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • YouTube. (2011). Separation of amino acids. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 2-Aminopentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Aminopentane-1,5-diol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereoselective synthesis. In the following sections, we will address common challenges, provide detailed protocols, and offer troubleshooting advice to help you maintain stereochemical integrity and achieve high yields of your target enantiomer.

Introduction: The Criticality of Stereocontrol

2-Aminopentane-1,5-diol is a valuable chiral building block in medicinal chemistry and materials science. Its vicinal amino alcohol moiety is a key pharmacophore in numerous bioactive molecules. The stereochemistry at the C2 position is often crucial for biological activity, making the prevention of racemization a paramount concern during synthesis.[1] This guide will provide actionable strategies and in-depth explanations to ensure the stereochemical purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the enantioselective synthesis of 2-Aminopentane-1,5-diol?

There are three main approaches to achieve an enantiomerically pure synthesis of 2-Aminopentane-1,5-diol:

  • Chiral Pool Synthesis: This is often the most practical and cost-effective method. It involves starting with a readily available and inexpensive enantiopure starting material, such as L- or D-glutamic acid. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

  • Asymmetric Catalysis: This approach introduces chirality through the use of a chiral catalyst. A common strategy involves the asymmetric hydrogenation of a prochiral β-amino ketone precursor. The choice of catalyst and ligand is critical for achieving high enantioselectivity.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. This method can provide high levels of stereocontrol but adds steps to the overall synthesis.

Q2: What is the most common cause of racemization during the synthesis of 2-Aminopentane-1,5-diol?

The primary risk of racemization is the deprotonation of the α-proton at the C2 position when an activating group, such as a carbonyl, is present. This is particularly relevant in synthetic routes that proceed through a β-amino ketone or β-amino ester intermediate. Basic conditions can facilitate the formation of an enolate, which is achiral, leading to a loss of stereochemical information. Careful control of pH and the choice of non-basic reagents are crucial to mitigate this risk.

Q3: How can I effectively protect the functional groups of 2-Aminopentane-1,5-diol to avoid side reactions and racemization?

A robust protecting group strategy is essential.[1] The relative reactivity of the functional groups is generally: primary amine > primary hydroxyl > secondary hydroxyl.

  • Amino Group Protection: The amino group is the most nucleophilic and should be protected first. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are common choices. They are stable under a wide range of conditions and can be removed orthogonally to many hydroxyl protecting groups. The choice of protecting group can also influence the regioselectivity of subsequent reactions.[1]

  • Hydroxyl Group Protection: After protecting the amine, the hydroxyl groups can be protected. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are excellent choices for protecting the hydroxyl groups. They can often be introduced selectively at the primary hydroxyl position due to sterics. An orthogonal protecting group strategy, where each group can be removed without affecting the others, is ideal for maximum synthetic flexibility.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee%) Racemization during a reaction step, particularly under basic or harsh acidic conditions.Analyze each step for potential racemization pathways. Avoid strong bases if a C2-activating group is present. Consider milder reagents or shorter reaction times. For catalytic hydrogenations, screen different chiral ligands and optimize reaction pressure and temperature.
Mixture of Diastereomers Incomplete stereocontrol during a reduction or addition step.For reductions of β-amino ketone precursors, the choice of reducing agent is critical. Chelating reducing agents can favor syn-diastereomers, while non-chelating agents may favor anti-diastereomers. Re-evaluate the chiral catalyst or auxiliary if one is being used.
Difficult Protecting Group Removal Steric hindrance or incompatibility with other functional groups.If a protecting group is difficult to remove, consider a more labile protecting group in your synthetic design. For example, if a TBDMS group is resistant to cleavage, a TES group may be a more suitable alternative.
Low Yield in Reduction Step Incomplete reaction or side product formation.Ensure the substrate is pure before the reduction step. Increase the equivalents of the reducing agent or extend the reaction time. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction endpoint.
Formation of Piperidine Byproducts Intramolecular cyclization of the amino diol or a precursor.This is more likely under conditions that activate a terminal hydroxyl group as a leaving group. Ensure that reaction conditions are not overly acidic or high in temperature, which can promote cyclization. Proper protection of the hydroxyl groups is the best preventative measure.

Recommended Synthetic Protocol: Chiral Pool Synthesis from L-Glutamic Acid

This protocol outlines the synthesis of (S)-2-Aminopentane-1,5-diol from the readily available and inexpensive chiral starting material, L-glutamic acid.

Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection & Esterification cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Full Reduction cluster_3 Step 4: Deprotection A L-Glutamic Acid B N-Boc-L-glutamic acid dimethyl ester A->B (Boc)2O, MeOH, SOCl2 C N-Boc-(S)-2-amino-5-hydroxypentanoic acid methyl ester B->C LiBH4 D N-Boc-(S)-2-aminopentane-1,5-diol C->D LiAlH4 or LiBH4 E (S)-2-Aminopentane-1,5-diol D->E TFA or HCl in Dioxane Racemization_Mechanism cluster_0 Chiral Intermediate cluster_1 Base-catalyzed Deprotonation cluster_2 Reprotonation A R-C(H)(NH-PG)-C(=O)R' B [R-C(-)(NH-PG)-C(=O)R'] A->B Base C R-C(NH-PG)=C(O-)R' (Achiral Enolate) B->C Resonance D Racemic Mixture C->D H+

Sources

Technical Support Center: Stereoselective Reductions in 2-Aminopentane-1,5-diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Aminopentane-1,5-diol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective reductions to obtain this valuable chiral building block. Here, we address common challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to provide you with the expertise to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for the stereoselective synthesis of 2-Aminopentane-1,5-diol?

A1: The most common synthetic strategies involve the stereoselective reduction of a carbonyl group in a precursor that already contains the carbon skeleton and the amino and hydroxyl functionalities, or their protected forms. A typical precursor is a protected α-amino ketone, such as N-protected-2-amino-5-hydroxy-1-pentanone. The choice of protecting groups for the amine and the distal hydroxyl group is critical for achieving high stereoselectivity in the subsequent reduction step.

Q2: Which stereoisomers of 2-Aminopentane-1,5-diol are typically targeted, and why is stereocontrol so important?

A2: 2-Aminopentane-1,5-diol has two chiral centers, at C2 and the newly formed carbinol center from the reduction. This means four possible stereoisomers can exist: (2S,XS), (2S,XR), (2R,XS), and (2R,XR), where X denotes the position of the new stereocenter. In drug development, typically only one of these stereoisomers will exhibit the desired biological activity, while the others may be inactive or even cause undesirable side effects. Therefore, precise control over the stereochemistry is paramount.

Q3: What are the primary methods for the stereoselective reduction of the ketone precursor?

A3: The two main approaches for the stereoselective reduction of prochiral ketones are catalytic asymmetric reduction and substrate-controlled diastereoselective reduction.[1][2]

  • Catalytic Asymmetric Reduction: This involves the use of a chiral catalyst to influence the facial selectivity of hydride delivery to the ketone. Common examples include the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and Noyori-type asymmetric hydrogenation with ruthenium or rhodium catalysts.[3]

  • Substrate-Controlled Diastereoselective Reduction: In this approach, the existing stereocenter at C2, along with the protecting groups, directs the approach of the reducing agent to one face of the ketone. This can be achieved through chelation control or by steric hindrance.

Q4: How can I analyze the diastereomeric and enantiomeric purity of my 2-Aminopentane-1,5-diol product?

A4: A combination of techniques is typically employed.

  • NMR Spectroscopy: High-resolution 1H and 13C NMR can often distinguish between diastereomers due to their different chemical environments. For determining enantiomeric excess, chiral derivatizing agents, such as Mosher's acid, can be used to convert the enantiomers into diastereomeric esters, which can then be distinguished by NMR.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying both diastereomers and enantiomers using a chiral stationary phase.

  • Gas Chromatography (GC): Similar to HPLC, GC with a chiral column can be used for the analysis of volatile derivatives of the product.

Troubleshooting Guide for Stereoselective Reductions

Issue 1: Low Diastereoselectivity (Poor d.r.) in the Reduction of a Protected 2-Amino-5-hydroxypentan-1-one

Question: I am performing a reduction on my N-Boc-2-amino-5-(tert-butyldimethylsilyloxy)pentan-1-one, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Low diastereoselectivity in the reduction of an α-amino ketone with a pendant hydroxyl group is a common challenge. The outcome of the reduction is a delicate balance between steric and electronic effects, which are heavily influenced by the choice of reducing agent, solvent, temperature, and protecting groups. Here’s a systematic approach to troubleshoot this issue:

1. Understand the Controlling Elements: Chelation vs. Non-Chelation Control

The stereochemical outcome is often dictated by whether the reaction proceeds under chelation or non-chelation control.

  • Chelation Control: If the N-protecting group and the ketone's oxygen can form a stable chelate with a metal ion from the reducing agent (e.g., Zn(BH4)2, Red-Al), the hydride will be delivered to the less hindered face of the rigid cyclic intermediate. This typically leads to the syn-diol.

  • Non-Chelation Control (Felkin-Anh Model): With bulky, non-chelating reducing agents (e.g., L-Selectride®, K-Selectride®), the reaction is governed by steric hindrance. The hydride attacks from the face opposite the largest group at the α-position, often leading to the anti-diol.

Troubleshooting Workflow:

G start Low Diastereoselectivity protecting_group Evaluate N-Protecting Group start->protecting_group reducing_agent Select Appropriate Reducing Agent protecting_group->reducing_agent Is it chelating (e.g., Boc, Cbz)? reaction_conditions Optimize Reaction Conditions reducing_agent->reaction_conditions syn_product Desired Product: syn-diol reaction_conditions->syn_product Use chelating reducing agent (e.g., Zn(BH4)2) anti_product Desired Product: anti-diol reaction_conditions->anti_product Use non-chelating reducing agent (e.g., L-Selectride)

Caption: Troubleshooting workflow for low diastereoselectivity.

2. The Critical Role of the N-Protecting Group

The nature of the nitrogen protecting group can significantly influence the stereochemical outcome of the reduction.[5]

Protecting GroupTypical OutcomeRationale
Boc, Cbz Can be either, but often favors chelation.The carbonyl oxygen in these groups can participate in chelation with a metal center.
Benzyl (Bn), Dibenzyl (Bn2) Often favors non-chelation control.These bulky, non-polar groups sterically hinder chelation and favor a Felkin-Anh model.
Sulfonyl (e.g., Ts) Tends toward non-chelation control.The sulfonyl group is a poor chelator.

Recommendation: If you are using a Boc group and getting poor selectivity, it might be that chelation is not strong enough or is competing with a non-chelated pathway. Consider switching to a more sterically demanding or a strongly chelating/non-chelating group to favor one pathway.

3. Choice of Reducing Agent and Additives

The choice of hydride source is paramount for controlling diastereoselectivity.

Reducing AgentTypical Selectivity for α-Amino KetonesMechanism
NaBH4 Often low selectivity without additives.Small, non-chelating in many solvents.
Zn(BH4)2 High syn-selectivity.[5]Strong chelation control.
Red-Al® High anti-selectivity for protected α-hydroxy ketones.[6]Chelation-controlled delivery.
L-Selectride®, K-Selectride® High anti-selectivity.Bulky, non-chelating agent, follows Felkin-Anh model.
DIBAL-H Can give either syn or anti depending on substrate and conditions.Lewis acidic nature can promote chelation.

Recommendation: For syn-2-Aminopentane-1,5-diol, consider using Zn(BH4)2. For the anti-isomer, L-Selectride® is a good starting point. The presence of a Lewis acid like CeCl3 with NaBH4 can also promote anti-selectivity.[7]

4. Optimizing Reaction Conditions

  • Solvent: The coordinating ability of the solvent can impact chelation. Non-coordinating solvents like dichloromethane (DCM) or toluene often favor chelation control, while coordinating solvents like tetrahydrofuran (THF) can compete with the substrate for the metal center, reducing selectivity.[6]

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally increases selectivity by amplifying the small energy differences between the diastereomeric transition states. However, in some cases, a non-linear temperature effect can be observed.[3]

Experimental Protocol: Chelation-Controlled Reduction for syn-Diol

  • Dissolve the N-Boc protected amino ketone precursor in anhydrous DCM or toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of Zn(BH4)2 in THF (typically 1.5-2.0 equivalents) dropwise over 30 minutes.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl at -78 °C.

  • Allow the mixture to warm to room temperature and continue stirring until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-diol.

Issue 2: Low Yield and/or Side Product Formation

Question: My stereoselective reduction is giving me the desired diastereomer, but the yield is very low, and I see several side products on my TLC and NMR. What could be the problem?

Answer: Low yields in reduction reactions can stem from several factors, including incomplete reaction, product degradation during workup, or competing side reactions.

1. Incomplete Reaction

  • Cause: Insufficient reducing agent, low reaction temperature leading to slow kinetics, or deactivation of the reducing agent by moisture or other impurities.

  • Troubleshooting:

    • Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.

    • Use freshly opened or titrated reducing agents.

    • Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.5 eq.).

    • Allow the reaction to stir for a longer period or at a slightly higher temperature, while carefully monitoring the diastereoselectivity.

2. Product Degradation

  • Cause: The amino diol product can be sensitive to harsh workup conditions (e.g., strong acid or base). The protecting groups may also be labile.

  • Troubleshooting:

    • Use a milder quenching agent. A saturated solution of NH4Cl or Rochelle's salt is often gentler than strong acids.

    • Perform the workup at low temperatures.

    • Minimize the time the product is exposed to acidic or basic conditions.

    • If a protecting group is being cleaved, reconsider its stability under the reaction and workup conditions.

3. Common Side Reactions

  • Over-reduction: If other reducible functional groups are present (e.g., esters, amides), they may also be reduced. Choose a milder reducing agent if this is an issue (e.g., NaBH4 over LiAlH4).

  • Epimerization: The α-proton to the ketone can be acidic, and under basic conditions, epimerization at the C2 position can occur, leading to a loss of stereochemical integrity in the starting material.

    • Solution: Use non-basic conditions if possible. If a base is required, use a non-nucleophilic, hindered base at low temperatures.

  • Protecting Group Migration: Silyl protecting groups, in particular, can migrate between hydroxyl groups under certain conditions.

Logical Flow for Troubleshooting Low Yield:

G start Low Yield check_sm Check for Unreacted Starting Material (TLC/NMR) start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_products Analyze for Side Products (NMR/MS) check_sm->side_products No degradation Product Degradation side_products->degradation Unidentified spots/peaks

Caption: A systematic approach to diagnosing the cause of low yield.

References

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.
  • Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Deriv
  • Amino Acid Deriv
  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
  • Table of Functional Group Priorities for Nomencl
  • Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.
  • Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Met
  • An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Organic Chemistry Portal.
  • 2-Amino-1-cyclohexyl-6-methyl-3,4-heptanediol, the C-Terminal Components of Renin Inhibitors. Chemistry Letters.
  • Stereoselective complete reduction of alpha-alkyl-beta-ketonitriles to anti gamma-amino alcohols.
  • 1,5-Diaminopentane(462-94-2) 1H NMR spectrum. ChemicalBook.
  • Chiral catalysts for reduction of ketones and process for their preparation.
  • Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications.
  • α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society.
  • Enantioselective and Collective Total Synthesis of Pentacyclic 19-nor-Clerodanes.
  • Synthesis of (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methylpyrrolidine-3,4-diol, an analog of potent HCV inhibitor.
  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid deriv
  • Stereocontrolled routes to beta,beta'-disubstituted alpha-amino acids. PubMed.
  • Enantioselective Synthesis of 15-Deoxy-Δ12,14-Prostaglandin J2. PubMed.
  • Process for preparation of boceprevir and intermediates thereof.
  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azel
  • Continuous production of 1,2-pentanediol from furfuryl alcohol over highly stable bimetallic Ni–Sn alloy c
  • Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Organic Chemistry Portal.
  • Resolved N,N-dialkylated 2-amino-8-hydroxytetralins: stereoselective interactions with 5-HT1A receptors in the brain. PubMed.
  • Enantioselective Synthesis of 15-Deoxy-Δ 12,14 -Prostaglandin J 2.
  • NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of. Thieme.
  • Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains. PubMed.
  • γ-Hydroxybutyric acid. Wikipedia.
  • Enantioselective synthesis of 12-amino alkylidenecyclopentenone prostaglandins. PubMed.
  • Supporting Inform
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Enantioselective reduction of ketones. Wikipedia.
  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without form
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
  • Synthesis of 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl.

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Technical Support Center: Managing Intramamolecular Cyclization Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing intramolecular cyclization side reactions. This resource is designed to be a practical tool, offering troubleshooting guides and frequently asked questions to address the specific challenges encountered during organic synthesis and peptide chemistry. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate these often-problematic side reactions, thereby improving yield, purity, and the overall efficiency of your synthetic workflows.

I. Foundational Concepts: Understanding Intramolecular Cyclization

Before delving into troubleshooting, it is crucial to grasp the fundamental principles governing intramolecular reactions. Intramolecular forces are the attractions within a single molecule, such as covalent bonds, which are significantly stronger than intermolecular forces that exist between separate molecules.[1] This inherent proximity of reactive functionalities within the same molecule is what drives intramolecular cyclization.

Q1: What is an intramolecular cyclization reaction and why is it often a side reaction of concern?

Answer: An intramolecular cyclization is a reaction in which a single molecule reacts with itself to form a cyclic product.[2] This occurs when a molecule possesses two reactive functional groups that can interact to form a new bond, resulting in a ring structure. While intramolecular cyclization is a powerful tool for synthesizing cyclic compounds, it frequently occurs as an undesired side reaction, competing with the intended intermolecular reaction and reducing the yield of the desired linear product. The forces within the molecule that hold it together are known as intramolecular forces, and these are generally much stronger than the intermolecular forces between molecules.[1][3][4]

Q2: What are the key factors that influence the rate of intramolecular cyclization?

Answer: The propensity for a molecule to undergo intramolecular cyclization is governed by a combination of thermodynamic and kinetic factors. Key influencers include:

  • Ring Size: The formation of five- and six-membered rings is generally favored due to their inherent stability and minimal ring strain.[5][6] The rate of cyclization often reaches a maximum for five-membered rings.[7] Three- and four-membered rings are less common due to high ring strain, while the formation of rings larger than six members can be entropically disfavored.[5]

  • Concentration: Intramolecular reactions are favored at very low concentrations (high dilution).[7] This is because at high dilution, the probability of a molecule encountering another molecule of itself for an intermolecular reaction is significantly reduced, while the proximity of the reactive groups within the same molecule remains constant.

  • Temperature: The effect of temperature is complex and can be reaction-dependent. In some cases, higher temperatures can favor intramolecular cyclization over oligomerization.[8] For instance, one study showed an increased yield of an intramolecular cycloaddition product from 53% at 0°C to 79% at 80°C.[8] However, in other systems, lower temperatures may be necessary to control side reactions.[5]

  • Solvent: The choice of solvent can play a critical role in influencing the reaction pathway. Solvent polarity can affect the conformation of the substrate and the stability of the transition state, thereby directing the reaction towards or away from cyclization.[9] For example, in the synthesis of 1,4-dihydropyridines, switching from ethanol to acetonitrile can lead to different cyclization pathways.[9]

  • Catalyst: The selection of a catalyst can be pivotal in controlling the outcome of a reaction. Certain catalysts can selectively promote the desired intermolecular reaction or, conversely, be tailored to facilitate a specific type of intramolecular cyclization.[10][11]

II. Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific issues you might encounter in the lab, providing actionable solutions grounded in chemical principles.

Scenario 1: Low Yield of Desired Linear Product Due to Lactamization in Peptide Synthesis

Problem: "I am performing a solid-phase peptide synthesis (SPPS) and observing a significant amount of a cyclic by-product, which I suspect is a lactam. This is drastically reducing the yield of my target linear peptide."

Causality: Lactam formation is a common intramolecular side reaction in peptide synthesis, particularly with amino acids like aspartic acid, glutamic acid, and arginine.[12][13] It occurs when the nucleophilic side chain of an amino acid attacks the activated C-terminal carboxyl group of the growing peptide chain.

Troubleshooting Steps:
  • Optimize Coupling Conditions:

    • Pre-activation: Pre-activating the carboxylic acid with a coupling reagent like HATU before adding the amine can favor the desired intermolecular coupling over intramolecular cyclization.[14]

    • Choice of Coupling Reagents: The use of uronium/aminium-based coupling reagents can sometimes lead to guanidinylation of the N-terminus, which can be avoided by pre-activating the protected amino acids.[12]

  • Employ Protecting Groups:

    • Side-Chain Protection: The most direct way to prevent side-chain-mediated cyclization is to use an appropriate protecting group for the nucleophilic side chain. The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal.[15][16] For instance, in the biosynthesis of arginine, an acetyl group protects the α-amino group of L-glutamic acid to prevent spontaneous cyclization.[17]

    • Backbone Protection: In some cases, backbone protection with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent aspartimide formation, a common cyclization side reaction involving aspartic acid.[12]

  • Modify the Peptide Sequence:

    • Strategic Amino Acid Placement: If possible, altering the sequence to move the problematic amino acid away from the C-terminus can reduce the likelihood of cyclization.

    • Introduction of Pseudoprolines: Incorporating pseudoprolines can disrupt the peptide backbone's hydrogen bonding network, which can sometimes disfavor the conformation required for cyclization.[12]

  • Control Reaction Parameters:

    • Temperature: While general rules are difficult to establish, systematically varying the temperature may reveal an optimal range where the desired intermolecular reaction is favored.

    • Solvent: Experiment with different solvents. A change in solvent polarity might alter the peptide's conformation, making intramolecular attack less favorable.

Scenario 2: Unwanted Cyclization During Deprotection Steps

Problem: "During the final cleavage and deprotection of my synthesized molecule, I am observing a significant amount of a cyclized impurity. How can I prevent this?"

Causality: The harsh acidic conditions often used for cleavage and deprotection, such as with trifluoroacetic acid (TFA) or hydrofluoric acid (HF), can promote intramolecular cyclization. For example, deprotection of glutamic acid residues in HF can lead to the formation of a pyroglutamine residue through cyclization.[12]

Troubleshooting Steps:
  • Optimize Cleavage Cocktail:

    • Scavengers: The addition of scavengers to the cleavage cocktail is crucial. Scavengers, such as triisopropylsilane (TIS) and ethane dithiol (EDT), can trap reactive carbocations generated during deprotection, preventing them from initiating side reactions, including cyclization.[12]

    • Cocktail Composition: The composition of the cleavage cocktail should be tailored to the specific protecting groups and the sequence of the peptide or molecule.

  • Staged Deprotection Strategy:

    • If the molecule contains multiple protecting groups with different labilities, a staged deprotection strategy can be employed. This involves selectively removing certain protecting groups under milder conditions before proceeding with the final, harsher deprotection step.

  • Alternative Protecting Groups:

    • Consider using protecting groups that can be removed under milder, non-acidic conditions. For example, the use of an allyl ester (OAll) protecting group has been shown to produce high yields of cyclic peptides where other protecting groups have failed.[18]

III. Frequently Asked Questions (FAQs)

Q3: How does concentration specifically affect the competition between intramolecular and intermolecular reactions?

Answer: The effect of concentration is a matter of reaction kinetics. An intramolecular reaction is a first-order process, meaning its rate is proportional to the concentration of the substrate. An intermolecular reaction between two molecules of the same substrate is a second-order process, and its rate is proportional to the square of the substrate concentration. Therefore, at high concentrations, the second-order intermolecular reaction will be significantly faster. Conversely, at very low concentrations (a technique known as high-dilution), the first-order intramolecular reaction becomes more favorable as the probability of two substrate molecules colliding is greatly reduced.[7] For the formation of 9- to 11-membered rings, concentrations of less than 10⁻⁶ M may be necessary to avoid polymerization, a competing intermolecular reaction.[7]

Q4: Can you provide a more detailed explanation of how solvent choice can influence intramolecular cyclization?

Answer: Solvents can influence intramolecular cyclization in several ways:[19]

  • Solvation of Reactive Intermediates: Polar solvents can stabilize charged intermediates or transition states, potentially lowering the activation energy for either the intra- or intermolecular pathway. The specific effect will depend on the mechanism of the reaction.

  • Conformational Effects: The solvent can influence the three-dimensional shape (conformation) of the substrate molecule. A solvent that promotes a folded conformation, bringing the reactive functional groups into close proximity, will favor intramolecular cyclization. Conversely, a solvent that encourages an extended conformation will favor the intermolecular reaction.

  • Viscosity: In some cases, the viscosity of the solvent can play a role. Higher viscosity can hinder the diffusion of molecules, which can disfavor intermolecular reactions.

A systematic screening of solvents with varying polarities and properties is often a valuable empirical approach to optimizing a reaction and minimizing unwanted cyclization.[9]

Q5: Are there any computational tools that can help predict the likelihood of intramolecular cyclization?

Answer: Yes, computational chemistry can be a powerful tool for predicting and understanding intramolecular cyclization.[20][21] Molecular modeling software can be used to:

  • Calculate Strain Energies: The strain energies of different possible cyclic products can be calculated to predict which ring sizes are thermodynamically favored.

  • Model Transition States: The activation energies for both the intramolecular and intermolecular reaction pathways can be calculated to predict which reaction will be kinetically favored.

  • Analyze Conformational Preferences: Computational methods can be used to determine the preferred conformations of the substrate molecule in different solvents, providing insight into the proximity of the reactive functional groups.

While computational predictions are not always perfectly accurate, they can provide valuable guidance for experimental design and help to narrow down the range of conditions that need to be screened in the laboratory.

IV. Experimental Protocols & Data

Protocol 1: High-Dilution Experiment to Favor Intramolecular Cyclization

This protocol outlines a general procedure for performing a reaction under high-dilution conditions to promote intramolecular cyclization over intermolecular polymerization.

  • Apparatus Setup:

    • Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • The volume of the solvent in the reaction flask should be large enough to achieve the desired final low concentration of the substrate.

  • Reagent Preparation:

    • Dissolve the substrate in a suitable solvent in the dropping funnel. The concentration of this solution will be significantly higher than the final reaction concentration.

    • Place the bulk of the solvent in the reaction flask and bring it to the desired reaction temperature.

  • Slow Addition:

    • Using the dropping funnel, add the substrate solution to the reaction flask dropwise over an extended period (e.g., 4-24 hours). The slow addition rate is critical to maintain a very low instantaneous concentration of the substrate in the reaction mixture.

  • Reaction Monitoring and Workup:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, proceed with the standard workup and purification procedures.

Table 1: Relative Rates of Lactone Formation as a Function of Ring Size

The following table summarizes the relative rates of intramolecular lactonization of ω-bromoalkanoates, illustrating the strong preference for the formation of 5- and 6-membered rings.

Ring SizeRelative Rate
4Favored
5Most Favored
6Favored
7Less Favored
>7Disfavored

Data adapted from studies on lactone formation kinetics.[7]

V. Visualizing Reaction Pathways

Diagram 1: Competing Intramolecular vs. Intermolecular Reactions

This diagram illustrates the fundamental competition between an intramolecular reaction leading to a cyclic product and an intermolecular reaction leading to a linear dimer or polymer.

G Substrate Substrate (A-B) Cyclic_Product Cyclic Product Substrate->Cyclic_Product Intramolecular (1st Order) Favored at Low Concentration Dimer Linear Dimer (A-B-A-B) Substrate->Dimer Intermolecular (2nd Order) Favored at High Concentration Polymer Polymer Dimer->Polymer

Caption: Intramolecular vs. Intermolecular Pathways

Diagram 2: Decision-Making Workflow for Troubleshooting Intramolecular Cyclization

This workflow provides a systematic approach to addressing unwanted intramolecular cyclization side reactions.

G Start Problem: Unwanted Intramolecular Cyclization Check_Concentration Is the reaction run at high concentration? Start->Check_Concentration High_Dilution Implement High-Dilution Protocol Check_Concentration->High_Dilution Yes Check_Protecting_Groups Are reactive side chains adequately protected? Check_Concentration->Check_Protecting_Groups No High_Dilution->Check_Protecting_Groups Add_Protecting_Group Introduce Suitable Protecting Group Check_Protecting_Groups->Add_Protecting_Group No Optimize_Conditions Systematically Vary: - Temperature - Solvent - Catalyst Check_Protecting_Groups->Optimize_Conditions Yes Add_Protecting_Group->Optimize_Conditions Analyze_Results Analyze Yield and Purity Optimize_Conditions->Analyze_Results

Sources

Technical Support Center: Stereoselective Synthesis of 2-Aminopentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-aminopentane-1,5-diol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis. Here, we address common challenges and frequently asked questions regarding the impact of solvent systems on the stereochemical outcome of this synthesis. Our approach is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure you can troubleshoot your experiments with confidence.

Introduction to the Synthetic Challenge

The synthesis of 2-aminopentane-1,5-diol presents a significant stereochemical challenge due to the presence of two chiral centers. The relative and absolute configuration of these centers is critical for the biological activity and pharmacological profile of downstream products. A common and effective strategy for constructing this amino diol framework involves the diastereoselective reduction of a suitable precursor, such as an N-protected γ-amino-δ-hydroxy ketone. The choice of solvent in this reduction step is a pivotal parameter that can dramatically influence the diastereomeric ratio of the product. This guide will delve into the underlying principles of this solvent effect and provide actionable troubleshooting advice.

Troubleshooting Guide: Low Diastereoselectivity

One of the most frequently encountered issues in the synthesis of 2-aminopentane-1,5-diol and its analogs is poor diastereoselectivity. This section provides a systematic approach to diagnosing and resolving this problem.

Visualizing the Troubleshooting Workflow

The following flowchart outlines a logical sequence of steps to troubleshoot and optimize the diastereoselectivity of your reaction.

Troubleshooting_Stereoselectivity start Low Diastereoselectivity Observed check_precursor Verify Purity and Configuration of Starting Material start->check_precursor precursor_ok Precursor Purity and Configuration Confirmed check_precursor->precursor_ok precursor_issue Address Precursor Issues (Purification, Re-synthesis) precursor_ok->precursor_issue No analyze_conditions Analyze Reaction Conditions precursor_ok->analyze_conditions Yes solvent_choice Is the solvent optimal for the desired stereoisomer? analyze_conditions->solvent_choice non_coordinating Consider Non-Coordinating Solvents (e.g., Dichloromethane) for syn-Diastereoselectivity solvent_choice->non_coordinating Seeking syn coordinating Consider Coordinating Solvents (e.g., THF, Ethanol) for anti-Diastereoselectivity solvent_choice->coordinating Seeking anti reagent_choice Evaluate Reducing Agent and Lewis Acid non_coordinating->reagent_choice coordinating->reagent_choice chelation Employ Chelating Lewis Acids (e.g., TiCl4, ZnCl2) with appropriate solvent for syn-isomers reagent_choice->chelation For syn non_chelation Use Non-Chelating Reagents (e.g., bulky boranes) for anti-isomers reagent_choice->non_chelation For anti temp_control Review Temperature Control chelation->temp_control non_chelation->temp_control low_temp Lower reaction temperature to enhance selectivity temp_control->low_temp final_optimization Systematically Optimize Solvent, Reagent, and Temperature low_temp->final_optimization

Caption: Troubleshooting workflow for low diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 2-aminopentane-1,5-diol resulted in a nearly 1:1 mixture of diastereomers. What is the most likely cause?

A1: A non-selective reaction is often the result of reaction conditions that do not sufficiently differentiate the two diastereomeric transition states. The most influential factor is typically the interplay between the solvent, the reducing agent, and any present Lewis acids. For instance, if the reaction is intended to proceed under chelation control to favor the syn-isomer, but is run in a strongly coordinating solvent, the solvent molecules may compete with the internal chelating groups for coordination to the metal center of the reducing agent. This disrupts the rigid, chair-like transition state necessary for high diastereoselectivity, leading to a mixture of products.

Q2: How does the choice of solvent influence the stereochemical outcome (syn vs. anti)?

A2: The solvent's primary role is to influence the conformation of the substrate-reagent complex in the transition state.

  • For syn-diastereoselectivity (Chelation Control): Non-coordinating or weakly coordinating solvents such as dichloromethane (DCM) or toluene are often preferred.[1] These solvents do not compete for coordination sites on the metal center of the reducing agent, allowing for the formation of a stable six-membered chelate between the carbonyl oxygen, the nitrogen of the amino group (or its protecting group), and the metal. This rigid chelate forces the hydride to attack from a specific face, leading to the syn-product.

  • For anti-diastereoselectivity (Felkin-Anh Model): Coordinating solvents, such as tetrahydrofuran (THF) or ethanol (EtOH), can favor the formation of the anti-isomer.[2] These solvents can solvate the metal center, preventing or disrupting the formation of a stable internal chelate. In the absence of chelation, the reaction proceeds through a Felkin-Anh-type transition state, where steric and electronic factors dictate the direction of nucleophilic attack, typically leading to the anti-product.

Q3: I am trying to synthesize the syn-isomer of a protected 2-aminopentane-1,5-diol via a chelation-controlled reduction. My diastereomeric ratio is poor. What specific experimental parameters should I investigate?

A3: If you are targeting the syn-isomer and observing poor selectivity, consider the following:

  • Solvent Purity: Ensure your non-coordinating solvent (e.g., DCM) is anhydrous. Trace amounts of water can interfere with the Lewis acid and the reducing agent.

  • Lewis Acid Choice: The choice of Lewis acid is critical for forming a stable chelate. Strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂) are often effective.

  • Protecting Group: The nature of the protecting group on the nitrogen atom is crucial. A bulky protecting group might sterically hinder the formation of the chelate. A Boc group is often a good choice as it can participate in chelation.

  • Temperature: Diastereoselective reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by favoring the more ordered, lower-energy transition state.[2]

Q4: Can you provide a specific example from the literature that illustrates the dramatic effect of solvent on stereoselectivity in a similar system?

A4: A study on the diastereoselective reduction of an N-Boc-protected δ-amino-γ-keto ester, a close analog of a precursor to 2-aminopentane-1,5-diol, provides an excellent illustration.[2]

  • When the reduction was performed with LiAlH(O-t-Bu)₃ in ethanol (EtOH) at -78 °C, the reaction proceeded under chelation control , yielding the anti -alcohol with a diastereomeric ratio of >95:5 .

  • In contrast, using NB-Enantride® (a bulky borane reagent) in tetrahydrofuran (THF) at -78 °C, the reaction followed the Felkin-Anh model , producing the syn -alcohol with a diastereomeric ratio of 5:95 .[2]

This example clearly demonstrates that a switch in solvent and reducing agent can completely reverse the stereochemical outcome.

Solvent Effects on Stereoselectivity: A Data-Driven Overview

The following table summarizes the expected stereochemical outcomes based on the choice of solvent and reaction conditions for the reduction of a generic N-protected γ-amino-δ-hydroxy ketone precursor. This data is synthesized from established principles and analogous systems reported in the literature.

Desired IsomerProposed MechanismRecommended SolventRecommended Reagent SystemExpected Diastereomeric Ratio (d.r.)
synChelation ControlDichloromethane (DCM), TolueneNaBH₄ with TiCl₄ or ZnCl₂High (often >10:1)
antiFelkin-Anh / Non-ChelationTetrahydrofuran (THF), Ethanol (EtOH)LiBH₄, L-Selectride®, or other bulky hydride reagentsHigh (often >10:1)

Experimental Protocols

The following are generalized protocols for achieving either syn or anti-diastereoselectivity in the reduction of an N-protected γ-amino-δ-hydroxy ketone. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Synthesis of syn-2-Aminopentane-1,5-diol Derivative
  • Dissolve the N-protected γ-amino-δ-hydroxy ketone in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a chelating Lewis acid (e.g., TiCl₄, 1.1 equivalents) dropwise. Stir for 30 minutes.

  • Add the reducing agent (e.g., NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature at -78 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the syn-diastereomer.

Protocol 2: Synthesis of anti-2-Aminopentane-1,5-diol Derivative
  • Dissolve the N-protected γ-amino-δ-hydroxy ketone in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a non-chelating, sterically hindered reducing agent (e.g., L-Selectride®, 1.2 equivalents in THF) dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the anti-diastereomer.

Mechanistic Rationale: Chelation vs. Felkin-Anh Control

The stereochemical outcome of the reduction is determined by the dominant reaction pathway, which is heavily influenced by the solvent.

Mechanistic_Models cluster_0 Chelation Control (syn-Product) cluster_1 Felkin-Anh Model (anti-Product) chelation_model Non-coordinating solvent (e.g., DCM) Allows formation of a rigid 6-membered chelate. Hydride attacks from the less hindered equatorial position. chelation_product syn-Diol chelation_model->chelation_product Leads to felkin_model Coordinating solvent (e.g., THF) Disrupts chelation. Substrate adopts an open-chain conformation. Hydride attacks anti to the largest substituent. felkin_product anti-Diol felkin_model->felkin_product Leads to

Caption: Competing mechanistic pathways in the reduction of a γ-amino-δ-hydroxy ketone.

References

  • Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. Royal Society of Chemistry. Available at: [Link]

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Validation & Comparative

A Comparative Guide to HPLC Analysis for the Enantiomeric Purity of 2-Aminopentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is of paramount importance. For chiral molecules such as 2-Aminopentane-1,5-diol, a key building block in the synthesis of various biologically active compounds, the ability to accurately determine its enantiomeric purity is not merely a quality control metric, but a critical determinant of safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric analysis of 2-Aminopentane-1,5-diol, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most suitable analytical strategy.

The biological activity of enantiomers can differ significantly, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, elicit undesirable side effects.[1] Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate strict control over the enantiomeric composition of chiral drugs.[2][3][4] This necessitates the development of robust and reliable analytical methods for enantiomeric purity assessment.

This guide will explore and compare two primary HPLC-based strategies for the enantiomeric separation of 2-Aminopentane-1,5-diol: Direct Chiral HPLC using chiral stationary phases (CSPs) and Indirect Chiral HPLC involving derivatization with a chiral reagent. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance based on established chromatographic principles and data from analogous compounds.

The Challenge of Separating Enantiomers

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Chromatographic separation of enantiomers can be achieved by creating a chiral environment in which the two enantiomers form transient diastereomeric complexes with differing energies, leading to different retention times. This can be accomplished in two principal ways: by using a chiral stationary phase or by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a conventional achiral column.[5][6]

Direct Chiral HPLC: The Power of Chiral Stationary Phases

Direct chiral HPLC is often the preferred method for enantiomeric separation due to its simplicity and directness, avoiding the need for derivatization.[5] This technique relies on the use of a chiral stationary phase (CSP), which is a solid support that has a chiral selector immobilized on its surface. The enantiomers of the analyte interact with the chiral selector to form transient, diastereomeric complexes with different association constants, resulting in their separation.[7]

For a polar, primary amine and diol like 2-Aminopentane-1,5-diol, several types of CSPs are viable candidates. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are highly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines and alcohols.[8][9][10] Macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are particularly effective for the separation of underivatized amino acids and amino alcohols due to their multiple chiral centers and functional groups that can engage in various interactions.[11][12] Crown ether-based CSPs are another excellent choice, specifically designed for the enantiomeric separation of primary amines.[13]

Comparative Analysis of Chiral Stationary Phases for 2-Aminopentane-1,5-diol

The selection of the optimal CSP and mobile phase is a critical step in method development and often requires empirical screening.[7] Below is a comparative summary of potential CSPs for the analysis of 2-Aminopentane-1,5-diol, with expected performance characteristics based on the analysis of similar compounds.

Chiral Stationary Phase (CSP) Chiral Selector Typical Mobile Phase Expected Resolution (Rs) Typical Analysis Time (min) Advantages Disadvantages
Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H) Amylose or Cellulose tris(phenylcarbamate) derivativesNormal Phase: Hexane/Isopropanol with a basic additive (e.g., Diethylamine)1.5 - 3.010 - 25Broad applicability, high loading capacity for preparative separations.[8]May require optimization of the basic additive.
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T) TeicoplaninPolar Ionic Mode: Methanol/Acetic Acid/Triethylamine2.0 - 4.015 - 30Excellent for polar and ionizable compounds, can be used in multiple mobile phase modes.[11][12]Can be sensitive to mobile phase pH and ionic strength.
Crown Ether-based (e.g., Crownpak® CR-I(+)) Chiral Crown EtherAqueous Acidic: Perchloric acid solution with methanol> 2.520 - 40High selectivity for primary amines.[13]Requires an acidic mobile phase, which may not be suitable for all analytes or LC systems.
Experimental Protocol: Direct Chiral HPLC Method

This protocol outlines a general procedure for the direct chiral HPLC analysis of 2-Aminopentane-1,5-diol using a polysaccharide-based CSP.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the 2-Aminopentane-1,5-diol sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as 2-Aminopentane-1,5-diol lacks a strong chromophore, low wavelength UV or alternative detection methods like Refractive Index (RI) or Evaporative Light Scattering (ELSD) may be necessary).

  • Injection Volume: 10 µL

3. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric purity (enantiomeric excess, %ee) using the following formula: %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Workflow for Direct Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 hplc1 Inject Sample onto Chiral Column prep3->hplc1 Prepared Sample hplc2 Isocratic Elution hplc1->hplc2 hplc3 UV/ELSD Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Chromatogram data2 Calculate Enantiomeric Purity (%ee) data1->data2

Caption: Workflow for Direct Chiral HPLC Analysis of 2-Aminopentane-1,5-diol.

Indirect Chiral HPLC: Derivatization to Diastereomers

The indirect approach to chiral separation involves reacting the enantiomeric analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[6] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column, such as a C18 column.[5][14] This method is particularly useful when a suitable chiral column is not available or when the analyte lacks a chromophore for UV detection, as the CDA can introduce a UV-active or fluorescent tag.[15]

For a primary amine like 2-Aminopentane-1,5-diol, a variety of CDAs are available, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), (-)-menthyl chloroformate, or (R)-(+)-1-phenylethyl isocyanate.[16][17] The choice of CDA depends on the reactivity of the analyte and the desired chromatographic properties of the resulting diastereomers.

Comparative Analysis of Chiral Derivatizing Agents
Chiral Derivatizing Agent (CDA) Reactive Group Resulting Diastereomer Typical Achiral Column Expected Resolution (Rs) Advantages Disadvantages
Marfey's Reagent (FDN-L-Ala-NH2) AmineDiastereomeric amidesC18> 2.0Introduces a strong chromophore, well-established method.Derivatization reaction can be complex and may require optimization.
(-)-Menthyl Chloroformate Amine, HydroxylDiastereomeric carbamatesC181.5 - 2.5Readily available and reactive.May react with both amine and hydroxyl groups, potentially leading to multiple products.
(R)-(+)-1-Phenylethyl Isocyanate Amine, HydroxylDiastereomeric ureas/carbamatesC181.5 - 3.0High reactivity towards amines.[18]Can also react with hydroxyl groups.
Experimental Protocol: Indirect Chiral HPLC Method

This protocol describes a general procedure for the indirect chiral analysis of 2-Aminopentane-1,5-diol using Marfey's reagent.

1. Derivatization Procedure:

  • To a solution of 2-Aminopentane-1,5-diol (approximately 1 mg) in a suitable solvent (e.g., acetone/water), add a solution of Marfey's reagent in acetone.

  • Add a weak base (e.g., sodium bicarbonate) to facilitate the reaction.

  • Heat the mixture at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 1-2 hours).

  • Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • Dilute the sample with the mobile phase before injection.

2. HPLC Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 340 nm (due to the dinitrophenyl group from Marfey's reagent)

  • Injection Volume: 10 µL

3. Data Analysis:

  • Identify the peaks corresponding to the two diastereomers.

  • Calculate the enantiomeric purity as described for the direct method.

Workflow for Indirect Chiral HPLC Analysis

G cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing deriv1 Mix Analyte with Chiral Derivatizing Agent deriv2 Add Base and Heat deriv1->deriv2 deriv3 Neutralize and Dilute deriv2->deriv3 hplc1 Inject Diastereomers onto Achiral Column deriv3->hplc1 Derivatized Sample hplc2 Gradient/Isocratic Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Chromatogram data2 Calculate Enantiomeric Purity (%ee) data1->data2

Caption: Workflow for Indirect Chiral HPLC Analysis of 2-Aminopentane-1,5-diol.

Method Validation: Ensuring Trustworthiness and Compliance

Regardless of the chosen method, validation is a critical step to ensure the reliability and accuracy of the results. The validation should be performed in accordance with ICH Q2(R1) guidelines and should include the evaluation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[19][20] For enantiomeric purity methods, it is particularly important to demonstrate the ability of the method to accurately quantify the minor enantiomer in the presence of a large excess of the major enantiomer.[21]

Conclusion: Selecting the Optimal Strategy

Both direct and indirect chiral HPLC methods offer viable pathways for determining the enantiomeric purity of 2-Aminopentane-1,5-diol. The choice between the two will depend on several factors, including the availability of chiral columns, the required sensitivity, and the complexity of the sample matrix.

Direct chiral HPLC is generally the more straightforward and preferred approach, offering a faster analysis time by eliminating the derivatization step. The wide variety of commercially available CSPs increases the likelihood of finding a suitable column for a given separation.

Indirect chiral HPLC , while more labor-intensive due to the derivatization step, provides the flexibility of using standard achiral columns and can significantly enhance detection sensitivity by introducing a chromophoric or fluorophoric tag. This can be a decisive advantage when analyzing trace levels of the undesired enantiomer.

Ultimately, a thorough method development and validation process is essential to establish a robust and reliable analytical procedure for the enantiomeric purity of 2-Aminopentane-1,5-diol, ensuring the quality and safety of the final product.

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A Comparative Guide to the GC-MS Analysis of 2-Aminopentane-1,5-diol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The gas chromatography-mass spectrometry (GC-MS) analysis of polar compounds like 2-aminopentane-1,5-diol presents significant challenges due to their low volatility and tendency to exhibit poor chromatographic behavior.[1][2] This guide provides a comparative overview of two common derivatization techniques, silylation and acylation, to improve the GC-MS analysis of 2-aminopentane-1,5-diol. By converting the polar amino and hydroxyl functional groups into less polar, more volatile derivatives, these methods enhance peak shape, improve thermal stability, and allow for sensitive and reliable quantification.[3][4]

The Challenge of Analyzing Polar Molecules

Direct GC-MS analysis of 2-aminopentane-1,5-diol is often unsuccessful. The presence of a primary amine and two hydroxyl groups leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and low vapor pressure.[5][6] When introduced into the hot GC injection port, such polar molecules are prone to thermal degradation and can interact with active sites on the column, leading to broad, tailing peaks and poor sensitivity.[1][7] Derivatization is a crucial sample preparation step that chemically modifies the analyte to overcome these limitations.[8]

Silylation: A Versatile Derivatization Approach

Silylation involves the replacement of active hydrogen atoms in the amino and hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[9][10] This is a widely used technique for derivatizing a variety of polar compounds. The resulting TMS derivatives of 2-aminopentane-1,5-diol are significantly more volatile and thermally stable, making them amenable to GC-MS analysis.[10]

One of the most common silylating reagents is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[1] The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen and oxygen atoms of the analyte on the silicon atom of the silylating reagent.[1]

Experimental Protocol: Silylation of 2-Aminopentane-1,5-diol with BSTFA + TMCS
  • Sample Preparation: Accurately weigh approximately 1 mg of 2-aminopentane-1,5-diol into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Advantages and Disadvantages of Silylation

Advantages:

  • High Reactivity: Silylating reagents are generally very reactive, leading to rapid and complete derivatization.[1]

  • Versatility: Effective for a wide range of polar functional groups.[9]

  • Volatile Byproducts: The byproducts of the silylation reaction are typically volatile and do not interfere with the chromatography.[2]

Disadvantages:

  • Moisture Sensitivity: Silylating reagents and their derivatives are highly sensitive to moisture, requiring strictly anhydrous conditions for the reaction and sample handling. The presence of water can lead to incomplete derivatization and hydrolysis of the derivatives.

  • Potential for Multiple Derivatives: In some cases, silylation can result in the formation of multiple derivatives for a single analyte, which can complicate data analysis.[1]

Acylation: Producing Stable and Detectable Derivatives

Acylation involves the introduction of an acyl group into a molecule, typically by reacting the analyte with an acid anhydride or acyl halide.[7] For the analysis of 2-aminopentane-1,5-diol, trifluoroacetic anhydride (TFAA) is a highly effective acylating reagent.[3] It reacts with the primary amine and hydroxyl groups to form stable, volatile trifluoroacetyl derivatives.[11]

The resulting derivatives are not only suitable for GC-MS analysis but can also offer enhanced sensitivity when using an electron capture detector (ECD) due to the presence of the electronegative fluorine atoms.[7]

Experimental Protocol: Acylation of 2-Aminopentane-1,5-diol with TFAA
  • Sample Preparation: Place a known amount of 2-aminopentane-1,5-diol (approximately 1 mg) into a reaction vial and ensure it is dry.

  • Reagent Addition: Add 200 µL of an anhydrous solvent, such as ethyl acetate or acetonitrile.

  • Derivatization: Carefully add 100 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.

  • Evaporation and Reconstitution: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.

Advantages and Disadvantages of Acylation

Advantages:

  • Stable Derivatives: Acylated derivatives are generally more stable than their silylated counterparts, especially towards hydrolysis.[12]

  • Enhanced Detectability: The introduction of halogenated acyl groups can significantly improve the response of detectors like the ECD.[7]

  • Improved Chromatography: Acylation effectively reduces the polarity of the analyte, leading to improved peak shape and resolution.[3]

Disadvantages:

  • Corrosive Byproducts: The acylation reaction can produce acidic byproducts that may be corrosive to the GC system if not properly managed.[7]

  • Harsher Reaction Conditions: Acylation may sometimes require more stringent reaction conditions compared to silylation.[7]

Comparative Performance Analysis

The choice between silylation and acylation will depend on the specific requirements of the analysis, such as the desired sensitivity, the available instrumentation, and the nature of the sample matrix. The following table provides a hypothetical comparison of the expected performance metrics for the TMS and TFA derivatives of 2-aminopentane-1,5-diol.

Performance MetricSilylation (TMS Derivative)Acylation (TFA Derivative)Rationale
Retention Time ShorterLongerThe trifluoroacetyl group is larger and has a higher molecular weight than the trimethylsilyl group, generally leading to a longer retention time.
Peak Asymmetry Good (typically < 1.5)Excellent (typically < 1.2)Both methods significantly improve peak shape, but the high stability of TFA derivatives can sometimes result in slightly more symmetrical peaks.
Molecular Ion (m/z) 335407Calculated based on the addition of three TMS groups (3 x 72 Da) or three TFA groups (3 x 96 Da) to the parent molecule (119 Da), respectively.
Key Fragment Ions (m/z) 73, 103, 147, 204, 23269, 97, 110, 282, 310TMS derivatives often show characteristic fragments corresponding to the silyl group. TFA derivatives will show fragments related to the loss of trifluoromethyl and trifluoroacetyl groups.
Relative Sensitivity (MSD) HighVery HighWhile both provide good sensitivity, the distinct fragmentation pattern and higher mass of the TFA derivative can sometimes lead to a better signal-to-noise ratio in complex matrices.

Visualizing the Derivatization Workflow and Chemical Structures

To better illustrate the experimental process and the resulting chemical modifications, the following diagrams are provided.

Derivatization Workflow Experimental Workflow for Derivatization of 2-Aminopentane-1,5-diol cluster_0 Silylation cluster_1 Acylation s_start Sample + Anhydrous Solvent s_reagent Add BSTFA + 1% TMCS s_start->s_reagent s_heat Heat at 70°C for 30 min s_reagent->s_heat s_analyze Inject into GC-MS s_heat->s_analyze a_start Sample + Anhydrous Solvent a_reagent Add TFAA a_start->a_reagent a_heat Heat at 60°C for 20 min a_reagent->a_heat a_evap Evaporate and Reconstitute a_heat->a_evap a_analyze Inject into GC-MS a_evap->a_analyze Chemical Structures Structures of 2-Aminopentane-1,5-diol and its Derivatives cluster_parent 2-Aminopentane-1,5-diol cluster_silylated Tris-TMS Derivative cluster_acylated Tris-TFA Derivative parent silylated C₁₄H₃₇NO₂Si₃ (Hypothetical Structure) parent->silylated Silylation (BSTFA) acylated C₁₁H₁₀F₉NO₅ (Hypothetical Structure) parent->acylated Acylation (TFAA)

Caption: Chemical structures of the parent compound and its derivatives.

Conclusion and Recommendations

Both silylation and acylation are effective derivatization techniques for the GC-MS analysis of 2-aminopentane-1,5-diol.

  • Silylation with BSTFA is a rapid and versatile method that is well-suited for routine analysis. However, meticulous attention to anhydrous conditions is paramount for reproducible results.

  • Acylation with TFAA produces highly stable derivatives that can lead to excellent chromatographic performance and sensitivity. This method is particularly advantageous for trace analysis and when using an electron capture detector.

The optimal choice of derivatization reagent will ultimately be guided by the specific analytical objectives, laboratory resources, and the required level of sensitivity and robustness. For general-purpose screening, silylation offers a straightforward approach. For applications demanding high sensitivity and derivative stability, acylation is a superior option.

References

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A Comparative Guide to Chiral Diols in Asymmetric Catalysis: Positioning 2-Aminopentane-1,5-diol in the Catalyst Landscape

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of asymmetric catalysis, the quest for efficient, selective, and versatile chiral ligands is a continuous endeavor. These molecular architects are pivotal in guiding the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds that are the cornerstone of the pharmaceutical and fine chemical industries. Among the diverse classes of chiral ligands, diols have established themselves as a particularly effective and versatile scaffold. This guide provides a comparative analysis of chiral diols in catalysis, with a special focus on positioning the structurally simple 2-Aminopentane-1,5-diol alongside renowned chiral diols such as BINOL and TADDOL. While direct comparative performance data for 2-Aminopentane-1,5-diol in many mainstream catalytic applications remains nascent in publicly accessible literature, a conceptual comparison based on structural attributes and their implications for catalysis offers valuable insights for researchers and drug development professionals.

The Landscape of Chiral Diols in Catalysis: A Tale of Structure and Function

Chiral diols exert their influence in asymmetric catalysis primarily through the formation of chiral metal complexes or by acting as organocatalysts. The spatial arrangement of the hydroxyl groups, the nature of the chiral backbone, and the presence of other functional groups are all critical determinants of a ligand's performance.

The Archetypes: BINOL and TADDOL

The field of chiral diol catalysis is dominated by a few privileged structures, most notably BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). Their widespread success can be attributed to their well-defined, rigid, and sterically demanding structures.

  • BINOL , an axially chiral C2-symmetric biaryl diol, has been extensively used in a vast array of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.[1][2] Its rigid backbone and the tunable electronic and steric properties of the binaphthyl system allow for the creation of a well-defined chiral pocket around the metal center.

  • TADDOLs , derived from tartaric acid, are C2-symmetric diols characterized by their bulky aryl substituents.[3] They have proven to be highly effective in Lewis acid-catalyzed reactions, such as Diels-Alder reactions and the addition of organometallic reagents to carbonyl compounds.[3] The rigid 1,3-dioxolane backbone and the steric bulk of the aryl groups create a highly organized and sterically hindered chiral environment.

The success of these ligands underscores a key principle in asymmetric catalysis: a well-defined and rigid chiral environment is often crucial for achieving high levels of enantioselectivity.

2-Aminopentane-1,5-diol: A Foray into Simpler, Flexible Scaffolds

In contrast to the structural complexity of BINOL and TADDOL, 2-Aminopentane-1,5-diol represents a simpler, acyclic, and more flexible chiral scaffold. This amino diol possesses a stereocenter at the C2 position and offers three points of potential coordination: a primary amine and two hydroxyl groups (one primary and one secondary).

The inherent flexibility of an acyclic backbone presents both potential advantages and disadvantages in the design of chiral ligands.

Potential Advantages:

  • Synthetic Accessibility: Simple acyclic diols are often more readily synthesized and modified compared to their more complex counterparts.

  • Tunability: The presence of three distinct functional groups in 2-Aminopentane-1,5-diol offers multiple handles for derivatization, allowing for the fine-tuning of steric and electronic properties.

  • Novel Coordination Modes: The combination of amino and hydroxyl groups could lead to unique coordination geometries with metal centers, potentially enabling novel reactivity or selectivity.

Potential Challenges:

  • Conformational Flexibility: The major challenge with flexible acyclic ligands is their conformational ambiguity. A multitude of possible conformations can exist in solution, which can lead to the formation of multiple diastereomeric catalyst-substrate complexes, ultimately resulting in low enantioselectivity.

  • Defining the Chiral Pocket: Creating a well-defined and sterically demanding chiral pocket, a hallmark of successful ligands like BINOL and TADDOL, is more challenging with a flexible backbone.

Comparative Analysis: Structural Features and Their Catalytic Implications

To understand the potential of 2-Aminopentane-1,5-diol-derived ligands, it is instructive to compare their structural features with those of BINOL and TADDOL and consider the implications for catalysis.

Feature2-Aminopentane-1,5-diolBINOLTADDOL
Chirality CentralAxialCentral (from tartaric acid)
Symmetry Non-C2-symmetricC2-symmetricC2-symmetric
Backbone Acyclic, flexibleBiaryl, rigidCyclic (dioxolane), rigid
Coordination Sites Amino, primary hydroxyl, secondary hydroxylTwo hydroxyl groupsTwo hydroxyl groups
Steric Hindrance Low to moderate (tunable)High (tunable)Very high (tunable)

Causality Behind Ligand Performance:

The C2 symmetry of BINOL and TADDOL is a significant advantage as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. The non-C2-symmetric nature of 2-Aminopentane-1,5-diol would necessitate careful ligand design to overcome this potential drawback.

The rigidity of the backbones of BINOL and TADDOL is paramount to their success. This rigidity ensures that the chiral information is effectively transmitted to the reacting substrate by locking the catalyst into a specific conformation. The flexibility of an acyclic ligand derived from 2-Aminopentane-1,5-diol would need to be constrained, for instance, through the formation of a multidentate chelate with the metal center, to achieve a similar level of pre-organization.

The steric bulk of the substituents on BINOL and TADDOL plays a crucial role in creating a chiral pocket that discriminates between the two enantiotopic faces of the substrate. While the substituents on a 2-Aminopentane-1,5-diol-derived ligand can be modified, achieving the same level of steric shielding as in the established ligands would be a key design challenge.

Experimental Workflows and Methodologies

While specific catalytic applications of 2-Aminopentane-1,5-diol are not yet widely reported, the general workflow for synthesizing and evaluating a new chiral ligand is well-established.

Workflow for Chiral Ligand Synthesis and Evaluation

Caption: A generalized workflow for the synthesis of a chiral ligand from 2-Aminopentane-1,5-diol and its subsequent evaluation in an asymmetric catalytic reaction.

Representative Experimental Protocol: Asymmetric Diethylzinc Addition to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands.[4] Below is a generalized protocol that could be adapted for a ligand derived from 2-Aminopentane-1,5-diol.

Materials:

  • Chiral ligand (e.g., derived from (S)-2-Aminopentane-1,5-diol)

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)4]

  • Diethylzinc (Et2Zn) solution in hexanes

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (0.1 mmol) and anhydrous toluene (2 mL).

  • Add Ti(Oi-Pr)4 (0.1 mmol) to the solution and stir at room temperature for 30 minutes to form the catalyst complex.

  • Cool the reaction mixture to 0 °C.

  • Add the aldehyde (1.0 mmol) to the flask.

  • Slowly add Et2Zn (1.2 mmol, 1.0 M solution in hexanes) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Future Perspectives and the Niche for Simpler Chiral Diols

While the dominance of rigid, C2-symmetric diols like BINOL and TADDOL is undeniable, there remains a significant opportunity for the development of new ligand scaffolds. Simpler, more accessible chiral diols like 2-Aminopentane-1,5-diol could find a niche in several areas:

  • High-Throughput Screening: Their ease of synthesis and derivatization makes them ideal candidates for the rapid generation of ligand libraries for high-throughput screening of catalytic reactions.

  • Cost-Effective Catalysis: For industrial applications where cost is a major factor, ligands derived from inexpensive starting materials are highly desirable.

  • Unconventional Reactivity: The unique combination of functional groups in amino diols may lead to the discovery of new catalytic transformations that are not efficiently promoted by existing ligands.

The key to unlocking the potential of ligands derived from 2-Aminopentane-1,5-diol will lie in innovative ligand design that can effectively control the conformational flexibility of the acyclic backbone. This could involve the use of multidentate coordination, the introduction of bulky substituents to create steric hindrance, or the incorporation of the diol into a macrocyclic structure.

Conclusion

The field of asymmetric catalysis has been profoundly shaped by the development of chiral diol ligands. While complex, rigid, and C2-symmetric structures like BINOL and TADDOL have set a high benchmark for performance, the exploration of simpler, more accessible scaffolds such as 2-Aminopentane-1,5-diol is a worthwhile pursuit. A thorough understanding of the structure-activity relationships that govern the performance of established chiral diols provides a roadmap for the rational design of new ligands. Although direct experimental comparisons are currently limited, a conceptual analysis suggests that with creative ligand design to address the challenge of conformational flexibility, 2-Aminopentane-1,5-diol and other simple chiral amino diols could emerge as valuable tools in the ever-expanding toolkit of the synthetic chemist.

References

  • Pu, L. (2004). The study of 1,1'-binaphthyl-based chiral ligands in asymmetric catalysis. Chemical Reviews, 104(1), 311-332.
  • Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL ligands in asymmetric catalysis. Chemical Reviews, 103(8), 3155-3211.
  • Corey, E. J., & Helal, C. J. (1998). Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: A new paradigm for enantioselective catalysis and a powerful new synthetic method.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Aminopentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel or key chemical entities is paramount. 2-Aminopentane-1,5-diol, a chiral amino diol, presents a unique structural motif with significant potential as a versatile building block in the synthesis of complex molecules and pharmaceutical agents.[1][2] Its structure, containing a primary amine, a primary hydroxyl, and a secondary hydroxyl group, offers multiple points for chemical modification, making a thorough understanding of its spectroscopic properties essential for reaction monitoring, quality control, and characterization of its derivatives.

This guide provides an in-depth analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-aminopentane-1,5-diol. In the absence of publicly available experimental spectra for this specific compound, this document leverages expert knowledge and comparative data from structurally related analogs to predict its NMR fingerprint. We will dissect the expected chemical shifts and coupling patterns, offer a comparative analysis with relevant molecules—1,5-pentanediol, 1,5-diaminopentane, and 2-aminopentane—and provide a robust, field-proven experimental protocol for acquiring high-quality NMR data.

Predicted NMR Spectroscopic Profile of 2-Aminopentane-1,5-diol

The structure of 2-aminopentane-1,5-diol dictates a unique electronic environment for each proton and carbon atom, which will be reflected in their respective NMR spectra. The presence of electronegative oxygen and nitrogen atoms will significantly influence the chemical shifts of nearby nuclei, moving them to a lower field (higher ppm values).[3][4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh 5-10 mg of sample Solvent Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, CD₃OD) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into NMR spectrometer Tube->Spectrometer Lock Lock on solvent deuterium signal Spectrometer->Lock Shim Shim for optimal magnetic field homogeneity Lock->Shim H1_NMR Acquire ¹H NMR spectrum Shim->H1_NMR C13_NMR Acquire ¹³C{¹H} NMR spectrum H1_NMR->C13_NMR FT Fourier Transform C13_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to solvent peak or internal standard (TMS) Baseline->Reference Integrate Integration (¹H) Reference->Integrate

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-aminopentane-1,5-diol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of the analyte, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are recommended. Note that using D₂O will result in the exchange of the labile -OH and -NH₂ protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (D1) of at least 1-2 seconds to allow for full relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be necessary.

    • A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction to obtain a properly phased spectrum with a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • For the ¹H NMR spectrum, integrate the signals to determine the relative ratios of the different types of protons.

This comprehensive guide provides a robust framework for the spectroscopic characterization of 2-aminopentane-1,5-diol using ¹H and ¹³C NMR. By combining predictive analysis based on fundamental principles with comparative data from related structures, researchers can confidently identify and characterize this important chemical entity. The provided experimental protocol ensures the acquisition of high-quality, reliable data, which is the cornerstone of sound scientific investigation in drug development and chemical research.

References

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • PubMed. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. [Link]

  • UCL. Chemical shifts. [Link]

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A Comparative Guide to 2-Aminopentane-1,5-diol and Prolinol Derivatives in Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, organocatalysis has emerged as the third pillar of asymmetric catalysis, standing alongside metal- and biocatalysis. Its appeal lies in the use of small, metal-free organic molecules that are often robust, non-toxic, and readily available. Among the vast arsenal of organocatalysts, chiral amino alcohols represent a privileged class, capable of facilitating a wide array of stereoselective transformations.

This guide provides an in-depth comparative analysis of two prominent, yet structurally distinct, amino alcohol scaffolds: the well-established prolinol derivatives and the emerging 2-aminopentane-1,5-diol derivatives. We will dissect their synthetic accessibility, mechanistic underpinnings, and performance in key asymmetric reactions, offering field-proven insights to guide catalyst selection for researchers, scientists, and professionals in drug development.

Prolinol Derivatives: The Pyrrolidine Workhorse

Derived from the natural amino acid L-proline, prolinol and its derivatives are arguably among the most successful and extensively studied organocatalysts.[1][2] Their rigid pyrrolidine framework provides a well-defined chiral environment, which is fundamental to their ability to induce high levels of stereoselectivity in a multitude of chemical reactions.

Mechanistic Principles: Enamine and Iminium Catalysis

The catalytic prowess of prolinol derivatives primarily stems from their ability to engage in two key catalytic cycles: enamine and iminium catalysis.[3][4][5]

  • Enamine Catalysis: In reactions with carbonyl donors (like ketones or aldehydes), the secondary amine of the prolinol catalyst forms a nucleophilic enamine intermediate. This activation mode increases the HOMO of the donor, facilitating its attack on an electrophile. The chiral scaffold then masterfully shields one face of the enamine, dictating the stereochemical outcome of the bond-forming step. The catalyst's hydroxyl group plays a crucial role, often forming a hydrogen bond with the electrophile to orient it within the transition state, further enhancing stereocontrol.[3][4]

  • Iminium Catalysis: For reactions involving α,β-unsaturated carbonyls, the catalyst forms a transient iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. Again, the catalyst's chiral structure blocks one face of the iminium ion, directing the incoming nucleophile to the opposite side.

Prolinol_Catalytic_Cycle cluster_enamine Enamine Catalysis (Aldol Reaction) Ketone Ketone Enamine Enamine Ketone->Enamine + Prolinol - H2O Prolinol Prolinol TS Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde Aldehyde->TS Iminium_Adduct Iminium Adduct TS->Iminium_Adduct Aldol_Product Chiral Aldol Product Iminium_Adduct->Aldol_Product + H2O (Hydrolysis) Aldol_Product->Prolinol Catalyst Regeneration

Figure 1: Generalized enamine catalytic cycle for a prolinol-catalyzed asymmetric aldol reaction.

Performance in Key Asymmetric Reactions

Prolinol derivatives have demonstrated exceptional performance across a broad spectrum of asymmetric transformations. The direct asymmetric aldol reaction, in particular, stands as a testament to their efficacy, often proceeding with excellent yields and enantioselectivities exceeding 99%.[4][6]

ReactionCatalyst TypeSubstratesYield (%)Enantiomeric Excess (ee, %)Reference
Aldol Reaction (S)-ProlinolKetones + AldehydesHigh (>90)High (>99)
Michael Addition Hayashi-Jorgensen CatalystKetones + NitroolefinsGood (70-95)High (80-99)
Mannich Reaction Proline-derived amidesAldehydes + Ketones + IminesGood (80-95)High (90-99)

Table 1: Representative performance of prolinol-based organocatalysts.

2-Aminopentane-1,5-diol Derivatives: A New Frontier in Bifunctional Catalysis

While prolinol derivatives offer rigidity, the flexible, linear backbone of 2-aminopentane-1,5-diol presents a different, yet compelling, catalytic scaffold. This structure, featuring a primary amine and two hydroxyl groups (one primary, one secondary), opens the door to more complex substrate recognition and bifunctional activation modes.

Mechanistic Versatility and Substrate Recognition

The presence of two hydroxyl groups in distinct steric and electronic environments allows for a unique mode of action. These catalysts can form intricate hydrogen-bonding networks, enabling them to perform highly challenging selective functionalizations.

A key example is the catalyst-controlled chemoselective acylation. Derivatives of 2-aminopentane-1,5-diol can direct an acyl group to a sterically hindered secondary alcohol in the presence of an unhindered primary alcohol—a transformation that is notoriously difficult to achieve with conventional methods.[7] This is accomplished through a molecular recognition event where the catalyst simultaneously activates the acylating agent and orients the diol substrate through multiple hydrogen bonds.

Acylation_Workflow Start Substrate & Catalyst Mixing Activation Catalyst activates Acylating Agent Start->Activation Recognition Substrate Docking via Dual H-Bonding Activation->Recognition Acyl_Transfer Chemoselective Acyl Transfer to Secondary -OH Recognition->Acyl_Transfer Release Product Release & Catalyst Regeneration Acyl_Transfer->Release End Selectively Acylated Product Release->End

Figure 2: Logical workflow for selective acylation using a 2-aminopentane-1,5-diol derivative.

Emerging Applications

The unique capabilities of these diol catalysts are just beginning to be explored. Beyond selective acylations, they show promise in other asymmetric additions where precise control over substrate orientation is paramount.[8][9] Their ability to act as multiple-recognition catalysts, using different functionalities to interact with different substrates, makes them highly adaptable.[8]

ReactionCatalyst TypeSubstratesSelectivityKey FeatureReference
Acylation 2-Aminopentane-1,5-diol deriv.Diols + Acyl DonorsHigh Chemo- & RegioselectivityAcylation of hindered secondary -OH
Diels-Alder β-Amino alcohol salts1,2-Dihydropyridines + DienophilesExcellent ee (>96%)Formation of isoquinuclidines

Table 2: Performance of organocatalysts based on simple amino alcohol backbones.

Comparative Analysis: Prolinol vs. 2-Aminopentane-1,5-diol

FeatureProlinol Derivatives2-Aminopentane-1,5-diol Derivatives
Scaffold Rigid pyrrolidine ringFlexible linear backbone
Chiral Source Readily available from L-prolineSynthetically accessible from amino acids
Primary Mechanism Enamine / Iminium CatalysisBifunctional H-bonding, Covalent Catalysis
Key Advantage High stereoselectivity due to rigid, well-defined transition state.[4]High chemoselectivity due to multi-point substrate recognition.[7]
Best Suited For Classic asymmetric C-C bond formations (Aldol, Michael, Mannich).Complex substrate differentiation, selective functional group manipulations.
Maturity Well-established, extensively studied, predictable outcomes.Emerging, less explored, high potential for novel reactivity.

The fundamental difference lies in rigidity versus flexibility . The conformational rigidity of prolinol derivatives is their greatest strength, leading to highly organized transition states and, consequently, exceptional enantioselectivity. Conversely, the conformational flexibility of 2-aminopentane-1,5-diol derivatives, combined with multiple hydrogen-bonding sites, allows them to adapt to complex substrates and achieve selectivity based on subtle molecular recognition rather than brute-force steric blocking.

Experimental Protocols: A Practical Guide

Protocol 1: Prolinol-Catalyzed Direct Asymmetric Aldol Reaction

This protocol describes a typical procedure for the aldol reaction between a ketone and an aldehyde, a benchmark transformation for prolinol catalysts.[10][11]

Materials:

  • (S)-Proline (catalyst, 20-30 mol%)

  • Aldehyde (1.0 equiv)

  • Ketone (e.g., acetone, 10-20 equiv, serves as reactant and solvent)

  • Dimethyl sulfoxide (DMSO) if ketone is not used as solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask charged with the aldehyde (1.0 mmol) and the ketone (20 mmol), add (S)-proline (0.3 mmol, 30 mol%).

  • Stir the resulting mixture vigorously at room temperature. The reaction is typically heterogeneous.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within 2-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral aldol adduct.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: 2-Aminopentane-1,5-diol Derivative-Catalyzed Chemoselective Acylation

This protocol is based on the principle of selective acylation of a hindered secondary alcohol in the presence of a primary one, showcasing the unique capability of this catalyst class.[7]

Materials:

  • Chiral 2-aminopentane-1,5-diol-derived catalyst (e.g., an amide derivative, 5-10 mol%)

  • Diol substrate containing both primary and secondary hydroxyl groups (1.0 equiv)

  • Acylating agent (e.g., isobutyric anhydride, 1.1 equiv)

  • A non-polar solvent (e.g., carbon tetrachloride, CCl₄)

  • Tertiary amine base (e.g., 2,6-lutidine, 1.5 equiv)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, argon-purged flask, add the diol substrate (0.5 mmol), the chiral catalyst (0.025 mmol, 5 mol%), and the solvent (2.5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2,6-lutidine (0.75 mmol) followed by the dropwise addition of the acylating agent (0.55 mmol).

  • Allow the reaction to stir at 0 °C, monitoring its progress by TLC for the consumption of the starting material and formation of the mono-acylated product.

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to isolate the product, selectively acylated at the secondary hydroxyl group.

  • Confirm the structure and regioselectivity using NMR spectroscopy.

Conclusion and Future Outlook

Both prolinol and 2-aminopentane-1,5-diol derivatives are powerful tools in the organocatalysis toolbox, yet they occupy distinct niches. Prolinol derivatives remain the gold standard for many canonical asymmetric C-C bond-forming reactions, offering reliability and exceptional stereocontrol rooted in their rigid scaffold. In contrast, 2-aminopentane-1,5-diol derivatives are emerging as sophisticated catalysts for reactions demanding intricate molecular recognition and chemoselectivity, leveraging their structural flexibility and multiple hydrogen-bonding sites.

The choice between these scaffolds is not a matter of superiority, but of strategic application. For well-precedented transformations requiring high enantioselectivity, the predictable nature of a prolinol catalyst is often the optimal choice. For novel challenges, particularly in late-stage functionalization or complex substrate modification where chemoselectivity is key, the unique recognition capabilities of a 2-aminopentane-1,5-diol derivative may provide the solution. As the field of organocatalysis continues to evolve, the development of new catalysts inspired by these and other unique scaffolds will undoubtedly unlock new synthetic possibilities, further expanding the reach and power of this versatile technology.

References

  • List, B. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science. [Link]

  • MDPI. (n.d.). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Publishing. [Link]

  • National Institutes of Health. (n.d.). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. PMC. [Link]

  • Wikipedia. (n.d.). Proline organocatalysis. Wikipedia. [Link]

  • Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]

  • ResearchGate. (2018). (PDF) β-Amino Alcohol Organocatalysts for Asymmetric Additions. [Link]

  • ResearchGate. (2020). Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. [Link]

  • Cambridge Open Engage. (2024). Beyond L-proline: Investigation of the properties of other natural amino acids in an organocatalytic warfarin synthesis. ChemRxiv. [Link]

  • Tohoku University. (n.d.). Β-Amino alcohol organocatalysts for asymmetric additions. Tohoku University Repository. [Link]

  • Royal Society of Chemistry. (2006). Catalyst-controlled reversal of chemoselectivity in acylation of 2-aminopentane-1,5-diol derivatives. Chemical Communications. [Link]

  • National Institutes of Health. (n.d.). The Direct Catalytic Asymmetric Aldol Reaction. PMC. [Link]

  • MDPI. (n.d.). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. MDPI. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • ResearchGate. (2018). (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]

  • MDPI. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • ACS Publications. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

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A Comparative Guide to Chiral Synthons in Drug Discovery: The Strategic Advantages of 2-Aminopentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synthesis of enantiomerically pure molecules is not merely a preference but a stringent requirement from both efficacy and regulatory standpoints. The inherent chirality of biological targets necessitates a precise three-dimensional arrangement of atoms in a drug molecule for optimal interaction.[1] This has propelled the demand for versatile and efficient chiral synthons—building blocks that introduce a desired stereochemistry into a target molecule.[] Among the myriad of available options, 2-Aminopentane-1,5-diol has emerged as a uniquely powerful and flexible synthon. This guide provides an in-depth comparison of 2-aminopentane-1,5-diol with other common chiral building blocks, supported by experimental insights and strategic considerations for drug development professionals.

The Quintessential Chiral Synthon: Unpacking 2-Aminopentane-1,5-diol

2-Aminopentane-1,5-diol is a C5 amino diol featuring a chiral center at the second carbon, a primary amine, and two primary hydroxyl groups.[3][4] This trifunctional arrangement is the cornerstone of its synthetic utility, offering multiple, chemically distinct handles for elaboration into complex molecular architectures.

Key Structural Features:

  • Defined Stereocenter: The chiral center at C2 provides a reliable anchor for establishing the desired stereochemistry in the final drug candidate.

  • Orthogonal Functionality: The nucleophilic amine and the two hydroxyl groups allow for selective and sequential chemical transformations, a crucial aspect for building molecular complexity in a controlled manner.

  • Flexible Yet Pre-organized: The five-carbon chain provides conformational flexibility, which can be strategically constrained during synthesis to form a variety of heterocyclic scaffolds, most notably substituted piperidines.

The true power of 2-aminopentane-1,5-diol lies in its ability to serve as a precursor to chiral piperidines, a privileged scaffold in medicinal chemistry found in numerous approved drugs.

Comparative Analysis: 2-Aminopentane-1,5-diol vs. Alternative Chiral Synthons

The choice of a chiral synthon is a critical decision in the early stages of a drug discovery campaign, with profound implications for the synthetic route's efficiency, cost, and feasibility. Let's objectively compare 2-aminopentane-1,5-diol with other widely used chiral building blocks.

Chiral SynthonCore Structure & FunctionalityKey AdvantagesCommon Limitations
2-Aminopentane-1,5-diol Acyclic amino diolDirect precursor to chiral 2-substituted piperidines and other N-heterocycles. Trifunctional for diverse derivatization.Requires cyclization steps to form heterocyclic structures.
Chiral Amino Acids (e.g., L-Glutamic Acid) Amino acid with a carboxylic acid and an amine.Readily available from the chiral pool. Can be converted to various chiral intermediates.[5]Often requires multiple synthetic steps to achieve the desired functionality for complex scaffolds.
Chiral Epoxides (e.g., (R)-Glycidol) Three-membered cyclic etherHighly reactive and versatile for ring-opening reactions with various nucleophiles to introduce a 1,2-difunctionalized moiety.Can be prone to side reactions and may require careful control of reaction conditions.
Chiral Amino Alcohols (e.g., Phenylglycinol) Amino alcoholWidely used as chiral auxiliaries and ligands in asymmetric synthesis.[6][7]May not be directly incorporated into the final molecular scaffold as a core structural element.

While amino acids like L-glutamic acid are excellent starting points from the chiral pool, their transformation into scaffolds like piperidines often involves more extensive synthetic manipulations, including reductions and functional group interconversions.[8][9] 2-Aminopentane-1,5-diol, in contrast, already contains the complete carbon backbone and key functionalities poised for cyclization.

The Strategic Advantage in Heterocyclic Synthesis

The synthesis of substituted piperidines, a common motif in CNS-active drugs and other therapeutic agents, exemplifies the superiority of 2-aminopentane-1,5-diol.[10][11] A typical synthetic sequence involves the selective protection of the amine, activation of the two hydroxyl groups (e.g., as tosylates or mesylates), followed by an intramolecular double nucleophilic substitution to form the piperidine ring. The chirality at C2 is preserved throughout this process, directly translating to an enantiomerically pure 2-substituted piperidine.

Experimental Protocols: A Practical Guide

The following protocols provide a glimpse into the practical application of 2-aminopentane-1,5-diol in the synthesis of a key chiral intermediate.

Protocol 1: Synthesis of (S)-2-Aminopentane-1,5-diol from L-Glutamic Acid

This protocol outlines a common method for preparing the chiral synthon itself, demonstrating its accessibility from the chiral pool.

Step-by-Step Methodology:

  • Esterification: L-Glutamic acid (1 eq.) is suspended in methanol, and the mixture is cooled to 0°C. Thionyl chloride (2.2 eq.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure to yield dimethyl L-glutamate hydrochloride.[8]

  • N-Protection: The crude dimethyl L-glutamate hydrochloride is dissolved in a suitable solvent like dichloromethane, and a base such as triethylamine (2.5 eq.) is added. A protecting group, for example, di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq.), is then introduced, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • Reduction: The protected diester is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to 0°C. A reducing agent, such as lithium aluminum hydride (LAH, 2.5 eq.), is added portion-wise. The reaction is stirred at 0°C for 1 hour and then at room temperature for 4 hours.

  • Work-up and Deprotection: The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated. The Boc-protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield (S)-2-aminopentane-1,5-diol.

Protocol 2: Enantioselective Synthesis of a 2-Substituted Piperidine

This protocol showcases the use of 2-aminopentane-1,5-diol to construct a chiral piperidine scaffold.

Step-by-Step Methodology:

  • N-Protection: (S)-2-Aminopentane-1,5-diol (1 eq.) is dissolved in dichloromethane. A base (e.g., triethylamine, 2.2 eq.) and a suitable protecting group for the amine, such as benzyl chloroformate (Cbz-Cl, 1.1 eq.), are added at 0°C. The reaction is stirred until completion.

  • Hydroxyl Group Activation: The N-protected diol is dissolved in pyridine or dichloromethane with a base. A sulfonyl chloride, such as p-toluenesulfonyl chloride (Ts-Cl, 2.2 eq.), is added at 0°C, and the reaction is stirred until the di-tosylate is formed.

  • Intramolecular Cyclization: The purified di-tosylate is dissolved in a suitable solvent like acetonitrile. A base, for instance, potassium carbonate (3 eq.), is added, and the mixture is heated to reflux.[12] The tosylates are displaced by the deprotected amine (in situ or after a separate deprotection step) to form the piperidine ring.

  • Final Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., hydrogenolysis for a Cbz group) to yield the final chiral 2-substituted piperidine.

Visualizing the Synthetic Strategy

The following diagrams illustrate the strategic role of 2-aminopentane-1,5-diol in drug discovery workflows.

G cluster_0 Chiral Synthon Selection cluster_1 Synthetic Workflow Start Identify Target Scaffold (e.g., Chiral Piperidine) SynthonChoice Select Chiral Synthon Start->SynthonChoice APD 2-Aminopentane-1,5-diol SynthonChoice->APD Direct Precursor Other Other Synthons (Amino Acids, Epoxides) SynthonChoice->Other Indirect Routes Synthesis Multi-step Synthesis APD->Synthesis Cyclization Key Cyclization Step APD->Cyclization Other->Synthesis Synthesis->Cyclization Elaboration Scaffold Elaboration Cyclization->Elaboration Candidate Drug Candidate Elaboration->Candidate

Caption: A decision workflow for chiral synthon selection in drug discovery.

G cluster_0 Synthesis of a Chiral Piperidine cluster_1 Further Elaboration A (S)-2-Aminopentane-1,5-diol B N-Protected Diol A->B 1. N-Protection (e.g., Boc, Cbz) C N-Protected Di-Tosylate B->C 2. Di-Tosylation (TsCl, Pyridine) D Chiral Piperidine Scaffold C->D 3. Intramolecular Cyclization (Base) E Final Drug Candidate D->E Functionalization (e.g., N-Alkylation)

Caption: Synthetic pathway from 2-aminopentane-1,5-diol to a chiral piperidine.

Conclusion

In the multifaceted process of drug discovery, the selection of starting materials can dictate the success and timeline of a project. 2-Aminopentane-1,5-diol presents a compelling case as a superior chiral synthon for the synthesis of complex nitrogen-containing heterocycles. Its trifunctional nature, coupled with a strategically placed stereocenter, provides a direct and efficient route to valuable scaffolds like chiral piperidines, which might otherwise require more convoluted synthetic pathways from other chiral precursors. For researchers and drug development professionals, embracing 2-aminopentane-1,5-diol is not just a choice of a molecule, but a strategic decision towards accelerating the discovery of new medicines.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11829415, (2s)-2-Aminopentane-1,5-diol. Available from: [Link]

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  • Google Patents. L-glutamic acid derivative and synthesis method and application thereof.
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  • Google Patents. Synthesis of l-glutamine from l-glutamic acid.
  • PolyU Electronic Theses. New enantioselective catalysts based on chiral amino alcohols. Available from: [Link]

  • PubMed. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. Available from: [Link]

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comparing the efficacy of different chiral resolving agents for 2-Aminopentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Chiral Resolution of 2-Aminopentane-1,5-diol: A Comparative Analysis of Common Resolving Agents

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is not merely a matter of academic interest but a critical determinant of its biological activity and safety. The enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the efficacy of different chiral resolving agents for a key synthetic building block, 2-aminopentane-1,5-diol. This versatile amino diol is a valuable precursor for the synthesis of various biologically active compounds, and its stereoisomeric form is often crucial for the desired therapeutic effect.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a foundational understanding of the principles governing chiral resolution by diastereomeric salt formation, empowering the reader to make informed decisions in their own experimental designs.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classical yet powerful and industrially scalable technique for separating enantiomers.[1] The fundamental principle lies in the reaction of a racemic mixture of a base, such as 2-aminopentane-1,5-diol, with an enantiomerically pure acid, the chiral resolving agent. This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent system.[2] This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor. Following the physical separation of the crystallized salt, the optically pure amine can be liberated by treatment with a base.[3][4]

The success of this technique is contingent upon several factors, including the choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants. The selection of the appropriate resolving agent is often the most critical step and can be a matter of empirical investigation, as there is no universal criterion for predicting the ideal agent for a given racemate.

Comparative Overview of Chiral Resolving Agents

This guide focuses on three commonly employed and commercially available chiral resolving agents for amines: Tartaric Acid, Mandelic Acid, and Camphorsulfonic Acid.[3][5]

FeatureTartaric AcidMandelic AcidCamphorsulfonic Acid
Structure A naturally occurring dicarboxylic acid with two chiral centers.A chiral α-hydroxy acid with one chiral center.A chiral sulfonic acid derived from camphor, with a rigid bicyclic structure.
Acidity (pKa) pKa1 ≈ 2.98, pKa2 ≈ 4.34pKa ≈ 3.41pKa ≈ 1.5
Key Attributes Widely used, readily available in both enantiomeric forms, and its derivatives offer tunable properties.[6]Often effective for the resolution of amino acid esters and other amines.[7]A strong acid that can form well-defined crystalline salts.[8]
Considerations The presence of two acidic protons can lead to the formation of both neutral and acid salts, which can complicate the resolution process.The aromatic ring can participate in π-stacking interactions, influencing crystal packing.Its bulkiness and rigid structure can lead to high diastereoselectivity in salt formation.

In-Depth Analysis of Resolving Agents

Tartaric Acid

Tartaric acid is one of the most widely used resolving agents due to its ready availability and relatively low cost.[6] Its two stereocenters and dicarboxylic acid nature provide multiple points of interaction for diastereomeric salt formation.

Mechanism of Action: The two carboxylic acid groups of tartaric acid can interact with the primary amine of 2-aminopentane-1,5-diol to form diastereomeric salts. The hydroxyl groups on the tartaric acid backbone can also participate in hydrogen bonding, which plays a crucial role in the crystal lattice formation and the differentiation of the two diastereomers.

Experimental Causality: The choice of solvent is critical when using tartaric acid. Protic solvents like methanol or ethanol are often used to facilitate the salt formation. The stoichiometry between the amine and tartaric acid needs to be carefully controlled. Using a 1:1 or 2:1 molar ratio of amine to tartaric acid can lead to the formation of different salt complexes, and the optimal ratio often needs to be determined experimentally.

Representative Experimental Protocol for Resolution with L-(+)-Tartaric Acid:

  • Step 1: Diastereomeric Salt Formation. Dissolve racemic 2-aminopentane-1,5-diol (1.0 eq) in a suitable solvent (e.g., methanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in the same solvent, gently warming if necessary.

  • Step 2: Crystallization. Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer should preferentially precipitate. The crystallization process can be initiated by cooling the solution, reducing the solvent volume, or adding a seed crystal.

  • Step 3: Isolation of Diastereomeric Salt. Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Step 4: Liberation of the Enantiomerically Enriched Amine. Suspend the collected salt in water and add a base (e.g., 2M NaOH) until the pH is basic (pH > 10) to liberate the free amine.

  • Step 5: Extraction and Purification. Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2-aminopentane-1,5-diol.

  • Step 6: Determination of Enantiomeric Excess. The enantiomeric excess (e.e.) of the resolved amine should be determined by a suitable analytical method, such as chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Mandelic Acid

Mandelic acid is another effective chiral resolving agent, particularly for primary amines and amino alcohols.[9] Its single chiral center and the presence of a phenyl group offer distinct interaction possibilities compared to tartaric acid.

Mechanism of Action: The carboxylic acid group of mandelic acid forms an ionic bond with the amino group of 2-aminopentane-1,5-diol. The hydroxyl group and the phenyl ring of mandelic acid can engage in hydrogen bonding and π-π stacking interactions, respectively, within the crystal lattice. These non-covalent interactions are key to the differential packing of the diastereomeric salts and, consequently, their different solubilities.

Experimental Causality: The choice of solvent can influence the π-π stacking interactions. Aromatic solvents might compete with these interactions, while non-aromatic solvents may favor them. The temperature profile during crystallization is crucial; a slow cooling process often leads to better selectivity and larger crystals. A general procedure for the resolution of racemic amines with (R)-mandelic acid involves dissolving the resolving agent in a solvent like methanol and then adding the racemic amine.[7]

Representative Experimental Protocol for Resolution with (R)-(-)-Mandelic Acid:

  • Step 1: Diastereomeric Salt Formation. Dissolve racemic 2-aminopentane-1,5-diol (1.0 eq) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve (R)-(-)-mandelic acid (1.0 eq) in the same solvent.

  • Step 2: Crystallization. Combine the two solutions and stir. The diastereomeric salt may precipitate immediately or require concentration of the solvent and/or cooling to induce crystallization.

  • Step 3: Isolation of Diastereomeric Salt. Isolate the crystalline salt by filtration and wash with a small amount of the cold solvent.

  • Step 4: Liberation of the Enantiomerically Enriched Amine. Liberate the free amine from the salt using an aqueous base solution as described for the tartaric acid protocol.

  • Step 5: Extraction and Purification. Extract the amine with an appropriate organic solvent, dry the organic phase, and remove the solvent in vacuo.

  • Step 6: Determination of Enantiomeric Excess. Analyze the enantiomeric purity of the product using a suitable chiral analytical technique.

Camphorsulfonic Acid

(1S)-(+)-10-Camphorsulfonic acid (CSA) is a strong chiral acid derived from a natural product, camphor. Its rigid, bulky structure can provide excellent stereochemical discrimination.[8]

Mechanism of Action: As a sulfonic acid, CSA is a stronger acid than tartaric or mandelic acid, leading to a more complete and often more stable salt formation with the amine. The rigid bicyclic structure of the camphor backbone imposes significant steric constraints, which can lead to very different and well-defined packing arrangements for the two diastereomeric salts, often resulting in a large solubility difference.

Experimental Causality: Due to its high acidity, the salt formation is typically robust. The choice of solvent is still important for controlling the crystallization process. Solvents such as acetonitrile or ethyl acetate are sometimes used.[10] The stoichiometry is generally a 1:1 molar ratio of the amine to CSA.

Representative Experimental Protocol for Resolution with (1S)-(+)-10-Camphorsulfonic Acid:

  • Step 1: Diastereomeric Salt Formation. Dissolve racemic 2-aminopentane-1,5-diol (1.0 eq) in a suitable solvent (e.g., acetonitrile or a mixture of ethyl acetate and a co-solvent if solubility is an issue). Add a solution of (1S)-(+)-10-camphorsulfonic acid (1.0 eq) in the same solvent.

  • Step 2: Crystallization. Stir the mixture at room temperature or with gentle heating to ensure complete salt formation. Allow the solution to cool slowly to promote crystallization of the less soluble diastereomeric salt.

  • Step 3: Isolation of Diastereomeric Salt. Collect the crystals by filtration and wash with a small portion of the cold solvent.

  • Step 4: Liberation of the Enantiomerically Enriched Amine. Treat the salt with a strong base in an aqueous solution to recover the free amine.

  • Step 5: Extraction and Purification. Extract the amine into an organic solvent, dry the organic layer, and concentrate to obtain the resolved product.

  • Step 6: Determination of Enantiomeric Excess. Determine the enantiomeric purity of the isolated amine by a suitable analytical method.

Visualizing the Workflow

The general workflow for chiral resolution by diastereomeric salt formation can be visualized as follows:

Chiral_Resolution_Workflow racemate Racemic 2-Aminopentane-1,5-diol ((R)-Amine + (S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine:(R)-Acid) + ((S)-Amine:(R)-Acid) racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine:(R)-Acid) crystallization->less_soluble Precipitates mother_liquor Mother Liquor with More Soluble Salt (e.g., (R)-Amine:(R)-Acid) crystallization->mother_liquor Remains in Solution separation Filtration less_soluble->separation mother_liquor->separation liberation_less Base Treatment separation->liberation_less liberation_more Base Treatment separation->liberation_more resolved_s Enriched (S)-Amine liberation_less->resolved_s recovery Recovery of Resolving Agent liberation_less->recovery resolved_r Enriched (R)-Amine liberation_more->resolved_r liberation_more->recovery

Caption: General workflow for the chiral resolution of 2-aminopentane-1,5-diol.

The formation of diastereomeric salts is the key chemical step:

Diastereomer_Formation cluster_reactants Reactants cluster_products Products racemic_amine Racemic Amine (R-NH2 + S-NH2) diastereomer1 Diastereomeric Salt 1 (R-NH3+ R'-COO-) racemic_amine->diastereomer1 diastereomer2 Diastereomeric Salt 2 (S-NH3+ R'-COO-) racemic_amine->diastereomer2 chiral_acid Chiral Acid (R'-COOH) chiral_acid->diastereomer1 chiral_acid->diastereomer2

Caption: Formation of diastereomeric salts from a racemic amine and a chiral acid.

Conclusion and Recommendations

The selection of a chiral resolving agent for 2-aminopentane-1,5-diol requires a careful consideration of the factors outlined in this guide. While tartaric acid is a common starting point due to its widespread use and low cost, mandelic acid and camphorsulfonic acid offer unique advantages in terms of their structural features that can lead to more efficient resolutions.

It is imperative to approach the resolution process systematically. A small-scale screening of different resolving agents and solvent systems is highly recommended to identify the most promising conditions before proceeding to a larger scale. The representative protocols provided herein serve as a solid foundation for developing a robust and efficient method for obtaining the enantiomerically pure 2-aminopentane-1,5-diol required for your research and development endeavors. The principles of diastereomeric salt formation, when understood and applied correctly, remain a cornerstone of practical stereoselective chemistry.

References

  • LibreTexts Chemistry. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2013, April 29). Selecting chiral acids for resolution of amines. Retrieved from [Link]

  • ResearchGate. (2006, August). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective synthesis of chiral BCPs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • National Institutes of Health. (n.d.). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Retrieved from [Link]

  • ResearchGate. (2009, August). synthesis of chiral 1,5-diamines derived from (r)-(+)-camphor. Retrieved from [Link]

  • Google Patents. (n.d.). US5457201A - Chiral resolution process.
  • Semantic Scholar. (n.d.). Supplementary Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols. Retrieved from [Link]

  • ScienceDirect. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]

  • PubMed. (n.d.). Biphasic Recognition Chiral Extraction: A Novel Method for Separation of Mandelic Acid Enantiomers. Retrieved from [Link]

  • Digital CSIC. (n.d.). Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Google Patents. (n.d.). US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens.
  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Retrieved from [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Loyola eCommons. (1999, October 1). Enantioselective Synthesis of Dual Serotonergic Azanoradamantane SC-52491. Retrieved from [Link]

  • PubMed. (2015). Preparation of optically pure δ-lactones using diastereomeric resolution with amino acid as resolving agent. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Total Synthesis of (R,R)-Blumenol B and d 9. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Retrieved from [Link]

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  • Google Patents. (n.d.). Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof.
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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Aminopentane-1,5-diol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 2-Aminopentane-1,5-diol. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: A Synthesis of Functional Group Chemistry

2-Aminopentane-1,5-diol's structure, featuring a primary amine and two hydroxyl groups, suggests a specific hazard profile.[1][2] Amines are often corrosive and can cause severe skin and eye irritation, while the diol functional groups, though generally of lower toxicity, contribute to the molecule's overall reactivity and solubility.[3][4][5]

Based on analogous compounds like 1,5-Diaminopentane, we can infer the following potential hazards for 2-Aminopentane-1,5-diol:

  • Skin and Eye Damage: Likely to be corrosive, causing severe skin burns and serious eye damage.[3][4][5]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[4][5]

  • Harmful if Swallowed or in Contact with Skin: Similar to other short-chain amines, it may be harmful if ingested or absorbed through the skin.[3]

Given these potential hazards, a cautious and well-planned approach to handling is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-Aminopentane-1,5-diol. The following table outlines the recommended PPE based on the inferred hazards.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical splash goggles and a face shieldProvides comprehensive protection against splashes that could cause severe eye damage. Standard safety glasses are insufficient.
Skin Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatGloves should be selected based on chemical compatibility and breakthrough time. Always inspect gloves for integrity before use. A lab coat protects against incidental skin contact.
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or mists. For situations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][5]

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential for the safe handling of any chemical. The following diagram and procedural steps outline a comprehensive operational plan for working with 2-Aminopentane-1,5-diol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS/Protocol Don_PPE Don Appropriate PPE Prep->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Dispense Dispense Chemical Work_in_Hood->Dispense Reaction Perform Reaction Dispense->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Remove_Gloves Remove Gloves Last Doff_PPE->Remove_Gloves

Caption: A workflow diagram for the safe handling of 2-Aminopentane-1,5-diol.

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review this guide and any internal laboratory safety protocols.

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • All manipulations of 2-Aminopentane-1,5-diol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

    • When dispensing, use caution to avoid splashes and spills.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][5]

    • The storage area should be designated for corrosive materials.[4][5]

Emergency and Disposal Plan

Spill Response:
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Notify your laboratory supervisor and any relevant safety personnel.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal.

  • Ventilate: Ensure the area is well-ventilated after the spill has been cleaned up.[3]

First Aid:
  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Disposal Plan:

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste containing 2-Aminopentane-1,5-diol in a clearly labeled, sealed container.

  • Classification: The waste may be classified as hazardous due to its corrosive properties.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and scientific integrity within your organization.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 1,5-Diaminopentane. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Aminopentane. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Diaminopentane, 98%. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Aminopentane. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.